molecular formula GaH3 B148102 Gallium CAS No. 7440-55-3

Gallium

Numéro de catalogue: B148102
Numéro CAS: 7440-55-3
Poids moléculaire: 72.747 g/mol
Clé InChI: PHMDYZQXPPOZDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Gallium is a soft, silvery metal with a low melting point of 29.76°C, making it liquid just above room temperature . It is primarily obtained as a by-product of aluminum and zinc refining . As a high-purity reagent, it is indispensable in modern research and development, serving as a critical raw material for the synthesis of advanced compounds like this compound arsenide (GaAs) and this compound nitride (GaN) . These semiconductors are fundamental to high-frequency electronics, optoelectronics, 5G infrastructure, and high-power devices due to their superior efficiency over traditional silicon . In the life sciences, this compound's unique mechanism of action as an iron (Fe³⁺) mimic drives its investigative value . Being redox-inert, this compound disrupts iron-dependent metabolic pathways in pathogens and cancer cells . It is taken up by bacteria via iron-acquisition systems but inhibits key enzymes like ribonucleotide reductase and aconitase, leading to arrested growth and biofilm suppression, offering a promising strategy against multidrug-resistant bacteria . In oncology research, this compound compounds demonstrate antitumor effects by interfering with cellular iron metabolism, inducing apoptosis, and inhibiting proliferation in various cancer cell lines, including lymphomas and leukemias . Furthermore, radiopharmaceuticals based on this compound isotopes (e.g., ⁶⁸Ga) are crucial in diagnostic imaging for precise detection of specific tumors and inflammatory conditions . This product is intended for research purposes only by trained professionals. It is not for diagnostic, therapeutic, or human use.

Propriétés

IUPAC Name

gallane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ga.3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMDYZQXPPOZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[GaH3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaH3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064696
Record name Gallium trihydride
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URL https://comptox.epa.gov/dashboard/DTXSID8064696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.747 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Gallium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13572-93-5, 7440-55-3
Record name Gallium hydride (GaH3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13572-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallium trihydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gallium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Gallium for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource on the core physical and chemical properties of gallium, tailored for its application in scientific research and drug development. This compound, a unique post-transition metal, exhibits a range of fascinating characteristics that make it a valuable element in materials science, electronics, and medicine. This document provides quantitative data, detailed experimental methodologies, and visual representations of its biological interactions to support advanced research endeavors.

Physical Properties of this compound

This compound is a soft, silvery-blue metal at standard temperature and pressure.[1] One of its most remarkable and widely known properties is its low melting point of approximately 29.76 °C (85.57 °F), which allows it to melt in the human hand.[1][2] This characteristic, combined with its low toxicity, makes it a safer alternative to mercury in some applications.[1] this compound also has one of the largest liquid ranges of any metal and a low vapor pressure even at high temperatures.[3][4] A notable anomaly is that, like water, it expands upon solidifying—by about 3.1%—a crucial consideration for storage.[1][5][6]

Atomic and Crystal Structure

This compound's atomic number is 31, and it is located in Group 13 of the periodic table.[5] In its solid state, this compound possesses a complex orthorhombic crystal structure, which is unusual for a metal.[2][3][7][8] The stable phase under normal conditions is α-Ga, which has 8 atoms in its conventional unit cell.[1][8] The bonding between the nearest neighboring atoms is covalent, leading to the formation of Ga₂ dimers, which are considered the fundamental building blocks of the crystal.[1][6] This covalent bonding contributes to its relatively low melting point compared to its neighbors in the periodic table, aluminum and indium.[1]

Thermal Properties

This compound's thermal properties are highly anisotropic, meaning they differ along its crystallographic axes.[1] Its melting point is a precise temperature reference point.[1] The wide temperature range over which it remains liquid, approximately 2,000 °C (about 3,600 °F), is the longest of any element.[3]

Electrical and Magnetic Properties

This compound is a conductor of electricity.[9] Its electrical resistivity is also anisotropic, varying with the crystallographic direction.[10] this compound is diamagnetic, meaning it is repelled by magnetic fields.[9][11]

Data Summary: Physical Properties
PropertyValueUnitsNotes and Citations
Atomic Number31-[5]
Standard Atomic Weight69.723u[1]
AppearanceSilvery-blue-[1][2]
Crystal StructureOrthorhombic-α-Ga, stable phase at ambient conditions.[1][3][8]
Melting Point29.7646°CUsed as a temperature reference point.[1]
Boiling Point~2204°C[5]
Density (near r.t.)5.91g/cm³[2]
Liquid Density (at m.p.)6.095g/cm³[1]
Volume Expansion on Freezing3.1%[1][5][6]
Thermal Conductivity (300 K)40.6W/(m·K)[1][6][12]
Electrical Resistivity (20 °C)1.4 x 10⁻⁷Ω·m[9]
Electrical Conductivity7.1 x 10⁶S/m[9]
Magnetic TypeDiamagnetic-[9][11]
Superconducting Point1.083K[9]
Mohs Hardness1.5-[6]

Chemical Properties of this compound

This compound is chemically similar to aluminum.[3][13] It is stable in dry air but forms a protective oxide layer in moist air.[2][3] This passivation layer prevents further reaction.[5] this compound is amphoteric, meaning it reacts with both acids and bases.[2][3]

Reactivity
  • With Air/Oxygen: At room temperature, this compound is stable in the air due to the formation of a protective oxide layer.[2] When heated, it reacts with oxygen to form white this compound(III) oxide (Ga₂O₃).[3][14]

  • With Water: this compound does not react with water at temperatures up to 100 °C.[3]

  • With Acids: this compound dissolves in strong acids to form this compound(III) compounds.[3][5][13] It reacts slowly with hydrochloric acid.[13]

  • With Bases: It dissolves in strong alkalis like sodium hydroxide to form gallates and release hydrogen gas.[2][3]

  • With Halogens: this compound reacts vigorously with halogens.[3]

Important Compounds in Research
  • This compound Arsenide (GaAs): A crucial semiconductor used in microwave circuits, high-speed switching circuits, and infrared circuits.[1] It is also used in the production of red LEDs and solar panels.[4]

  • This compound Nitride (GaN): A versatile semiconductor with important applications in Blu-ray technology, mobile phones, and blue and green LEDs.[4][7]

  • This compound Nitrate (Ga(NO₃)₃): A compound that has gained importance in medicine. It is used as a therapeutic agent in cancer and disorders of calcium and bone metabolism.[15][16] It functions by mimicking ferric iron (Fe³⁺) and disrupting iron-dependent cellular processes.[8][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound-based materials.

Synthesis of this compound Nanoparticles via Hot-Injection

This protocol describes the synthesis of monodisperse this compound nanoparticles, a common procedure in nanomaterials research.

Materials:

  • This compound(III) chloride (GaCl₃)

  • Toluene

  • 1-Octadecene (ODE)

  • Oleylamine (DOA)

  • n-Butyllithium (n-BuLi)

  • Ethanol

  • Chloroform

  • Three-neck flask, condenser, thermocouple, rubber septum, Schlenk line, nitrogen atmosphere.

Procedure:

  • Preparation of Reaction Setup: Assemble a 50 mL three-neck flask equipped with a condenser, a thermocouple, and a rubber septum on a Schlenk line under a nitrogen atmosphere.

  • Add 9 mL of 1-octadecene (ODE) and 1.13 mL of oleylamine (DOA) to the flask.[3]

  • Degassing: Heat the mixture to 110 °C under vacuum while stirring for 1 hour to remove water and oxygen.[1][3]

  • Reaction: Switch to a nitrogen atmosphere and increase the temperature to 250 °C.[1][3]

  • In a separate vial, dissolve 0.066 g of this compound chloride (GaCl₃) in 1 mL of toluene.[1][3]

  • Swiftly inject the GaCl₃ solution into the hot reaction mixture, followed by the injection of 1.33 mL of n-BuLi.[3]

  • Allow the reaction to proceed for a designated time to control nanoparticle size.

  • Isolation: Cool the reaction flask to room temperature.

  • Precipitate the this compound nanoparticles by adding 20 mL of ethanol and centrifuging at 9000 rpm for 5 minutes.[3]

  • Discard the supernatant and redisperse the final this compound nanoparticles in chloroform.[3]

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

This outlines the general principles for determining the crystal structure of a material like this compound. Due to this compound's low melting point, sample preparation requires special handling, such as mounting the crystal on the diffractometer at a temperature below its melting point.

General Procedure:

  • Crystal Selection: A high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other defects is selected under a microscope.[17][18]

  • Mounting: The crystal is mounted on a goniometer head. For this compound, this would need to be done in a cold stream of nitrogen gas to keep it solid.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.

  • The crystal is slowly rotated, and the diffraction pattern of spots (reflections) is recorded on a detector.[18]

  • Data Processing: The raw diffraction intensities are processed to correct for experimental factors.[18]

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data, solving the "phase problem".[18] The initial structural model is then refined to best fit the experimental data.[19]

Measurement of Thermal Conductivity by the Transient Hot-Wire Method

This method is suitable for measuring the thermal conductivity of liquids and is applicable to molten this compound.

Principle:

A thin metal wire immersed in the liquid acts as both a heating element and a resistance thermometer.[20] A step voltage is applied, causing a transient temperature rise in the wire. The rate of this temperature increase is related to the thermal conductivity of the surrounding fluid.[20]

Experimental Setup:

  • A thin platinum or tungsten wire suspended in a cell containing the liquid this compound.

  • A constant current source.

  • A high-precision voltmeter to measure the voltage drop across the wire, from which its resistance and temperature can be determined.

  • The setup is often placed in a thermostat to control the ambient temperature.

Procedure:

  • The liquid this compound is placed in the measurement cell, and the hot wire is fully immersed.

  • A constant current is passed through the wire for a short duration (typically 1 second to avoid convection).[20][21]

  • The change in resistance of the wire is measured over time, which corresponds to its temperature rise.

  • The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.[21]

Measurement of Electrical Resistivity by the Four-Probe Method

This is a standard method for measuring the electrical resistivity of materials, including liquid metals like this compound.

Principle:

Four equally spaced probes are brought into contact with the sample. A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. This configuration eliminates errors from contact resistance.

Experimental Setup:

  • A four-probe head with equally spaced tungsten tips.

  • A sample holder (for liquid this compound, a non-conductive, inert container of known dimensions).

  • A constant current source.

  • A high-impedance voltmeter.

  • An oven to control the temperature of the sample.

Procedure:

  • The liquid this compound is placed in the sample holder.

  • The four probes are immersed in the liquid this compound.

  • A known, constant DC current is passed through the two outer probes.

  • The voltage difference between the two inner probes is measured.

  • The resistivity (ρ) is calculated using the measured voltage (V), current (I), and a geometric correction factor that depends on the probe spacing and sample dimensions.

Assessment of Antimicrobial Activity of this compound Compounds

This protocol outlines a typical workflow to determine the minimum inhibitory concentration (MIC) of a this compound compound against a bacterial strain.

Materials:

  • This compound compound (e.g., this compound Nitrate)

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Culture medium (e.g., Mueller-Hinton Broth, MHB)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A culture of the test bacterium is grown to a specific optical density, then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound Compound: A series of dilutions of the this compound compound are prepared in the culture medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the this compound compound that completely inhibits visible bacterial growth.[11]

Visualizations of this compound's Role in Biological Systems

This compound's therapeutic effects, particularly in oncology and infectious diseases, are primarily attributed to its ability to act as an iron mimetic, a "Trojan horse" strategy to disrupt iron-dependent pathways in pathogenic cells.

Signaling Pathway: this compound's "Trojan Horse" Mechanism of Action

The following diagram illustrates how this compound ions (Ga³⁺) interfere with iron (Fe³⁺) metabolism in cancer cells and bacteria.

Gallium_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell / Bacterium Transferrin (Fe) Transferrin-Fe³⁺ TfR Transferrin Receptor (TfR) Transferrin (Fe)->TfR Transferrin (Ga) Transferrin-Ga³⁺ Transferrin (Ga)->TfR Competitive Binding Siderophore (Fe) Siderophore-Fe³⁺ Siderophore_Receptor Siderophore Receptor Siderophore (Fe)->Siderophore_Receptor Siderophore (Ga) Siderophore-Ga³⁺ Siderophore (Ga)->Siderophore_Receptor Competitive Binding Endocytosis Endocytosis TfR->Endocytosis Siderophore_Receptor->Endocytosis Intracellular_Ga Intracellular Ga³⁺ Endocytosis->Intracellular_Ga Ribonucleotide_Reductase Ribonucleotide Reductase Intracellular_Ga->Ribonucleotide_Reductase Inhibition Cellular_Respiration Cellular Respiration (Mitochondria/ETC) Intracellular_Ga->Cellular_Respiration Disruption DNA_Synthesis DNA Synthesis Ribonucleotide_Reductase->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Cellular_Respiration->Cell_Proliferation

This compound's interference with iron metabolism.
Experimental Workflow: Antimicrobial Susceptibility Testing of this compound Compounds

The following diagram outlines the workflow for assessing the antimicrobial efficacy of this compound compounds.

Antimicrobial_Workflow start Start: Prepare Bacterial Culture prep_inoculum Standardize Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of This compound Compound in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Read Results: Observe for Bacterial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Report MIC Value determine_mic->end

Workflow for antimicrobial susceptibility testing.

References

The Unique Low Melting Point of Gallium: A Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The near-room temperature melting point of gallium (Ga) and its alloys presents a unique and powerful tool in experimental design, offering novel approaches in fields ranging from drug delivery to soft robotics. This technical guide provides an in-depth exploration of the characteristics of this compound's low melting point, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and development.

Core Characteristics of this compound and its Low-Melting-Point Alloys

This compound is a soft, silvery metal with a melting point of 29.76 °C (85.57 °F), allowing it to transition from solid to liquid with just the warmth of a human hand.[1] This unique property, combined with its low toxicity compared to other liquid metals like mercury, makes it an attractive material for a variety of scientific applications.[2] By alloying this compound with other metals, primarily indium (In) and tin (Sn), its melting point can be further reduced, creating eutectic alloys that are liquid at or even below room temperature.[3][4] The most common of these are Eutectic this compound-Indium (EGaIn) and Galinstan (this compound-Indium-Tin).[2][3]

Quantitative Data Presentation

The physical properties of this compound and its principal alloys are summarized in the tables below for easy comparison. These properties are critical for designing experiments where thermal, electrical, and fluidic characteristics are paramount.

Table 1: Physical Properties of this compound and Common Low-Melting-Point Alloys

PropertyThis compound (Ga)Eutectic this compound-Indium (EGaIn)Galinstan
Composition 100% Ga~75% Ga, 25% In (by weight)~68.5% Ga, 21.5% In, 10% Sn (by weight)[3]
Melting Point (°C) 29.76[1]15.7-19[3]
Density (g/cm³) 5.91 (solid), 6.09 (liquid)6.256.44[3]
Thermal Conductivity (W/m·K) 29 (solid), 40.6 (liquid)25.416.5[3]
Electrical Conductivity (S/m) 7.1 x 10⁶3.4 x 10⁶3.46 x 10⁶[3]
Viscosity (mPa·s at 20°C) ~1.9 (at 30°C)~1.99~2.4[3]

Table 2: Comparison of Key Properties at Room Temperature (~20-25°C)

MaterialState at Room Temp.Key Advantages for Experimental Design
This compound (Ga) SolidPhase change capability near physiological temperatures.
EGaIn LiquidExcellent electrical and thermal conductivity in a fluid form; low toxicity.[2]
Galinstan LiquidVery low melting point, maintaining liquid state in a wide range of ambient conditions.[3]

Experimental Protocols

The unique properties of this compound and its alloys enable a range of novel experimental procedures. Below are detailed methodologies for key applications.

Synthesis of this compound-Indium (GaIn) Nanoparticles for Drug Delivery

This protocol describes the synthesis of GaIn nanoparticles via ultrasonication, a common method for creating liquid metal nanoparticles for biomedical applications.

Materials:

  • This compound ingots (99.99% purity)

  • Indium shots (99.99% purity)

  • Ethanol

  • Deionized water

  • Probe sonicator

Procedure:

  • Alloy Preparation: In a clean glass vial, combine this compound and indium in a 3:1 ratio by weight (e.g., 7.5g Ga and 2.5g In).

  • Heat the vial in a water bath to approximately 70°C until both metals have completely melted and formed a homogenous alloy. Gently swirl the vial to ensure thorough mixing.

  • Allow the alloy to cool to room temperature. It will remain in a liquid state.

  • Nanoparticle Formation: In a separate, larger glass vial, add 20 mL of ethanol.

  • Using a syringe, carefully add 0.5 mL of the GaIn alloy to the ethanol.

  • Insert the probe of a sonicator into the ethanol, ensuring the tip is submerged but not touching the bottom of the vial.

  • Sonicate the mixture at 30% amplitude for 30-60 minutes. The ultrasonic energy will break the bulk liquid metal into nanoscale droplets.

  • Purification: After sonication, centrifuge the nanoparticle suspension at a low speed (e.g., 2000 rpm) for 10 minutes to pellet any larger, un-sonicated metal fragments.

  • Carefully decant the supernatant containing the GaIn nanoparticles for further use.

Surface Functionalization and Drug Loading of this compound Nanoparticles

This protocol outlines a general procedure for functionalizing the surface of this compound-based nanoparticles and loading a chemotherapeutic drug, such as doxorubicin.

Materials:

  • Synthesized this compound-Indium nanoparticles in ethanol

  • Doxorubicin hydrochloride

  • Polyethylene glycol (PEG)-thiol (for functionalization)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Surface Functionalization: To the GaIn nanoparticle suspension in ethanol, add a solution of PEG-thiol in ethanol (e.g., 1 mg/mL). The thiol group will bind to the native oxide layer on the surface of the nanoparticles.

  • Stir the mixture at room temperature for 4-6 hours to allow for complete surface functionalization.

  • Purification: Centrifuge the functionalized nanoparticles and wash three times with deionized water to remove excess PEG-thiol.

  • Drug Loading: Resuspend the purified, functionalized nanoparticles in PBS.

  • Add doxorubicin hydrochloride to the nanoparticle suspension. The drug can be loaded via electrostatic interactions or by conjugation to the PEG linker. The optimal drug-to-nanoparticle ratio should be determined empirically.

  • Stir the mixture overnight at 4°C in the dark to facilitate drug loading.

  • Removal of Unbound Drug: Place the drug-loaded nanoparticle suspension in a dialysis bag and dialyze against PBS for 24 hours, with several changes of the dialysis buffer, to remove any unloaded doxorubicin.

  • The final doxorubicin-loaded this compound nanoparticles are ready for in vitro or in vivo testing.

Fabrication of a Flexible, Self-Healing Electronic Sensor

This protocol details the creation of a simple, stretchable sensor using EGaIn embedded in a self-healing polymer.

Materials:

  • Eutectic this compound-Indium (EGaIn)

  • A commercially available self-healing polymer (e.g., a hydrogen-bonding polymer)

  • A thin solid wire (e.g., copper or steel) with the desired diameter for the sensor channel

  • Petri dish or other suitable mold

Procedure:

  • Mold Preparation: Place the solid wire in the desired pattern for your sensor circuit within the Petri dish.

  • Polymer Casting: Prepare the self-healing polymer according to the manufacturer's instructions and pour it into the mold, ensuring the wire is completely covered.

  • Curing: Cure the polymer as specified by the manufacturer.

  • Channel Creation: Once cured, carefully pull the solid wire out of the polymer, leaving behind a hollow microfluidic channel.

  • Liquid Metal Injection: Using a syringe, inject the EGaIn into the microchannel until it is completely filled. The low viscosity of EGaIn allows it to easily fill the channel.

  • Sealing: If desired, a thin layer of the same self-healing polymer can be cast on top to seal the channel.

  • Self-Healing Demonstration: To demonstrate the self-healing property, the sensor can be cut with a sharp blade. The liquid metal will form an oxide "skin" at the cut, preventing it from leaking.[5] When the two cut ends are gently pressed back together, the liquid metal core reconnects, and the polymer sheath will self-heal over time, restoring the electrical conductivity of the sensor.[5]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz (DOT language) diagrams are provided to illustrate key experimental workflows and the underlying mechanisms of action.

Experimental Workflow for this compound-Based Nanoparticle Synthesis and Application

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization & Drug Loading cluster_application Therapeutic Application alloy This compound-Indium Alloy Preparation sonication Ultrasonication in Ethanol alloy->sonication purification Centrifugation & Washing sonication->purification peg Surface PEGylation purification->peg drug Doxorubicin Loading peg->drug dialysis Purification (Dialysis) drug->dialysis invitro In Vitro Cell Studies dialysis->invitro invivo In Vivo Animal Models invitro->invivo imaging Bioimaging invivo->imaging therapy Targeted Therapy invivo->therapy

Caption: Workflow for the synthesis, functionalization, and application of this compound-based nanoparticles.

Signaling Pathway for Photothermal Therapy-Induced Immunogenic Cell Death

G cluster_ptt Photothermal Therapy (PTT) cluster_icd Immunogenic Cell Death (ICD) cluster_immune Anti-Tumor Immune Response laser Near-Infrared Laser (NIR) gnp This compound Nanoparticle in Tumor laser->gnp heat Localized Hyperthermia gnp->heat apoptosis Tumor Cell Apoptosis heat->apoptosis damps Release of DAMPs (e.g., HMGB1, ATP) apoptosis->damps dc_maturation Dendritic Cell (DC) Maturation damps->dc_maturation t_cell T-Cell Priming & Activation dc_maturation->t_cell tumor_attack Systemic Attack on Tumor Cells t_cell->tumor_attack memory Immunological Memory tumor_attack->memory

Caption: Signaling pathway of photothermal therapy-induced immunogenic cell death.

Logical Relationship in Self-Healing Electronics

G start Intact Circuit (Conductive) damage Mechanical Damage (Circuit Severed) start->damage reconnect Physical Re-alignment of Severed Ends damage->reconnect heal Self-Healing (Liquid Metal Coalescence & Polymer Reflow) reconnect->heal end Restored Circuit (Conductive) heal->end end->damage Can be damaged again

Caption: Logical workflow of the self-healing process in this compound-based flexible electronics.

Conclusion

The low melting point of this compound and its alloys provides a fertile ground for innovation in experimental design across multiple scientific disciplines. Its unique combination of metallic properties in a liquid or near-liquid state at ambient and physiological temperatures opens up possibilities for creating dynamic, responsive, and biocompatible systems. The data, protocols, and visualizations provided in this guide serve as a foundational resource for researchers looking to harness the remarkable potential of this versatile element. As research continues, the applications of this compound's unique characteristics are poised to expand, offering solutions to complex challenges in medicine, electronics, and materials science.

References

discovery and history of gallium in the context of scientific breakthroughs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Account of a Landmark Scientific Breakthrough

For Researchers, Scientists, and Drug Development Professionals

The discovery of gallium stands as a monumental testament to the predictive power of scientific theory and the meticulous precision of experimental investigation. In 1871, the visionary chemist Dmitri Mendeleev, in his formulation of the Periodic Table, identified a gap below aluminum and boldly predicted the existence and properties of an undiscovered element he named "eka-aluminum."[1][2][3] Just four years later, in 1875, the French chemist Paul-Émile Lecoq de Boisbaudran, through painstaking experimental work, isolated a new element that stunningly matched Mendeleev's predictions, providing resounding confirmation of the periodic law.[1][4][5] This in-depth guide explores the discovery and history of this compound, detailing the scientific breakthroughs that solidified a cornerstone of modern chemistry.

A Prophecy Etched in the Periodic Table

Mendeleev's periodic system was not merely a classification of known elements; it was a framework that revealed underlying natural laws.[6] By arranging the elements according to their atomic weights and observing recurring patterns in their properties, he was able to identify inconsistencies and gaps.[7][8] One such void lay between aluminum and indium, prompting Mendeleev to predict the properties of the missing element, "eka-aluminum" (a name derived from the Sanskrit word "eka," meaning "one," to signify it was one place away from aluminum).[9] His predictions, based on the periodic trends he had observed, were remarkably detailed and quantitative.[9]

The Experimental VIndication: The Work of Lecoq de Boisbaudran

Working independently in his private laboratory in Cognac, France, Paul-Émile Lecoq de Boisbaudran was a pioneer in the field of spectroscopy.[10] For fifteen years, he had been meticulously examining the spectral lines of various elements.[2] His research culminated in the summer of 1875 when he identified two new, distinct violet spectral lines in a sample of zinc blende (sphalerite) from the Pierrefitte mine in the Pyrenees.[11] This spectroscopic signature was the first indication of a new element.

Data Presentation: Mendeleev's Predictions vs. This compound's Properties

The profound significance of de Boisbaudran's discovery was fully realized when the properties of his newly isolated metal were compared with Mendeleev's predictions for eka-aluminum. The astonishing correlation between the theoretical and the experimental provided powerful evidence for the validity of the periodic table.

PropertyMendeleev's Prediction for Eka-aluminum (1871)Experimentally Determined Properties of this compound (1875)
Atomic Weight Approximately 6869.723
Density 5.9 g/cm³5.91 g/cm³
Melting Point Low29.76 °C
Valency 33
Oxide Formula Ea₂O₃Ga₂O₃
Method of Discovery Should be discovered by spectroscopyDiscovered by spectroscopy
Properties of the Hydroxide Should dissolve in both acids and alkalisThis compound hydroxide is amphoteric, dissolving in both acids and alkalis

Sources:[1][5][9][11]

Experimental Protocols

While the exact, step-by-step laboratory notes of Lecoq de Boisbaudran are not fully preserved, a detailed understanding of his experimental protocols can be reconstructed from his publications in Comptes Rendus and a knowledge of 19th-century chemical and analytical techniques.

Processing of Zinc Blende Ore and Spectroscopic Analysis

The initial challenge for de Boisbaudran was to extract and concentrate the new element from the zinc blende ore, in which it was present in trace amounts.

Methodology:

  • Dissolution of the Ore: A large quantity of zinc blende (initially 52 kg) was dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid). This aggressive acid mixture is capable of breaking down the zinc sulfide matrix of the ore.

  • Precipitation of Sulfides: The acidic solution was then treated with hydrogen sulfide (H₂S). This would precipitate the sulfides of elements like arsenic, copper, and lead, while leaving zinc, iron, and the sought-after eka-aluminum in solution.

  • Separation of Iron: The remaining solution was boiled to expel excess H₂S, and then treated with nitric acid to oxidize any ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). The addition of a neutralizing agent, such as zinc carbonate, would then precipitate the iron as ferric hydroxide (Fe(OH)₃), leaving the zinc and eka-aluminum in solution.

  • Fractional Precipitation: The separation of eka-aluminum from the large excess of zinc was the most challenging step. De Boisbaudran likely employed fractional precipitation with a weak base like ammonia or by carefully controlling the pH. Eka-aluminum hydroxide is less soluble than zinc hydroxide and would precipitate first under carefully controlled conditions. This process would have been repeated multiple times to achieve a sufficient concentration of the new element's hydroxide.

  • Spectroscopic Analysis: The concentrated hydroxide salt was then introduced into the flame of a Bunsen burner. The light emitted from the flame was passed through a spectroscope, which would have consisted of a slit, a prism to disperse the light, and a telescope for observation. It was through this apparatus that de Boisbaudran observed the two characteristic violet lines that signaled the presence of a new element.

Fig. 1: Experimental workflow for the spectroscopic identification of this compound.
Isolation of Metallic this compound by Electrolysis

Following the spectroscopic confirmation, de Boisbaudran set out to isolate the new element in its metallic form. He achieved this through the electrolysis of a solution of its hydroxide.

Methodology:

  • Preparation of the Electrolyte: The purified this compound hydroxide was dissolved in a solution of potassium hydroxide (KOH), forming a solution of potassium gallate.

  • Electrolytic Cell Setup: An electrolytic cell was constructed, likely using a platinum cathode and a platinum or carbon anode.

  • Electrolysis: A direct current was passed through the solution. At the cathode, this compound ions were reduced and deposited as metallic this compound. At the anode, oxygen gas was evolved from the oxidation of hydroxide ions.

  • Collection and Purification: The small globules of liquid this compound (due to its low melting point) were collected from the cathode. De Boisbaudran initially obtained only a few milligrams, but through processing several hundred kilograms of ore, he was able to produce several grams of the new metal.

Discovery_Pathway Mendeleev Mendeleev's Periodic Table (1869-1871) Prediction Prediction of Eka-aluminum's Properties Mendeleev->Prediction Verification Verification of Properties Prediction->Verification Comparison De_Boisbaudran Lecoq de Boisbaudran's Spectroscopic Research Discovery Spectroscopic Discovery of New Element in Zinc Blende (1875) De_Boisbaudran->Discovery Isolation Isolation of Metallic this compound Discovery->Isolation Isolation->Verification Confirmation Confirmation of Periodic Law Verification->Confirmation

References

Unveiling the Complexity: An In-depth Technical Guide to the Phase Diagram of Gallium and Its Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallium, a unique metal with a melting point just above room temperature, exhibits a remarkably complex phase behavior, both in its pure form and when alloyed with other elements. This technical guide provides a comprehensive exploration of the phase diagram of this compound and its alloys, presenting key quantitative data, detailed experimental protocols for phase analysis, and visualizations of phase transitions and experimental workflows. This information is crucial for researchers in materials science, physics, and chemistry, as well as for professionals in drug development who may utilize this compound-based compounds.

The Intricate Phase Diagram of Pure this compound

Pure this compound is known for its rich polymorphism, featuring a variety of stable and metastable solid phases under different conditions of temperature and pressure. The stable phase at ambient conditions is α-Ga, which has an unusual orthorhombic crystal structure.[1][2] This complexity arises from the coexistence of metallic and covalent bonding characteristics within its crystal lattice.[1]

Crystalline Phases of Pure this compound

This compound can exist in several crystalline forms, each with distinct structural properties. The key phases and their crystallographic data are summarized in the table below.

PhaseCrystal SystemSpace GroupLattice Parameters (Å)Notes
α-Ga OrthorhombicCmcea = 4.5186, b = 7.6570, c = 4.5256Stable at ambient pressure.[3][4]
β-Ga MonoclinicC2/ca = 10.92, b = 8.35, c = 8.12, β = 138.8°Metastable phase.[1]
γ-Ga OrthorhombicPmmaa = 11.08, b = 11.08, c = 10.96Metastable phase.
δ-Ga RhombohedralR-3ma = 7.73, α = 54.5°Metastable phase.
ε-Ga TetragonalI4/mmma = 5.82, c = 10.12Metastable phase.
Ga-II OrthorhombicCmcma = 2.82, b = 8.16, c = 3.17High-pressure stable phase.[1]
Ga-III TetragonalI-42da = 6.41, c = 7.02High-pressure stable phase.

gallium_phase_transitions cluster_pressure Increasing Pressure Liquid Liquid this compound alpha_Ga α-Ga (Orthorhombic) Liquid->alpha_Ga Solidification at Ambient Pressure Ga_II Ga-II (Orthorhombic) Liquid->Ga_II High-Pressure Solidification alpha_Ga->Ga_II ~2 GPa Ga_III Ga-III (Tetragonal) Ga_II->Ga_III ~2.8 GPa

Phase transitions of pure this compound under increasing pressure.

Phase Behavior of this compound Alloys

This compound readily forms alloys with a wide range of metals, often resulting in low-melting-point eutectics. These alloys are of significant interest for various applications, from liquid metal coolants to solder materials. This section explores the phase diagrams of several key binary and ternary this compound alloy systems.

Binary this compound Alloys

The addition of a second element to this compound can significantly alter its melting behavior and solid-state phases. The table below summarizes the eutectic data for several important binary this compound alloys.

Alloy SystemEutectic Composition (wt. %)Eutectic Temperature (°C)Intermetallic Compounds/Notes
Ga-In 24.5% In15.7No stable intermetallic compounds.
Ga-Sn 8.5% Sn20.5Simple eutectic system.
Ga-Zn 4.0% Zn25.0Simple eutectic system.
Ga-Al 1.0% Al26.6Simple eutectic system.[5]
Ga-Bi ~1.5% Bi221.5Monotectic system with a miscibility gap in the liquid phase.[6][7]
Ga-Au 0.002% Au29.8Forms several intermetallic compounds (e.g., AuGa, AuGa2).[8][9]
Ga-Sb 0.03% Sb29.7Forms the semiconductor compound GaSb.[10][11]
Ternary this compound Alloys

Ternary alloys of this compound are particularly known for their very low melting points. The Ga-In-Sn and Ga-In-Zn systems are notable examples.

Alloy SystemEutectic Composition (wt. %)Eutectic Temperature (°C)
Ga-In-Sn 62.5% Ga, 21.5% In, 16% Sn10.7
Ga-In-Zn 94.5% Ga, 5% In, 0.5% Zn15.0

Experimental Protocols for Phase Diagram Determination

The accurate determination of phase diagrams requires a combination of experimental techniques. The following sections detail the methodologies for key experiments used in the study of this compound and its alloys.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining transition temperatures (melting, crystallization, and solid-state transitions).

Methodology:

  • Sample Preparation:

    • Precisely weigh 5-10 mg of the this compound or this compound alloy sample into an aluminum or copper DSC pan. For reactive alloys, especially at higher temperatures, inert crucible materials like graphite or alumina, or even sealed pans, should be used to prevent reactions with the pan.[12]

    • Ensure the sample is in good thermal contact with the bottom of the pan. For solid samples, a flat surface is ideal. For liquid samples at room temperature, care should be taken during transfer.

    • An empty, sealed pan of the same type is used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidation.

    • Heating and Cooling Program:

      • Equilibrate the sample at a temperature below the expected lowest transition temperature (e.g., -50 °C for low-melting alloys).

      • Ramp the temperature up to a point well above the highest expected transition temperature at a controlled rate (e.g., 5-10 °C/min).

      • Hold the sample at this temperature for a few minutes to ensure complete melting and homogenization.

      • Cool the sample back to the starting temperature at the same controlled rate.

      • It is often useful to perform a second heating and cooling cycle to ensure the thermal history of the sample is consistent.[13]

  • Data Analysis:

    • The onset temperature of an endothermic peak on heating corresponds to the melting point or solidus temperature.

    • The peak temperature of an exothermic peak on cooling corresponds to the crystallization temperature or liquidus temperature. Note that this compound and its alloys can exhibit significant supercooling, so the crystallization temperature on cooling may be much lower than the equilibrium melting temperature.[13]

    • Changes in the baseline of the DSC curve can indicate solid-state phase transitions.

X-ray Diffraction (XRD)

XRD is essential for identifying the crystal structures of the different solid phases present in a sample at various temperatures.

Methodology:

  • Sample Preparation:

    • For room temperature analysis, a small amount of the solid alloy is ground into a fine powder to ensure random orientation of the crystallites.

    • The powder is then mounted on a sample holder.

    • For in-situ high-temperature XRD, a small, solid sample is placed on a high-temperature stage within the XRD chamber. The chamber is typically evacuated or filled with an inert gas.

    • For high-pressure XRD, the sample is loaded into a gasket within a diamond anvil cell (DAC).[14][15] A pressure-transmitting medium (e.g., a silicone oil or a gas like argon) is often used to ensure hydrostatic pressure. A pressure calibrant (e.g., ruby fluorescence) is also included.[16]

  • XRD Data Acquisition:

    • A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

    • The diffracted X-rays are detected as a function of the diffraction angle (2θ).

    • The 2θ range is scanned to cover the expected diffraction peaks of the phases of interest.

    • For high-pressure studies, synchrotron radiation is often used due to its high brightness, which is necessary to obtain a good signal from the small sample volume in the DAC.[14]

  • Data Analysis:

    • The positions and relative intensities of the diffraction peaks in the resulting pattern are compared to a database of known crystal structures (e.g., the Powder Diffraction File from the ICDD) to identify the phases present in the sample.[17]

    • The lattice parameters of the identified phases can be refined from the peak positions.

    • By performing XRD at different temperatures or pressures, the phase transformation temperatures and pressures can be determined.

experimental_workflow cluster_workflow Experimental Workflow for Phase Diagram Determination start Start alloy_prep Alloy Preparation (e.g., Arc Melting) start->alloy_prep homogenization Homogenization Annealing alloy_prep->homogenization dsc Differential Scanning Calorimetry (DSC) homogenization->dsc xrd X-ray Diffraction (XRD) (at various temperatures) homogenization->xrd hp_xrd High-Pressure XRD (with DAC) homogenization->hp_xrd data_analysis Data Analysis & Phase Identification dsc->data_analysis xrd->data_analysis hp_xrd->data_analysis phase_diagram Construct Phase Diagram data_analysis->phase_diagram

A generalized experimental workflow for determining a phase diagram.

References

An In-depth Technical Guide to the Fundamental Interactions of Liquid Gallium with Other Metals

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interactions between liquid gallium and various metals. The information presented herein is intended to serve as a foundational resource for professionals in research, materials science, and drug development, facilitating a deeper understanding of the chemical and physical phenomena that govern these interactions. This document summarizes key quantitative data in structured tables, details essential experimental protocols, and provides visual representations of critical processes and relationships.

Solubility of Metals in Liquid this compound

Liquid this compound is a potent solvent for many metals, a characteristic that is fundamental to its application in alloy formation and as a reaction medium.[1] The solubility of a given metal in liquid this compound is temperature-dependent, generally increasing with temperature.

Table 1: Solubility of Various Metals in Liquid this compound at Different Temperatures

MetalTemperature (°C)Solubility (at. %)
Nickel (Ni)4000.59[2][3]
5001.35[2][3]
Iron (Fe)4001.9 x 10⁻²[2][3]
5000.11[2][3]
Chromium (Cr)4001.2 x 10⁻²[2][3]
5004.9 x 10⁻²[2][3]
Titanium (Ti)250< 0.01[2]
4009.5 x 10⁻³[2][3]
5003.9 x 10⁻²[2][3]
Molybdenum (Mo)4005.0 x 10⁻³[2][3]
5001.9 x 10⁻²[2][3]
Copper (Cu)500-70015.0 - 28.0[3]
Calcium (Ca)500-7000.62 - 1.7[3]
Scandium (Sc)623-9733.5 x 10⁻³ - 0.20[3]
Germanium (Ge)400-6008.9 - 19.8[3]
Vanadium (V)600-8002.0 x 10⁻³ - 1.0 x 10⁻²[3]
Manganese (Mn)500-7000.40 - 2.3[3]
Cobalt (Co)500-7007.8 x 10⁻² - 0.31[3]

Alloy Formation and Intermetallic Compounds

This compound readily forms alloys with a wide array of metals, leading to materials with tailored melting points, and unique physical and chemical properties. These alloys can be simple binary systems or more complex ternary and quaternary compositions. A significant aspect of this compound's interaction with other metals is the formation of intermetallic compounds (IMCs), which are distinct solid phases with ordered crystal structures.

Eutectic Alloys

The formation of eutectic alloys, which have a lower melting point than their constituent metals, is a key feature of this compound's interactions. This property is exploited to create alloys that are liquid at or near room temperature.

Table 2: Melting Points of Common this compound-Based Eutectic Alloys

Alloy SystemComposition (wt. %)Melting Point (°C)
Ga-InEutectic15.5[4][5]
Ga-In-Sn (Galinstan)~68.5 Ga, 21.5 In, 10 Sn~11[4][5]
Ga-Sn8% Sn20[6]
Ga-Zn5% Zn25[6]
Ga-AlEutectic26.6
Ga-In-Sn-Zn(Ga₈₀In₁₀Sn₁₀)₉₇Zn₃8.2[1]
Intermetallic Compound (IMC) Formation

The reaction between liquid this compound and solid metals often results in the formation of distinct intermetallic compound layers at the interface. For instance, the interaction between liquid this compound and solid nickel leads to the formation of Ga₇Ni₃ and other GaₓNi phases.[7] Similarly, reactions with copper can produce CuGa₂ and Cu₉Ga₄.

Wetting Behavior and Contact Angle

The ability of liquid this compound to wet a solid metal surface is crucial for forming stable interfaces and is a prerequisite for many of its applications. Wetting is quantified by the contact angle of a liquid droplet on a solid surface. A lower contact angle indicates better wetting. The wetting behavior of this compound is significantly influenced by the presence of a native oxide layer on its surface.[8]

Table 3: Contact Angle of this compound and its Alloys on Various Metal Substrates

Liquid MetalSubstrateContact Angle (°)Notes
EGaInFlat Copper< 20In the presence of HCl vapor to remove oxide.[5]
EGaInCopper Film on PDMS19 - 79.5Varies with Cu film deposition pressure.[9]
GaInSnGold Film on PDMS27Reduced from 130° on bare PDMS.[9]
EGaInSi Wafer in Polar Solvents> 140 (advancing)Oxide skin ruptures during advancement.[8][10]
EGaInSi Wafer in Non-Polar Solvents> 140 (advancing)Oxide skin ruptures during advancement.[8][10]

Liquid Metal Embrittlement (LME)

Liquid metal embrittlement is a phenomenon where a solid metal loses its ductility and becomes brittle when in contact with a liquid metal. This compound is a known embrittling agent for several metals, most notably aluminum and some steels.[11][12] The liquid metal atoms penetrate the grain boundaries of the solid metal, weakening the bonds between grains and leading to premature failure under stress.

Experimental Protocols

Measurement of Metal Solubility in Liquid this compound

This protocol outlines a general procedure for determining the solubility of a metal in liquid this compound using an isothermal saturation and filtration method.

G Workflow for Solubility Measurement cluster_prep Sample Preparation cluster_exp Isothermal Saturation cluster_analysis Analysis prep_ga 1. Prepare high-purity liquid this compound prep_metal 2. Prepare the solute metal (e.g., powder, foil) prep_ga->prep_metal clean_metal 3. Clean the solute metal to remove oxides prep_metal->clean_metal combine 4. Combine excess solute metal with liquid this compound in a crucible clean_metal->combine heat 5. Heat to the desired temperature in an inert atmosphere combine->heat hold 6. Hold at temperature for an extended period to ensure saturation heat->hold filter 7. Filter the liquid alloy at temperature to remove undissolved solute hold->filter cool 8. Cool the saturated liquid this compound filter->cool analyze 9. Analyze the composition of the solidified alloy (e.g., ICP-MS, AAS) cool->analyze G Sessile Drop Contact Angle Measurement Protocol cluster_setup Setup and Preparation cluster_measurement Measurement cluster_dynamic Dynamic Measurements (Optional) prep_substrate 1. Prepare and clean the solid metal substrate mount_substrate 2. Mount the substrate on the goniometer stage prep_substrate->mount_substrate prep_liquid 3. Prepare the liquid this compound/alloy in a syringe mount_substrate->prep_liquid deposit_droplet 4. Carefully deposit a small droplet onto the substrate prep_liquid->deposit_droplet capture_image 5. Capture a high-resolution side-view image of the droplet deposit_droplet->capture_image analyze_image 6. Use software to analyze the image and measure the contact angle capture_image->analyze_image advancing 7a. Add more liquid to measure the advancing angle analyze_image->advancing receding 7b. Remove liquid to measure the receding angle analyze_image->receding G IMC Characterization using SEM/EDS cluster_sample Sample Preparation cluster_analysis SEM and EDS Analysis react 1. React liquid this compound with the solid metal substrate section 2. Cross-section the sample to expose the interface react->section mount_polish 3. Mount and polish the cross-sectioned sample section->mount_polish sem_imaging 4. Image the interface using SEM to observe morphology mount_polish->sem_imaging eds_mapping 5. Perform EDS mapping to determine elemental distribution sem_imaging->eds_mapping eds_point 6. Use EDS point analysis for quantitative composition of IMC layers eds_mapping->eds_point G Liquid Metal Embrittlement Testing Workflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Analysis prepare_specimens 1. Machine tensile test specimens of the solid metal clean_specimens 2. Clean the gauge section of the specimens prepare_specimens->clean_specimens coat_specimens 3. Coat the gauge section of test specimens with liquid this compound clean_specimens->coat_specimens tensile_test 4. Perform tensile tests on both coated and uncoated specimens coat_specimens->tensile_test record_data 5. Record stress-strain data until fracture tensile_test->record_data compare_data 6. Compare tensile strength and ductility of coated vs. uncoated specimens record_data->compare_data fractography 7. Analyze fracture surfaces using SEM to identify fracture mode compare_data->fractography

References

gallium's role in the development of novel semiconductor materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gallium's Role in the Development of Novel Semiconductor Materials

Executive Summary

For decades, silicon has been the cornerstone of the semiconductor industry. However, the escalating demands for higher power, increased frequency, and greater efficiency in modern electronics are pushing silicon to its physical limits. This has catalyzed the exploration and adoption of novel semiconductor materials, with compounds based on the element this compound (Ga) emerging as frontrunners. This compound-based semiconductors, such as this compound Nitride (GaN), this compound Arsenide (GaAs), and the emerging this compound Oxide (Ga₂O₃), offer superior material properties that enable significant advancements in optoelectronics, power electronics, and high-frequency applications. This whitepaper provides a technical overview of the pivotal role of this compound in these materials, detailing their properties, synthesis protocols, and fabrication workflows, and mapping their characteristics to key technological applications.

Introduction: Beyond Silicon

The remarkable success of silicon (Si) is due to its abundance, low cost, and well-established manufacturing processes. However, its relatively narrow bandgap (~1.1 eV) and lower critical electric field limit its performance in high-power and high-frequency domains. Wide-bandgap (WBG) and ultra-wide-bandgap (UWBG) semiconductors are essential for the next generation of electronic devices.[1] this compound, when compounded with elements from Group V (like Nitrogen or Arsenic) or Group VI (like Oxygen), forms semiconductors with significantly wider bandgaps and other advantageous properties, positioning them as critical materials for future technological innovation.[2]

Key this compound-Based Semiconductor Materials

This compound Nitride (GaN)

A wide-bandgap semiconductor with a bandgap of approximately 3.4 eV, GaN has become a prominent material for a new class of high-performance devices.[1][3] Its ability to withstand larger electric fields in a smaller form factor allows for the creation of devices that are faster, more efficient, and more compact than their silicon counterparts.[1][4] GaN's high electron mobility and thermal stability make it ideal for high-frequency power amplifiers, high-brightness light-emitting diodes (LEDs), and laser diodes.[5][6] The transition to GaN technology also promises significant reductions in energy consumption and carbon emissions, particularly in applications like data centers and power supplies.[1][4]

This compound Arsenide (GaAs)

This compound Arsenide is a direct bandgap III-V semiconductor known for its exceptionally high electron mobility and saturation velocity compared to silicon.[7][8] These properties allow GaAs transistors to operate at frequencies exceeding 250 GHz, making the material indispensable for radio frequency (RF) and microwave applications, including mobile phones, satellite communications, and radar systems.[7][9] As a direct bandgap material, GaAs is highly efficient at emitting light, which is why it is widely used in the manufacturing of infrared LEDs, laser diodes, and high-efficiency solar cells.[8][10]

This compound Oxide (Ga₂O₃)

This compound Oxide is an emerging ultra-wide-bandgap (UWBG) semiconductor with a bandgap of ~4.8 eV.[11] This exceptionally wide bandgap suggests a theoretical performance that could surpass both GaN and SiC in high-power applications.[12] The most stable polymorph, β-Ga₂O₃, can be grown in bulk from a melt, which could significantly lower manufacturing costs compared to GaN.[13][14] While challenges such as lower thermal conductivity remain, Ga₂O₃ shows immense promise for next-generation high-voltage power electronics, deep-ultraviolet photodetectors, and gas sensors.[13][15]

Ternary Alloys: Indium this compound Arsenide (InGaAs)

Indium this compound Arsenide is a ternary alloy of Indium Arsenide (InAs) and this compound Arsenide (GaAs).[16] By adjusting the ratio of indium to this compound, the material's bandgap can be precisely tuned, a process known as bandgap engineering.[17] The composition In₀.₅₃Ga₀.₄₇As is of significant technological importance as it can be grown lattice-matched to Indium Phosphide (InP) substrates.[16] This specific alloy possesses a favorable bandgap of 0.75 eV and high electron mobility, making it a material of choice for photodetectors used in optical fiber telecommunications and for high-speed transistors.[16][18]

Comparative Analysis of Material Properties

The distinct advantages of this compound-based semiconductors over silicon are evident when comparing their fundamental physical properties. The following table summarizes key quantitative data for these materials.

PropertySilicon (Si)This compound Arsenide (GaAs)This compound Nitride (GaN)β-Gallium Oxide (β-Ga₂O₃)In₀.₅₃Ga₀.₄₇As
Bandgap (eV) 1.121.42[8]3.4[1][3]4.7 - 4.9[19]0.75[16]
Bandgap Type IndirectDirect[8]Direct[3]DirectDirect
Electron Mobility (cm²/V·s) 1400≤ 8500[8]1500[3]~100-150~10,000[16]
Critical Electric Field (MV/cm) 0.30.43.38.0~0.5
Thermal Conductivity (W/cm·K) 1.50.56[9]1.3[3]0.1 - 0.3~0.05

Experimental Protocols

The fabrication of high-quality this compound-based semiconductor devices relies on precise control over the growth of crystalline thin films, a process known as epitaxy.

Synthesis and Epitaxial Growth

MOCVD is a dominant technique for manufacturing III-V compound semiconductors, especially GaN.[20] It offers advantages such as high growth rates, excellent reproducibility, and scalability for mass production.[21]

Detailed Methodology:

  • Substrate Preparation: A substrate wafer (e.g., sapphire, silicon carbide, or silicon) is loaded into the MOCVD reactor chamber. The substrate is heated to a high temperature to clean its surface.

  • Precursor Delivery: Metal-organic precursors, such as Trimethylthis compound (TMGa) or Triethylthis compound (TEGa) for the this compound source, and a hydride gas like ammonia (NH₃) for the nitrogen source, are used.[22] These precursors are transported into the reactor chamber by a carrier gas, typically hydrogen (H₂) or nitrogen (N₂).[21]

  • Chemical Reaction and Deposition: Inside the reactor, the substrate is heated to temperatures between 400°C and 1300°C.[20] The high temperature causes the precursor gases to decompose near the hot substrate surface. The resulting this compound and nitrogen atoms deposit onto the substrate, forming a single-crystal GaN thin film layer by layer.[20]

  • Doping: To create n-type or p-type semiconductor layers, dopant gases are introduced during the growth process. Silicon (using silane) is a common n-type dopant, while Magnesium (using Bis(cyclopentadienyl)magnesium) is used for p-type doping.[3]

  • Cool-down and Removal: After the desired film thickness is achieved, the precursor flow is stopped, and the wafer is cooled down in a controlled environment before being removed from the reactor.

MBE is an ultra-high vacuum (UHV) evaporation technique that allows for the growth of very high-purity crystalline layers with atomic-level precision. It is widely used for growing high-quality GaAs.[23]

Detailed Methodology:

  • Substrate Preparation: A substrate, typically made of GaAs, is loaded into the UHV chamber and heated to around 600°C to remove any surface contaminants, creating a clean surface for deposition.[23]

  • Source Evaporation: Ultra-pure elemental sources of this compound and arsenic are heated in separate effusion cells. This generates molecular or atomic beams of the elements.

  • Deposition: The beams are directed towards the heated substrate. Shutters in front of the effusion cells allow for precise, near-instantaneous control over the beams, enabling the growth of layers with monolayer control. The atoms adsorb onto the substrate surface and organize into a crystalline lattice.

  • In-situ Monitoring: The growth process is often monitored in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides information about the surface structure and growth rate.[24]

  • Heterostructure Formation: The precise control afforded by MBE is ideal for growing complex heterostructures, such as quantum wells, by opening and closing the shutters of different source materials in sequence.

Material Characterization Techniques

Once synthesized, the structural, electrical, and optical properties of the semiconductor materials must be thoroughly evaluated. A suite of characterization techniques is employed for this purpose.[25][26]

  • X-Ray Diffraction (XRD): Used to determine the crystal structure, lattice parameters, and crystalline quality of the grown films.[26]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the material's surface morphology and topography.[27]

  • Transmission Electron Microscopy (TEM): Allows for imaging of the crystal structure at the atomic level, enabling the identification of defects like dislocations.[26]

  • Photoluminescence (PL) Spectroscopy: An optical technique used to determine the bandgap energy and identify impurity levels within the semiconductor.[25]

  • Hall Effect Measurement: An electrical characterization method used to determine the carrier concentration (doping level), carrier type (n-type or p-type), and carrier mobility.

Fabrication Workflows and Application Pathways

The translation of novel semiconductor materials into functional devices involves a series of complex processes. The unique properties of each this compound-based material dictate its most suitable applications.

G General Semiconductor Device Fabrication Workflow cluster_prep Material Preparation cluster_fab Device Fabrication cluster_test Final Steps Substrate Substrate Selection (e.g., SiC, Sapphire, GaAs) Epitaxy Epitaxial Growth (MOCVD / MBE) Substrate->Epitaxy Lithography Photolithography (Pattern Definition) Epitaxy->Lithography Etching Plasma Etching (Pattern Transfer) Lithography->Etching Deposition Dielectric Deposition Etching->Deposition Metallization Contact Metallization Deposition->Metallization Passivation Surface Passivation Metallization->Passivation Packaging Packaging & Dicing Passivation->Packaging

Caption: A generalized workflow for fabricating semiconductor devices.

G MOCVD Process for GaN Thin Film Deposition cluster_input Gas Inputs cluster_process Reactor Process cluster_output Outputs TMGa TMGa (this compound Source) Mixing Gas Mixing & Injection TMGa->Mixing NH3 NH3 (Nitrogen Source) NH3->Mixing Carrier Carrier Gas (H2/N2) Carrier->Mixing Decomposition Thermal Decomposition (Heated Substrate) Mixing->Decomposition Deposition Surface Adsorption & GaN Film Growth Decomposition->Deposition Wafer GaN-on-Substrate Wafer Deposition->Wafer Exhaust Byproduct Exhaust Deposition->Exhaust

Caption: Workflow diagram illustrating the MOCVD process for GaN.

G Property-Application Map for this compound-Based Semiconductors cluster_materials Materials cluster_properties Key Properties cluster_apps Primary Applications GaN This compound Nitride (GaN) WBG Wide Bandgap High Breakdown Field GaN->WBG GaAs This compound Arsenide (GaAs) HEM High Electron Mobility Direct Bandgap GaAs->HEM Ga2O3 This compound Oxide (Ga2O3) UWBG Ultra-Wide Bandgap High Critical Field Ga2O3->UWBG Power Power Electronics (Chargers, Inverters) Solid-State Lighting (LEDs) WBG->Power RF RF & Microwave Devices (5G, Radar) Optoelectronics (Lasers) HEM->RF Future Next-Gen Power Devices Deep UV Optoelectronics UWBG->Future

Caption: Mapping material properties to their primary applications.

Conclusion and Future Outlook

This compound is at the heart of a revolution in semiconductor technology. Materials like GaN and GaAs are already enabling technologies that were not feasible with silicon, from energy-efficient power grids and electric vehicles to 5G communications and brilliant LED displays.[4][10][28] The continued development of these materials, along with research into emerging compounds like Ga₂O₃, promises further breakthroughs.[2] Future research will focus on overcoming existing challenges, such as reducing defect densities in GaN, lowering the cost of GaAs substrates, and improving the thermal management of Ga₂O₃ devices.[13][28] As these challenges are addressed, this compound-based semiconductors will undoubtedly play an even more significant role in advancing science and technology.[5]

References

Navigating the Terrain of Gallium Compounds: An In-depth Technical Guide to Toxicological and Safety Data for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological and safety data for gallium compounds frequently utilized in laboratory settings. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary for safe handling, risk assessment, and informed experimental design. This document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes the core signaling pathways associated with this compound compound toxicity.

Section 1: Quantitative Toxicological Data

The acute toxicity of various this compound compounds has been evaluated through numerous studies. The following tables summarize key quantitative data, providing a comparative overview of their relative toxicities. It is important to note that the toxicity of this compound compounds can be significantly influenced by the route of administration and the specific counter-ion or ligand.

Table 1: Acute Oral Toxicity Data for Select this compound Compounds

CompoundAnimal ModelLD50 (Median Lethal Dose)Reference
This compound (III) NitrateRat4,360 mg/kg[1]
This compound (III) OxideRat> 10,000 mg/kg[1]
This compound ArsenideRat10 - 1000 mg/kg (oral)[2]

Table 2: Acute Intraperitoneal and Intravenous Toxicity Data for this compound Compounds

CompoundAnimal ModelRoute of AdministrationLD50 (Median Lethal Dose)Reference
This compound (III) Acetate-IntraperitonealHigh Toxicity[3]
This compound (III) Citrate-IntraperitonealHigh Toxicity[3]
This compound (III) Chloride-IntraperitonealHigh Toxicity[3]
This compound ArsenideMouseIntraperitoneal4,700 mg/kg

Table 3: Aquatic Toxicity Data

CompoundOrganism96-hour LC50 (Median Lethal Concentration)Reference
This compoundFreshwater Swamp Shrimp (Macrobrachium nipponense)2.7742 mg/L[4]

Section 2: Experimental Protocols for Toxicity Assessment

Standardized protocols are crucial for the reliable assessment of the toxicological properties of chemical compounds. The following sections detail the methodologies for key in vivo and in vitro toxicity assays relevant to this compound compounds.

In Vivo Acute Oral Toxicity Testing (OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[5][6]

Objective: To determine the dose of a substance that causes evident toxicity or mortality.

Animal Model: Typically, rats of a single sex (usually females) are used.[6]

Procedure:

  • Sighting Study: An initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on existing data, with the aim of producing some signs of toxicity without mortality.[6]

  • Dosing: A single dose of the test substance (e.g., this compound nitrate dissolved in a suitable vehicle) is administered to a group of at least five animals by gavage.[6] Animals are fasted prior to dosing.[6]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

  • Stepwise Dosing: Depending on the outcome (mortality or evident toxicity), further groups of animals may be dosed at higher or lower fixed doses until the dose causing evident toxicity or death is identified.[6]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[8]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-100,000 cells/well) and incubate overnight to allow for attachment.[11]

  • Compound Treatment: Expose the cells to various concentrations of the this compound compound for a defined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The results are used to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay

This assay is another method to assess cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[1][3]

Principle: Damage to the cell or lysosomal membranes caused by a toxic substance leads to a decreased uptake and binding of neutral red.[1]

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the this compound compound.[3]

  • Neutral Red Incubation: After the treatment period, the medium is replaced with a medium containing neutral red, and the plate is incubated for 1-4 hours.[3]

  • Washing and Dye Extraction: The cells are washed to remove excess dye, and then a destain solution (e.g., a mixture of ethanol and acetic acid) is added to extract the dye from the viable cells.[3]

  • Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm.[3] A decrease in absorbance indicates cytotoxicity.

Assessment of Apoptosis: Caspase Activation by Western Blot

Apoptosis, or programmed cell death, is a key mechanism of this compound-induced cytotoxicity. A hallmark of apoptosis is the activation of a cascade of proteases called caspases. Western blotting can be used to detect the cleavage and activation of specific caspases, such as caspase-3.[2][12]

Procedure:

  • Protein Extraction: After treating cells with the this compound compound, lyse the cells to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved (active) form of a caspase (e.g., cleaved caspase-3).[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[13]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band corresponding to the molecular weight of the cleaved caspase indicates apoptosis.[13]

Section 3: Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound compounds is multifaceted and involves several key cellular processes. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by this compound.

Interference with Iron Metabolism

This compound (Ga³⁺) closely mimics ferric iron (Fe³⁺) in its physicochemical properties, allowing it to interfere with iron metabolism, a process critical for cell proliferation and survival.[4][14][15]

Gallium_Iron_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell Transferrin-Fe Transferrin-Fe TfR1 Transferrin Receptor 1 Transferrin-Fe->TfR1 Binds Transferrin-Ga Transferrin-Ga Transferrin-Ga->TfR1 Competitively Binds Endosome Endosome Transferrin-Ga->Endosome Internalization TfR1->Endosome Internalization Ribonucleotide\nReductase Ribonucleotide Reductase Endosome->Ribonucleotide\nReductase Fe³⁺ release (inhibited by Ga³⁺) Endosome->Ribonucleotide\nReductase Ga³⁺ release Mitochondrion Mitochondrion Endosome->Mitochondrion Fe³⁺ transport Endosome->Mitochondrion Ga³⁺ transport DNA Synthesis\nInhibition DNA Synthesis Inhibition Ribonucleotide\nReductase->DNA Synthesis\nInhibition Leads to Ribonucleotide\nReductase->DNA Synthesis\nInhibition Directly Inhibits Fe-S Cluster\nSynthesis Fe-S Cluster Synthesis Mitochondrion->Fe-S Cluster\nSynthesis Mitochondrion->Fe-S Cluster\nSynthesis Disrupts Heme Synthesis Heme Synthesis Mitochondrion->Heme Synthesis Mitochondrion->Heme Synthesis Disrupts

Caption: this compound's interference with cellular iron uptake and utilization.

Induction of Oxidative Stress

This compound compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Gallium_Oxidative_Stress This compound Compound This compound Compound Mitochondrial\nDysfunction Mitochondrial Dysfunction This compound Compound->Mitochondrial\nDysfunction ROS Production ↑ Reactive Oxygen Species (ROS) Mitochondrial\nDysfunction->ROS Production Leads to Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage Cellular Defense\nMechanisms Cellular Defense Mechanisms ROS Production->Cellular Defense\nMechanisms Activates Lipid Peroxidation Lipid Peroxidation Oxidative Damage->Lipid Peroxidation DNA Damage DNA Damage Oxidative Damage->DNA Damage Protein Oxidation Protein Oxidation Oxidative Damage->Protein Oxidation Nrf2 Activation Nrf2 Activation Cellular Defense\nMechanisms->Nrf2 Activation Antioxidant Enzymes\n(e.g., HO-1) Antioxidant Enzymes (e.g., HO-1) Nrf2 Activation->Antioxidant Enzymes\n(e.g., HO-1) Upregulates

Caption: this compound-induced reactive oxygen species (ROS) production and cellular response.

Apoptosis Signaling Pathway

A primary mechanism of this compound-induced cell death is the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Gallium_Apoptosis This compound Compound This compound Compound Bax Activation Bax Activation This compound Compound->Bax Activation Bcl-2 Inhibition Bcl-2 Inhibition This compound Compound->Bcl-2 Inhibition Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization Bax Activation->MOMP Bcl-2 Inhibition->MOMP Cytochrome c\nRelease Cytochrome c Release MOMP->Cytochrome c\nRelease Apoptosome Formation Apoptosome Formation Cytochrome c\nRelease->Apoptosome Formation Caspase-9\nActivation Caspase-9 Activation Apoptosome Formation->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis

References

potential of gallium-based liquid metals in futuristic technologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential of Gallium-Based Liquid Metals in Futuristic Technologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Ga) and its alloys represent a class of materials known as room-temperature liquid metals (LMs), which possess a unique combination of metallic and fluidic properties.[1][2] Unlike mercury, this compound-based LMs exhibit low toxicity and negligible vapor pressure, making them suitable for a wide array of applications, particularly in bioelectronics and medicine.[1][3][4] These materials are typically liquid at or near room temperature and combine high electrical and thermal conductivity with the deformability and softness of a fluid.[2] This guide provides a comprehensive overview of the core properties, key applications, and experimental methodologies related to this compound-based LMs, with a focus on their potential in flexible electronics, soft robotics, advanced catalysis, and pharmaceutical development.

Core Properties of this compound-Based Liquid Metals

The most commonly utilized this compound-based LMs are eutectic this compound-indium (EGaIn) and this compound-indium-tin (Galinstan).[5][6] Their distinct physical and chemical properties are central to their functionality. A key characteristic is the spontaneous formation of a thin, self-healing this compound oxide layer on their surface when exposed to air.[7][8] This layer allows the liquid metal to be patterned into stable, non-spherical shapes, a critical feature for fabricating electronic components.[7]

Data Presentation: Physical Properties

The quantitative properties of pure this compound and its most common alloys are summarized below for comparison.

PropertyThis compound (Ga)EGaIn (75.5% Ga, 24.5% In)Galinstan (67% Ga, 20.5% In, 12.5% Sn)
Melting Point ~29.8 °C[2]~15.7 °C[9]~11 °C[10]
Density ~5.91 g/cm³ (solid)~6.25 g/cm³[9]~6.44 g/cm³
Electrical Conductivity ~3.8 x 10⁶ S/m (liquid)[11]~3.4 x 10⁶ S/m[9]~3.46 x 10⁶ S/m[6]
Thermal Conductivity ~28.7 W/(m·K)[12]~26.6 W/(m·K)[9]~16.5 W/(m·K)[6]
Viscosity ~1.9 mPa·s~1.7-2.0 mPa·s[9]~2.4 mPa·s
Surface Tension ~0.7 N/m~0.624 N/m[9]~0.718 N/m[6]

Applications in Futuristic Technologies

The unique properties of Ga-based LMs enable their use in several cutting-edge fields.

Flexible Electronics and Soft Robotics

The combination of metallic conductivity and fluidity makes Ga-based LMs ideal for creating flexible and stretchable electronic components that can deform without failing.[2][13] Applications include self-healing circuits, stretchable antennas, and soft sensors integrated into wearable devices and soft robotics.[6][9][14] In soft robotics, these metals can be used to create deformable actuators and reconfigurable circuits, allowing robots to change shape and function.[14][15][16]

G cluster_prep Mold Preparation cluster_fab Sensor Fabrication cluster_final Final Device pva 3D Print PVA Master Mold spin1 Spin-Coat Elastomer (PDMS) pva->spin1 place1 Place First Master Mold spin1->place1 spin2 Spin-Coat Middle Elastomer Layer place1->spin2 place2 Place Second Master Mold spin2->place2 spin3 Spin-Coat Top Elastomer Layer place2->spin3 dissolve Dissolve PVA Molds in Water spin3->dissolve inject Inject Liquid Metal (Galinstan) into Channels dissolve->inject sensor Soft Pressure Sensor inject->sensor

Workflow for fabricating a liquid metal-based soft pressure sensor.
Advanced Catalysis

Ga-based LMs can serve as a solvent for other catalytically active metals, creating single-atom catalysts within a liquid matrix.[17][18] This configuration offers significant advantages over traditional solid catalysts. The liquid nature allows for the continuous regeneration of active sites, preventing deactivation from coking and extending the catalyst's lifetime.[17][19] These catalysts have shown high selectivity and efficiency in important industrial reactions, including CO₂ hydrogenation to methanol and alkane dehydrogenation, often at lower temperatures than conventional methods.[17][18][20]

G cluster_lm Liquid Metal Matrix (this compound) cluster_catalysis Catalytic Process cluster_benefits Key Advantages lm Liquid this compound Solvent surface Isolated Active Sites on LM Surface lm->surface Forms catalyst surface active_metal Active Metal Solute (e.g., Pd, Pt, Ni) dissolution Dissolution active_metal->dissolution dissolution->lm reactants Reactants (e.g., CO2, Alkanes) reactants->surface products Products (e.g., Methanol, Olefins) surface->products b2 Self-Regenerating Surface surface->b2 b3 Prevents Coking/Deactivation surface->b3 b1 High Selectivity products->b1 b4 Lower Energy Consumption

Principle of this compound-Based Liquid Metal Catalysis.[17][18]
Biomedical and Pharmaceutical Applications

The excellent biocompatibility and low toxicity of Ga-based LMs make them highly promising for biomedical use.[4][21][22] Studies show that these materials have high compatibility with human blood and serum, causing no significant damage to red blood cells or altering key biochemical markers.[21][22]

This compound-based liquid metal nanoparticles (LMPs) are being explored as advanced drug delivery vehicles.[23][24][25] Their core-shell structure allows for the encapsulation of therapeutic agents, while their surface can be functionalized for targeted delivery to specific tissues, such as tumors.[24][25] The release of the drug can be triggered by external stimuli, such as near-infrared (NIR) light, which leverages the photothermal effect of the LMPs to heat the local environment and release the payload.[24]

G cluster_prep Preparation cluster_delivery Delivery & Targeting cluster_release Triggered Release synthesis Synthesize Drug-Loaded Liquid Metal Nanoparticle (LMP) functionalize Surface Functionalization (e.g., Targeting Ligands) synthesis->functionalize admin Systemic Administration (e.g., Injection) functionalize->admin circulation Circulation in Bloodstream admin->circulation targeting Targeted Accumulation at Lesion Site (e.g., Tumor) circulation->targeting nir External Stimulus: Near-Infrared (NIR) Light targeting->nir Irradiation of target site photothermal Photothermal Effect: LMP Converts Light to Heat nir->photothermal release Drug Release from LMP photothermal->release cell Target Cell release->cell Therapeutic Effect

Stimuli-responsive drug delivery using liquid metal nanoparticles.[24]

This compound has demonstrated significant potential as an antimicrobial agent, offering a non-antibiotic approach to combat drug-resistant bacteria.[26] The primary mechanism involves this compound ions (Ga³⁺) disrupting the iron (Fe³⁺) metabolism of bacteria. Because Ga³⁺ is similar in size to Fe³⁺, bacteria mistakenly uptake it via their iron transport systems. However, unlike iron, this compound cannot be reduced, which incapacitates essential iron-dependent enzymes and leads to bacterial death.[26]

G cluster_bacterium Bacterial Cell cluster_mechanism Mechanism of Action ga_ion This compound Ion (Ga³⁺) transporter Iron Transporter (e.g., Siderophore) ga_ion->transporter Mistakenly Uptaken m1 Ga³⁺ mimics Fe³⁺ fe_ion Iron Ion (Fe³⁺) fe_ion->transporter Normal Uptake enzyme Iron-Dependent Enzymes transporter->enzyme Incorrect Ion Incorporated death Metabolic Disruption & Cell Death enzyme->death Inactivation m2 Ga³⁺ cannot be reduced m3 Inhibits essential metabolic pathways

Antimicrobial mechanism of this compound via iron metabolism disruption.[26]

Experimental Protocols

This section provides detailed methodologies for the synthesis of common Ga-based LMs and the fabrication of a representative device.

Synthesis of this compound-Based Liquid Metal Alloys

Objective: To prepare EGaIn and Galinstan alloys from their constituent metals.

Materials:

  • This compound (Ga), 99.99% purity

  • Indium (In), 99.99% purity

  • Tin (Sn), 99.99% purity

  • Glass vials or stainless steel pot

  • Hot plate or furnace

  • Inert atmosphere glovebox (optional, but recommended to minimize oxidation)

  • Stirring rod (glass or stainless steel)

Methodology for Galinstan (62% Ga, 22% In, 16% Sn by weight):

  • Preparation: All handling of pure metals should ideally be performed in a nitrogen-filled glovebox to prevent premature oxidation.[27]

  • Weighing: Accurately weigh the constituent metals according to the desired final mass and weight ratio (e.g., for 100g of Galinstan, use 62g Ga, 22g In, and 16g Sn).[28]

  • Combining and Heating: Place the weighed metals into a clean glass vial or stainless steel pot.[10][28] Heat the container to approximately 200 °C to ensure all metals are well above their melting points.[19][27]

  • Homogenization: Stir the molten mixture gently but thoroughly for at least one hour to ensure a homogeneous alloy is formed.[27]

  • Cooling: Remove the container from the heat source and allow it to cool to room temperature. The resulting alloy will remain liquid.[10]

  • Storage: Store the liquid metal alloy in a sealed container to minimize exposure to air.

Note: The procedure for EGaIn is identical, using the appropriate weight ratio (75.5% Ga, 24.5% In).[29]

Fabrication of a Liquid Metal-Based Flexible Sensor

Objective: To fabricate a resistive flexible strain sensor using soft lithography and liquid metal injection.

Materials:

  • Polydimethylsiloxane (PDMS) elastomer and curing agent

  • EGaIn or Galinstan liquid metal

  • Photoresist (e.g., SU-8)

  • Silicon wafer

  • UV light source and photomask for lithography

  • Spin coater

  • Plasma bonder

  • Syringe with a fine-gauge needle

Methodology:

  • Mold Fabrication (Soft Lithography): a. Design the desired microchannel pattern for the sensor using CAD software and create a photomask. b. Spin-coat a layer of photoresist onto a clean silicon wafer to the desired channel height. c. Use UV lithography with the photomask to pattern the photoresist, creating the master mold.[30]

  • PDMS Casting: a. Mix the PDMS prepolymer and curing agent (typically a 10:1 ratio). Degas the mixture in a vacuum chamber to remove air bubbles.[31] b. Pour the liquid PDMS over the master mold and cure it in an oven (e.g., at 70 °C) until solidified.[31] c. Carefully peel the cured PDMS layer from the master mold. This PDMS slab now contains the microchannel indentations.

  • Substrate Bonding: a. Prepare a flat, blank PDMS slab to serve as the substrate. b. Treat the surfaces of both the channeled PDMS slab and the substrate slab with oxygen plasma. This activates the surfaces for bonding. c. Immediately press the two PDMS slabs together, sealing the channels.

  • Liquid Metal Injection: a. Draw the liquid metal (e.g., EGaIn) into a syringe.[30] b. Puncture one end of the sealed microchannel with the syringe needle and slowly inject the liquid metal, filling the entire channel. A second needle can be used at the opposite end to allow air to escape.

  • Sealing and Connection: a. Once filled, seal the injection and vent holes with a small amount of uncured PDMS and cure. b. Expose the ends of the liquid metal channels and insert electrical wires to create connection points for measurement. Secure the connections with conductive paste if necessary.[31]

Challenges and Future Outlook

Despite their immense potential, Ga-based LMs face challenges related to their high surface tension and the tendency of the oxide layer to adhere to surfaces, which can complicate microfluidic applications and printing.[7][32] Future research is focused on developing new alloys with tailored properties, improving fabrication techniques for high-resolution 3D printing, and further exploring their long-term stability and biocompatibility in clinical settings.[33][34][35] The continued development of these remarkable materials promises to unlock transformative technologies across electronics, energy, and medicine.[23]

References

A Technical Guide to the Natural Isotopic Abundance of Gallium and Its Application in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural isotopic abundance of gallium and its critical role in modern mass spectrometry. For professionals in research and drug development, a thorough understanding of this compound's unique isotopic signature is essential for accurate quantification, interference mitigation, and the development of novel analytical methodologies and therapeutics.

Natural Isotopic Abundance of this compound

This compound (Ga) is a post-transition metal with the atomic number 31. In its natural state, it is composed of two stable isotopes: this compound-69 (⁶⁹Ga) and this compound-71 (⁷¹Ga).[1][2][3] This two-isotope composition is fundamental to its utility in mass spectrometry. The precise atomic masses and relative abundances are standardized and have been determined with high precision.[4][5]

Data Presentation: this compound Isotope Properties

The quantitative data for this compound's stable isotopes are summarized below.

IsotopeAtomic Mass (amu)Natural Abundance (%)
This compound-69 (⁶⁹Ga)68.925573560.108
This compound-71 (⁷¹Ga)70.9247025839.892

Source: National Institute of Standards and Technology (NIST) Physical Measurement Laboratory[4]

The this compound Isotopic Signature in Mass Spectrometry

The presence of two stable isotopes in a roughly 60:40 ratio creates a highly characteristic doublet pattern in a mass spectrum. This signature is a definitive identifier for this compound and any molecule or fragment containing it. The predictable intensity ratio of the peaks at m/z 69 and m/z 71 serves as an immediate confirmation of the element's presence during analysis.[6][7]

G cluster_ms Expected this compound Mass Spectrum m/z m/z Intensity Relative Intensity Ga69 ⁶⁹Ga Ga71 ⁷¹Ga label_69 69 label_71 2.5,0.5! label_100 100% label_66 ~66% origin 3,1! 3,1! origin->3,1! 1,3! 1,3! origin->1,3!

Caption: Idealized mass spectrum showing the characteristic isotopic signature of natural this compound.

Applications in Quantitative Analysis

This compound's isotopic profile is particularly advantageous for high-precision quantitative techniques, which are paramount in pharmaceutical research and development.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving high-accuracy quantification.[8][9] The technique involves adding a known quantity of an isotopically enriched standard (the "spike"), such as pure ⁶⁹Ga or ⁷¹Ga, to a sample. After allowing the spike to equilibrate with the naturally occurring this compound in the sample, the altered isotopic ratio (⁶⁹Ga/⁷¹Ga) is measured by a mass spectrometer. Because the measurement relies on a ratio rather than signal intensity, it is highly robust and corrects for sample loss during preparation and instrumental variations.[5][9]

G A 1. Sample containing unknown amount of natural Ga B 2. Add known amount of isotopically enriched spike (e.g., ⁷¹Ga) A->B C 3. Ensure complete mixing and equilibration B->C D 4. Analyze with Mass Spectrometry (e.g., ICP-MS) C->D E 5. Measure the new ⁶⁹Ga/⁷¹Ga isotopic ratio D->E F 6. Calculate original analyte concentration based on ratio change E->F

Caption: A generalized workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.

In multi-element analyses, such as those performed with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), this compound can be used as an internal standard.[10] An internal standard is a fixed concentration of an element added to all samples, standards, and blanks. It helps to correct for fluctuations in the instrument's performance (e.g., plasma instability, detector drift) and physical interferences from the sample matrix.[11] The analyte signal is normalized to the internal standard signal, improving precision and accuracy.

Analytical Challenges: Isobaric Interferences

A significant challenge in the mass spectrometric analysis of this compound is the presence of isobaric interferences, where other ions have the same mass-to-charge ratio as the this compound isotopes. For researchers, particularly those working with complex biological or environmental matrices, overcoming these interferences is crucial.

  • ⁶⁹Ga⁺ Interference : The doubly charged barium ion (¹³⁸Ba²⁺) has a mass-to-charge ratio of 69 and can interfere with the ⁶⁹Ga⁺ signal.[6][12][13]

  • ⁷¹Ga⁺ Interference : The polyatomic ion manganese oxide (⁵⁵Mn¹⁶O⁺) has a mass-to-charge ratio of 71, interfering with the ⁷¹Ga⁺ signal.[6][13]

Modern analytical instruments employ two primary strategies to mitigate these interferences:

  • High-Resolution Mass Spectrometry (HR-ICP-MS) : These instruments can physically separate the interfering ions from the this compound ions based on their very slight mass differences.[6][13]

  • Collision/Reaction Cell Technology (ICP-MS/MS or ICP-QQQ) : Samples are passed through a cell filled with a reactive gas (e.g., ammonia, hydrogen). The interfering ions react with the gas to form new species with different masses, while this compound passes through unreacted or reacts in a predictable way, thus resolving the overlap.[6]

G cluster_ga This compound Isotopes cluster_int Common Interferences cluster_sol Mitigation Strategies Ga69 ⁶⁹Ga⁺ (m/z ≈ 68.926) Ga71 ⁷¹Ga⁺ (m/z ≈ 70.925) Ba ¹³⁸Ba²⁺ (m/z ≈ 68.95) Ba->Ga69 interferes with MnO ⁵⁵Mn¹⁶O⁺ (m/z ≈ 70.938) MnO->Ga71 interferes with HRMS High-Resolution MS (Resolves by mass difference) HRMS->Ga69 resolves HRMS->Ga71 resolves CRC Collision/Reaction Cell (Removes by chemical reaction) CRC->Ga69 resolves CRC->Ga71 resolves

Caption: Logical diagram of common interferences on this compound isotopes and their mitigation methods.

Experimental Protocol: High-Precision this compound Isotope Analysis by MC-ICP-MS

For applications requiring the highest precision, such as geochemistry or advanced materials science, Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is used. This requires extensive sample purification to remove matrix elements that can cause interferences. The following protocol is based on methodologies developed for the precise measurement of this compound isotope ratios in complex samples.[14][15][16]

Methodology:

  • Sample Digestion: The sample (e.g., biological tissue, rock powder) is completely dissolved using a mixture of strong acids (e.g., HNO₃, HF) in a closed vessel, often with heating.

  • Matrix Separation (Column 1): The digested sample, dissolved in hydrochloric acid (HCl), is loaded onto an anion-exchange chromatography column (e.g., AG 1-X4 resin). This compound forms a negatively charged chloro-complex (GaCl₄⁻) that binds to the resin, while many matrix elements (cations) are washed away. This compound is then selectively eluted from the column using a weaker acid.[14][15]

  • Further Purification (Column 2): The this compound fraction is collected, evaporated, and redissolved. It is then loaded onto a second chromatography column containing a different resin (e.g., Ln-spec resin) to remove any remaining interfering elements that were not separated in the first step.[14][15]

  • Instrumental Analysis: The final purified this compound solution is introduced into the MC-ICP-MS. The instrument simultaneously measures the ion beams of ⁶⁹Ga⁺ and ⁷¹Ga⁺ in different detectors (Faraday cups), allowing for extremely precise and accurate determination of the isotope ratio.[14][16]

G A 1. Sample Digestion (e.g., with HNO₃ + HF) B 2. Load onto Anion-Exchange Column (AG 1-X4 Resin) A->B C 3. Elute Matrix Elements B->C Wash D 4. Selectively Elute this compound Fraction B->D Collect E 5. Load Ga Fraction onto Second Column (Ln-spec Resin) D->E F 6. Elute Remaining Impurities E->F Wash G 7. Collect Purified this compound E->G Collect H 8. Analyze by MC-ICP-MS for High-Precision Isotope Ratio G->H

Caption: Experimental workflow for the purification of this compound for high-precision isotopic analysis.

Relevance in Drug Development

Mass spectrometry is an indispensable tool throughout the entire drug development pipeline, from discovery to preclinical and clinical trials.[17][18] The unique properties of this compound make it relevant in two key areas:

  • Analysis of this compound-Based Therapeutics: this compound compounds, such as this compound nitrate, have demonstrated anticancer activity by interfering with iron metabolism in tumor cells.[19] During the development of these drugs, mass spectrometry is used to:

    • Confirm the structure and purity of the drug substance.

    • Quantify the drug and its metabolites in biological fluids (pharmacokinetics).

    • Study the drug's interaction with biological targets like proteins.

  • This compound Radioisotopes in Medical Imaging: The radioisotope this compound-68 (⁶⁸Ga) is a positron emitter used extensively in Positron Emission Tomography (PET) imaging.[1][20] ⁶⁸Ga is attached to targeting molecules, such as peptides or antibodies, to create radiopharmaceuticals that can visualize specific biological processes, like receptor expression on tumors.[21] Mass spectrometry plays a vital role in the development of these agents by:

    • Characterizing the non-radioactive precursor molecules.

    • Ensuring the correct peptide or molecule has been synthesized before radiolabeling.

    • Supporting metabolic stability studies of the targeting molecule.

In all these applications, the principles of accurate quantification using IDMS and the confident identification via this compound's isotopic signature are foundational to ensuring the safety, efficacy, and quality of the final pharmaceutical product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Gallium-Based Nanoparticles for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of gallium-based nanoparticles, focusing on their emerging applications in catalysis. This compound-based nanomaterials, including metallic this compound, this compound alloys, and this compound oxide, are gaining significant attention due to their unique properties such as low melting points, high reactivity, and distinct electronic characteristics, which make them promising candidates for a new generation of catalysts.[1][2][3]

Introduction to this compound-Based Nanoparticles in Catalysis

This compound's low melting point (29.8 °C) and its ability to form alloys with various metals offer a unique platform for creating liquid metal catalysts.[1] These liquid systems can overcome common challenges in heterogeneous catalysis, such as catalyst sintering and coke formation.[1][4] this compound oxide (Ga₂O₃) nanoparticles, on the other hand, are stable, wide-bandgap semiconductors that exhibit significant catalytic activity in various organic transformations and photocatalysis.[5][6][7] This document outlines key synthesis methodologies for preparing this compound-based nanoparticles and details their application in several catalytic processes.

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound-based nanoparticles, each offering control over particle size, shape, and composition. The choice of method depends on the desired nanoparticle characteristics and the intended catalytic application.

The hot-injection method is a widely used technique for producing monodisperse metallic nanoparticles.[8] It involves the rapid injection of a precursor solution into a hot solvent containing surfactants, leading to a burst of nucleation followed by controlled particle growth.[8]

Experimental Protocol:

  • Preparation of Reaction Setup: Assemble a 50 mL three-neck flask equipped with a condenser, a thermocouple, and a rubber septum on a Schlenk line under a nitrogen atmosphere.[8]

  • Solvent and Surfactant Preparation: Add 9 mL of 1-octadecene (ODE) and 1.13 mL of oleylamine (DOA) to the flask.[8]

  • Degassing: Heat the mixture to 110 °C under vacuum while stirring for 1 hour to remove water and oxygen.[8]

  • Precursor Preparation: In a separate vial, dissolve 0.066 g of this compound chloride (GaCl₃) in 1 mL of toluene.[8]

  • Reaction: Switch the flask to a nitrogen atmosphere and increase the temperature to 250 °C.[8]

  • Injection: Swiftly inject the GaCl₃ solution into the hot reaction mixture.[8][9] This is followed by the injection of n-BuLi (1.33 mL).[9]

  • Growth and Isolation: Allow the reaction to proceed for a set time to achieve the desired nanoparticle size. Cool the reaction to room temperature and isolate the nanoparticles by centrifugation with the addition of ethanol.

Workflow for Hot-Injection Synthesis of this compound Nanoparticles

Hot_Injection_Synthesis setup Reaction Setup Assembly (Three-neck flask, condenser, thermocouple) degassing Degassing (1-octadecene, oleylamine) 110°C, 1 hr, vacuum setup->degassing heating Heating to Reaction Temp. 250°C under N2 degassing->heating injection Rapid Injection of Precursor & n-BuLi heating->injection precursor Precursor Solution (GaCl3 in toluene) precursor->injection growth Nanoparticle Growth injection->growth cooling Cooling to Room Temperature growth->cooling isolation Isolation & Purification (Centrifugation with ethanol) cooling->isolation nanoparticles This compound Nanoparticles isolation->nanoparticles

Caption: Workflow for the synthesis of this compound nanoparticles via the hot-injection method.

Thermal decomposition of organometallic this compound precursors is another effective method for producing high-quality, monodisperse this compound nanoparticles. This method offers precise control over nanoparticle size by adjusting reaction parameters.[3]

Experimental Protocol:

  • Precursor Synthesis (if necessary): The precursor, such as dimeric tris(dimethylamido)this compound (Ga₂(NMe₂)₆), can be synthesized from GaCl₃ and LiNMe₂.[10][11]

  • Reaction Setup: In a three-neck flask, load 7 mL of 1-octadecene (ODE) and dry under vacuum at 110 °C for 1 hour.[10][11]

  • Heating: Fill the flask with Argon and heat to 280 °C.[10][11]

  • Injection: Swiftly inject a solution containing 25 mg of Ga₂(NMe₂)₆ in 1.13 mL of dried dioctylamine (DOA) and 4.87 mL of dried ODE. The temperature will drop to 230–235 °C.[10][11]

  • Reaction and Cooling: After approximately 1 minute, cool the reaction flask to room temperature.[10][11]

  • Purification: Separate the Ga nanoparticles by adding 10 mL of chloroform, 1 mL of oleic acid, and 20 mL of ethanol, followed by centrifugation.[10]

Logical Diagram of Thermal Decomposition Synthesis

Thermal_Decomposition precursor Organometallic Precursor (e.g., Ga2(NMe2)6) reaction_mixture Reaction Mixture Preparation precursor->reaction_mixture solvent High-Boiling Solvent (1-octadecene) solvent->reaction_mixture surfactant Surfactant (Dioctylamine) surfactant->reaction_mixture heating Heating to High Temperature (280°C) reaction_mixture->heating decomposition Precursor Decomposition & Nanoparticle Nucleation heating->decomposition growth Controlled Growth decomposition->growth purification Purification growth->purification final_product Monodisperse Ga Nanoparticles purification->final_product

Caption: Logical workflow for thermal decomposition synthesis of this compound nanoparticles.

The sol-gel method is a versatile technique for synthesizing metal oxide nanoparticles. It involves the conversion of a molecular precursor into a colloidal solution (sol) that is then gelated to form a solid network. Subsequent drying and calcination yield the desired oxide nanoparticles.

Experimental Protocol:

  • Precursor Solution: Dissolve a this compound precursor, such as this compound isopropoxide [Ga(OC₃H₇)₃], in a suitable solvent like 2-propanol.[6]

  • Hydrolysis: Add water to the precursor solution under vigorous stirring to initiate hydrolysis and condensation reactions, forming a sol. The pH of the solution can be adjusted to control the morphology of the final product.[6]

  • Gelation: Allow the sol to age, leading to the formation of a gel.

  • Drying: Dry the gel to remove the solvent, typically at a moderately elevated temperature.

  • Calcination: Calcine the dried gel at a higher temperature (e.g., 500-850 °C) to crystallize the amorphous this compound oxide into the desired phase (e.g., β-Ga₂O₃).[6]

Catalytic Applications and Performance Data

This compound-based nanoparticles have demonstrated significant potential in a range of catalytic applications.

Supported liquid metal catalysts, such as palladium-gallium (Pd-Ga) systems, have shown high stability and resistance to coke formation in alkane dehydrogenation reactions.[4][12]

Catalyst SystemSupportReactionTemperature (°C)Conversion (%)Selectivity (%)Reference
Pd-Ga (SCALMS)Porous GlassButane Dehydrogenation445--[12]
Pt-GaAl₂O₃, SiO₂, SiCPropane Dehydrogenation500-600-High[13]

Note: Specific quantitative data for conversion and selectivity were not always available in the reviewed abstracts.

This compound-based catalysts are effective for the hydrogenation of CO₂ to valuable chemicals like methanol. Bimetallic nanoparticles often exhibit enhanced performance due to synergistic effects.

Catalyst SystemSupportReactionTemperature (°C)Key FindingReference
Ni-Ga-CO₂ Hydrogenation-Effective for methanol synthesis[14]
Pd/Ga₂O₃-CO₂ Hydrogenation-High selectivity for methanol[14]
EGaIn-CO₂ Degradation< 500Ga is the active material[13]

Bimetallic Ga-Pd nanoparticles have been shown to be highly active and selective for the semi-hydrogenation of acetylene to ethylene.[14][15]

Catalyst SystemSupportReactionTemperature (K)Acetylene Conversion (%)Time (h)Reference
GaPd-Acetylene Semi-hydrogenation473902[14][15]
Ga₇Pd₃-Acetylene Semi-hydrogenation4739920[14][15]

This compound nitride (GaN) and this compound oxide (Ga₂O₃) are wide-bandgap semiconductors that can be utilized in photocatalysis. For instance, palladium nanoparticles on this compound nitride have been used for the photoactivation of unactivated alkanes.[16]

Proposed Photocatalytic Activation Pathway on Pd/GaN

Photocatalysis_Pathway light Light Irradiation (hν) GaN GaN Semiconductor light->GaN e_h_pair Electron-Hole Pair (e⁻/h⁺) Generation GaN->e_h_pair charge_sep Charge Separation (e⁻ to Pd, h⁺ in GaN) e_h_pair->charge_sep Pd_NP Pd Nanoparticle charge_sep->Pd_NP e⁻ transfer activation Alkane Activation at GaN surface charge_sep->activation h⁺ participation alkane Alkane (R-H) alkane->activation functionalization C-H Functionalization activation->functionalization product Functionalized Product functionalization->product

Caption: Simplified pathway for photocatalytic alkane activation on a Pd/GaN catalyst.

Characterization of this compound-Based Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is crucial to understand their physical and chemical properties, which in turn dictate their catalytic performance.

TechniqueInformation Obtained
Transmission Electron Microscopy (TEM) Particle size, size distribution, and morphology.[10][11]
Scanning Electron Microscopy (SEM) Surface morphology and nanoparticle agglomeration.[5]
X-ray Diffraction (XRD) Crystalline structure, phase identification, and particle size (via Scherrer equation).[5]
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and purity.[5]
UV-Vis Spectroscopy Optical properties, including surface plasmon resonance for metallic nanoparticles.[9]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.

Conclusion

The synthesis of this compound-based nanoparticles offers a versatile platform for developing novel catalysts with unique properties. The methods outlined in this document provide a foundation for researchers to produce a variety of this compound and this compound oxide nanoparticles with controlled characteristics. The catalytic data presented highlights their potential in important industrial reactions, including alkane dehydrogenation, CO₂ conversion, and selective hydrogenation. Further research into the design and optimization of these catalytic systems is expected to lead to the development of highly efficient and durable catalysts for a wide range of applications.

References

Application Notes and Protocols for the Fabrication of Flexible Electronics Using Eutectic Gallium-Indium (EGaIn) Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of flexible and stretchable electronic devices using eutectic gallium-indium (EGaIn) alloys. EGaIn is a liquid metal at room temperature, offering exceptional electrical conductivity, deformability, and stretchability, making it an ideal material for a wide range of applications in flexible electronics, including wearable sensors, soft robotics, and biomedical devices.[1][2]

Overview of EGaIn in Flexible Electronics

Eutectic this compound-indium is a metal alloy, typically composed of 75.5% this compound and 24.5% indium by weight, which remains in a liquid state at room temperature.[3] This unique property, combined with its high electrical conductivity (approximately 3.4 x 10^4 S/cm), makes it a compelling alternative to traditional rigid electronic materials.[4] Its fluidity allows it to be patterned into microchannels within elastomeric substrates, creating circuits that can withstand significant mechanical deformation such as stretching, bending, and twisting.[2][5][6] A thin, self-passivating oxide layer forms on the surface of EGaIn when exposed to air, which helps in stabilizing the liquid metal structures.[7]

Key Applications

The unique properties of EGaIn have led to its use in a variety of flexible electronic applications:

  • Flexible Sensors: Strain gauges, pressure sensors, and tactile sensors (electronic skin) for health monitoring, robotics, and human-machine interfaces.[5][6][8]

  • Stretchable Interconnects and Wiring: Providing deformable electrical connections between rigid electronic components on flexible substrates.[9]

  • Wearable Antennas: For wireless communication and data transmission in wearable devices.[10]

  • Flexible Heaters and Displays: Creating conformable heating elements and deformable light-emitting diode (LED) arrays.[9][11]

  • Soft Robotics: Serving as the conductive elements for sensors and actuators in soft robotic systems.[2]

  • Biomedical Devices: Development of implantable and skin-worn biosensors for monitoring physiological signals.[3][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on flexible electronics fabricated with EGaIn.

Table 1: Electrical and Mechanical Properties of EGaIn-Based Flexible Electronics

PropertyValueFabrication MethodSubstrate MaterialSource
Electrical Conductivity2.2 x 10^6 S/mMicrodroplet CompressionPDMS[13]
Electrical Conductivity~3.4 x 10^4 S/cmNot SpecifiedElastomer[4]
Electrical Conductivity (Cu-EGaIn, ϕ=20%)6 x 10^6 S/mPaste ApplicationEcoflex[14]
Electrical Conductivity (Ag-LM Composite)up to 1.06 x 10^6 S/mDirect Ink WritingNot Specified[15]
Gauge Factor (Strain Sensor)1.5Direct WritingElastomer[7]
Gauge Factor (Strain Sensor)~33D Printed MoldEcoFlex[16]
Maximum Strain>50%Direct WritingElastomer[7]
Maximum Strain (SIDS-LM)~600%Vertical StackingIonoelastomer[17]
Maximum Strain (Ag-LM Composite)400-600%Direct Ink WritingNot Specified[15]
Young's Modulus (SIDS-LM)~180 kPaVertical StackingIonoelastomer[17]
Areal Specific Capacitance (Supercapacitor with Fe3O4)26.71 mF/cm^2Fiber CoatingPU@PMA[18][19]
Areal Specific Capacitance (Supercapacitor with Fe3O4, vacuum)61.34 mF/cm^2Fiber CoatingPU@PMA[18][19]

Table 2: Performance of EGaIn-Based Flexible Sensors

Sensor TypeKey Performance MetricValueFabrication MethodSource
Electronic SkinLinear Sensing Range10–22,000 PaTemplate Removal[5][8]
Electronic SkinPressure Resolution10 PaTemplate Removal[5][8]
Electronic SkinSliding Speed Detection8–54 mm/sTemplate Removal[5]
Microtube SensorMinimum Force Resolution5 mNThin Copper Wire Template[5]
Pressure SensorSensitivity66.07 MPa⁻¹Microchannel[12]
Pressure SensorMeasurement Resolution0.056 kPaMicrochannel[12]
Microstrip Patch Antenna Pressure SensorPressure Sensitivity47798 Hz/Pa3D Printed Molds[10]
Strain SensorSignal-to-Noise Ratio69 dB3D Printed Mold[16]
Strain SensorMeasurement Resolution0.43 %3D Printed Mold[16]
Strain SensorResponse/Recovery Time0.4 s / 0.2 s3D Printed Mold[16]

Experimental Protocols

This section provides detailed protocols for common fabrication methods.

Microchannel Fabrication and Filling

This is a widely used method for creating EGaIn-based flexible electronics. It involves creating microchannels in an elastomeric substrate and then filling them with the liquid metal.

Protocol 1: Soft Lithography for Microchannel Fabrication

This protocol describes the fabrication of microchannels in Polydimethylsiloxane (PDMS) using a master mold created by photolithography.

  • Materials:

    • PDMS elastomer and curing agent (e.g., Sylgard 184)

    • Photoresist (e.g., SU-8)

    • Silicon wafer

    • Developer solution for photoresist

    • EGaIn alloy

    • Syringe with a fine-gauge needle

  • Equipment:

    • Spin coater

    • UV light source

    • Hot plate

    • Vacuum chamber

    • Plasma cleaner (optional)

  • Procedure:

    • Master Mold Fabrication: a. Spin-coat a layer of photoresist onto a clean silicon wafer. The thickness of the photoresist will determine the height of the microchannels. b. Soft-bake the photoresist on a hot plate. c. Expose the photoresist to UV light through a photomask with the desired channel pattern. d. Post-exposure bake the photoresist. e. Develop the photoresist to remove the unexposed areas, leaving the desired channel pattern on the wafer. f. Hard-bake the master mold.

    • PDMS Casting: a. Mix the PDMS elastomer and curing agent in a 10:1 ratio by weight. b. Degas the mixture in a vacuum chamber to remove air bubbles. c. Pour the PDMS mixture over the master mold. d. Cure the PDMS in an oven at a specified temperature and duration (e.g., 60-80°C for 1-2 hours). e. Carefully peel the cured PDMS with the imprinted microchannels from the master mold.

    • EGaIn Injection: a. Create inlet and outlet ports for the microchannels using a biopsy punch. b. (Optional) Treat the PDMS surface with oxygen plasma to improve the wetting of EGaIn. c. Inject the EGaIn into the microchannels using a syringe. Apply gentle pressure to fill the channels completely.

    • Encapsulation: a. To seal the channels, another layer of PDMS can be bonded on top. b. Mix, degas, and pour a thin layer of PDMS onto a flat surface. c. Partially cure the PDMS layer. d. Place the EGaIn-filled PDMS substrate onto the partially cured layer. e. Fully cure the bonded structure in an oven.

Protocol 2: Template Removal Method for Electronic Skin

This method utilizes a 3D printed template to create microchannels.[5]

  • Materials:

    • 3D printing resin

    • Ecoflex-0030

    • PDMS

    • EGaIn

    • NaOH solution (0.2 mol/L)

    • Copper wires

  • Equipment:

    • High-precision 3D printer (e.g., Boston Micro Fabrication S130)

    • Oven

    • Ultrasonic cleaner

    • Magnetic stirrer

    • Syringe

  • Procedure:

    • Template Fabrication: 3D print the desired circuit pattern using a resin template.[5]

    • Substrate Molding: a. Coat the template with Ecoflex and cure it at 45°C.[5] b. Peel off the cured Ecoflex substrate. c. Apply a PDMS coating to a blank mold and heat at 45°C to create a semi-cured film.[5] d. Bond the Ecoflex substrate and the semi-cured PDMS film by heating until fully cured.[5]

    • EGaIn Preparation and Injection: a. Mix EGaIn with a 0.2 mol/L NaOH solution (e.g., 24g EGaIn and 20mL NaOH solution).[5] b. Ultrasonically clean the mixture for 10 minutes to remove oxides.[5] c. Stir with a magnetic stirrer at 200 r/min for 4 hours to induce oxidation.[5] d. Inject the oxidized EGaIn into the microchannels using a syringe.[5]

    • Wiring: Insert copper wires into the ports on both sides of the channels.[5]

Direct Printing and Patterning Methods

These techniques offer more direct ways to deposit EGaIn onto flexible substrates.

Protocol 3: Direct Ink Writing (DIW)

DIW allows for the direct printing of EGaIn patterns onto a substrate.[7]

  • Materials:

    • EGaIn alloy

    • Flexible substrate (e.g., PDMS, Ecoflex)

  • Equipment:

    • DIW 3D printer with a syringe-based extruder

    • Syringe and nozzle of appropriate diameter

    • Computer with CAD software

  • Procedure:

    • Design: Create the desired circuit pattern using CAD software.

    • Setup: a. Load the EGaIn into a syringe and attach a nozzle. b. Mount the syringe onto the DIW printer. c. Secure the flexible substrate onto the printing bed.

    • Printing: a. Set the printing parameters (e.g., extrusion rate, printing speed, nozzle height). b. Initiate the printing process. The EGaIn will be extruded through the nozzle to form the desired pattern on the substrate. The oxide skin of the EGaIn helps to maintain the printed structure.[5]

    • Encapsulation: Encapsulate the printed EGaIn traces with a layer of the substrate material (e.g., PDMS) for protection and stability.

Protocol 4: Stencil Printing

Stencil printing is a scalable method for patterning EGaIn.[20]

  • Materials:

    • EGaIn/Ga2O3 composite paste

    • Flexible substrate

    • Stencil with the desired pattern

  • Equipment:

    • Squeegee or blade

    • Mixing apparatus (e.g., mortar and pestle)

  • Procedure:

    • Paste Preparation: Prepare the EGaIn/Ga2O3 composite by mixing EGaIn and Ga2O3 in a desired weight ratio (e.g., 10:1, 5:1, 3:1).[20]

    • Stenciling: a. Place the stencil over the flexible substrate. b. Apply the EGaIn/Ga2O3 paste onto the stencil. c. Use a squeegee to spread the paste across the stencil, filling the patterned openings.

    • Stencil Removal: Carefully lift the stencil, leaving the patterned EGaIn composite on the substrate.

    • Curing/Encapsulation: Depending on the application, the patterned conductor may be cured or encapsulated.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key fabrication workflows.

experimental_workflow_soft_lithography cluster_master_mold Master Mold Fabrication cluster_pdms_casting PDMS Casting & Microchannel Creation cluster_filling_encapsulation EGaIn Filling & Encapsulation spin_coat Spin-coat Photoresist on Si Wafer soft_bake Soft-bake spin_coat->soft_bake uv_expose UV Exposure through Photomask soft_bake->uv_expose post_bake Post-exposure Bake uv_expose->post_bake develop Develop Photoresist post_bake->develop hard_bake Hard-bake Master Mold develop->hard_bake pour_pdms Pour PDMS over Master Mold hard_bake->pour_pdms mix_pdms Mix PDMS & Curing Agent degas_pdms Degas PDMS mix_pdms->degas_pdms degas_pdms->pour_pdms cure_pdms Cure PDMS pour_pdms->cure_pdms peel_pdms Peel PDMS with Microchannels cure_pdms->peel_pdms inject_egain Inject EGaIn into Microchannels peel_pdms->inject_egain encapsulate Encapsulate with PDMS inject_egain->encapsulate

Caption: Workflow for fabricating EGaIn microchannels using soft lithography.

experimental_workflow_template_removal cluster_template_substrate Template & Substrate Fabrication cluster_egain_prep_injection EGaIn Preparation & Injection cluster_finalization Final Assembly print_template 3D Print Resin Template coat_ecoflex Coat Template with Ecoflex & Cure print_template->coat_ecoflex peel_ecoflex Peel Cured Ecoflex coat_ecoflex->peel_ecoflex bond_layers Bond Ecoflex and PDMS peel_ecoflex->bond_layers mold_pdms Mold Semi-cured PDMS Film mold_pdms->bond_layers inject_egain Inject Oxidized EGaIn bond_layers->inject_egain mix_egain_naoh Mix EGaIn with NaOH Solution ultrasonic_clean Ultrasonic Cleaning mix_egain_naoh->ultrasonic_clean stir_oxidize Stir to Oxidize EGaIn ultrasonic_clean->stir_oxidize stir_oxidize->inject_egain insert_wires Insert Copper Wires inject_egain->insert_wires

Caption: Workflow for the template removal method for electronic skin fabrication.

experimental_workflow_direct_writing design Design Circuit Pattern (CAD) load_egain Load EGaIn into Syringe design->load_egain setup_printer Mount Syringe on DIW Printer load_egain->setup_printer print_pattern Print EGaIn Pattern on Substrate setup_printer->print_pattern encapsulate Encapsulate Printed Traces print_pattern->encapsulate

Caption: Workflow for direct ink writing (DIW) of EGaIn for flexible electronics.

References

Application of Gallium-Based Liquid Metals as Thermal Interface Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-based liquid metals are emerging as high-performance thermal interface materials (TIMs) due to their superior thermal conductivity and low interfacial thermal resistance.[1][2] Unlike traditional thermal greases and pads, these materials, which are liquid at or near room temperature, can conform perfectly to the microscopic irregularities of mating surfaces, minimizing thermal resistance and maximizing heat transfer.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound-based liquid metal TIMs in research and development settings.

This compound and its alloys, such as eutectic this compound-indium (EGaIn) and this compound-indium-tin (Galinstan), offer thermal conductivities significantly higher than conventional polymer-based TIMs.[4] However, their unique properties, including electrical conductivity and reactivity with certain metals, necessitate careful handling and specific application procedures to ensure optimal performance and long-term reliability.[5][6]

Material Properties and Selection

This compound-based liquid metals are typically alloys of this compound, indium, and tin.[7][8] By adjusting the composition of the alloy, properties such as melting point, viscosity, and thermal conductivity can be tailored for specific applications.[8]

Key Properties of this compound-Based Liquid Metal TIMs:

  • High Thermal Conductivity: this compound-based liquid metals exhibit thermal conductivities far superior to non-metallic liquids, leading to more efficient heat dissipation.[7][9]

  • Low Interfacial Resistance: Their ability to wet both metallic and non-metallic surfaces ensures minimal thermal resistance at the interface.[8]

  • Wide Operating Temperature Range: These alloys remain liquid over a broad temperature range, with some having a liquidus temperature between 7.6 and 17°C and a boiling point of up to 2000°C.[4][7]

  • Non-Toxic: this compound-based alloys are considered a non-toxic alternative to mercury.[7]

  • Electrically Conductive: A critical consideration is that these materials are electrically conductive and must be confined to prevent short circuits.[10]

Data Presentation: Comparison of Thermal Interface Materials

The following table summarizes the key quantitative properties of common this compound-based liquid metal alloys and compares them with traditional TIMs.

MaterialCompositionMelting Point (°C)Thermal Conductivity (W/m·K)Thermal Resistance (°C·cm²/W)
This compound-Based Liquid Metals
Pure this compoundGa29.76~29 - 40.6Low
Eutectic this compound-Indium (EGaIn)75.5% Ga, 24.5% In15.7~25.9 - 310.02
Galinstan68.5% Ga, 21.5% In, 10% Sn10.7~16.5 - 23.67Low
Indalloy® 300E78.6% Ga, 21.4% In17HighLow
Traditional TIMs
Thermal Grease (Silicone-based)Silicone with ceramic/metal fillersN/A1 - 100.05 - 0.2
Thermal Pads (Silicone-based)Silicone with fillersN/A1 - 50.2 - 1.0
Phase Change MaterialsPolymer-based45 - 802 - 50.1 - 0.5
Solder (e.g., Sn-Bi)Sn, Bi~138~50<0.05

Experimental Protocols

Protocol for Application of this compound Liquid Metal TIM

This protocol outlines the steps for the safe and effective application of this compound-based liquid metal TIMs in a laboratory setting.

Materials:

  • This compound-based liquid metal TIM (e.g., Thermal Grizzly Conductonaut, Indium Corporation Liquid Metal)

  • Isopropyl alcohol (99%)

  • Lint-free swabs or cloths

  • Plastic or wooden applicator

  • Gloves (nitrile or vinyl recommended)

  • Substrates (e.g., CPU/GPU die, heat sink)

  • (Optional) Conformal coating or non-conductive barrier material

  • (Optional) Fine-grit sandpaper (e.g., 1500-2500 grit) for copper surfaces

Procedure:

  • Surface Preparation:

    • Thoroughly clean the surfaces of the heat source (e.g., silicon die) and the heat sink with isopropyl alcohol and a lint-free cloth to remove any pre-existing thermal material, oils, and debris.[10]

    • Ensure both surfaces are completely dry before application.

    • For Copper Surfaces: To improve wetting and long-term stability, lightly abrading the copper surface with fine-grit sandpaper can create micro-grooves that promote adhesion.[11] After abrading, clean the surface again with isopropyl alcohol. An alternative method involves a "burn-in" process where a layer of liquid metal is applied to the copper and heated to create a stable alloy layer.[11]

    • For Aluminum Surfaces: DO NOT USE this compound-BASED LIQUID METALS WITH ALUMINUM. this compound forms an amalgam with aluminum, causing severe embrittlement and structural failure.[6][12]

    • For Nickel-Plated Copper: Nickel plating of at least 20nm is recommended on copper surfaces to prevent this compound diffusion into the copper, which can be a concern in variable temperature environments.[8]

  • Application of Liquid Metal:

    • Wear gloves to prevent skin contact.[10]

    • Dispense a very small, pinhead-sized drop of liquid metal onto the center of the heat source surface.[10]

    • Using a plastic or wooden applicator, gently spread the liquid metal into a thin, uniform layer across the entire surface. The layer should be just thick enough to create a mirror-like finish.[13]

    • Apply a similar thin layer to the contact area of the heat sink. This "tinning" of both surfaces is crucial for optimal thermal transfer.

  • Component Assembly:

    • Carefully place the heat sink onto the heat source. Avoid sliding the components, as this can introduce air bubbles.[10]

    • Secure the heat sink according to the manufacturer's instructions, applying even mounting pressure.[10]

  • Safety Precautions and Cleanup:

    • Due to its electrical conductivity, ensure no excess liquid metal spills onto surrounding electronic components.[10] If there are nearby exposed contacts, consider applying a non-conductive barrier like conformal coating or Kapton tape as a precaution.[13]

    • If a spill occurs, immediately clean it up using a dry, lint-free cloth to absorb the bulk of the material, followed by a cloth dampened with isopropyl alcohol.[10]

Application_Workflow cluster_prep 1. Preparation cluster_application 2. Application cluster_assembly 3. Assembly cluster_cleanup 4. Cleanup & Safety start Start clean_surfaces Clean Surfaces (Isopropyl Alcohol) start->clean_surfaces surface_treatment Surface Treatment (if applicable) clean_surfaces->surface_treatment dispense_lm Dispense Small Drop of Liquid Metal surface_treatment->dispense_lm spread_lm Spread into Thin, Uniform Layer (on both surfaces) dispense_lm->spread_lm assemble_components Assemble Components (Apply even pressure) spread_lm->assemble_components cleanup Clean Excess Material assemble_components->cleanup end End cleanup->end

Workflow for applying this compound-based liquid metal TIM.
Protocol for Measuring Thermal Performance (ASTM D5470)

This protocol describes the measurement of thermal impedance and apparent thermal conductivity of a liquid metal TIM based on the ASTM D5470 standard test method.[14][15]

Apparatus:

  • TIM Tester compliant with ASTM D5470, consisting of two meter bars (typically copper), a heater, a cold plate, and temperature sensors.[3][16]

  • Data acquisition system.

  • Pressure application mechanism.

Procedure:

  • Sample Preparation:

    • Prepare a set of at least three samples of the liquid metal TIM with varying, precisely known thicknesses between the meter bars.[17]

  • Equipment Setup:

    • Place the TIM sample between the two meter bars of the test apparatus.[14]

    • Apply a known and controlled clamping pressure to the assembly.[3]

  • Measurement:

    • Apply power to the heater to create a steady-state, one-dimensional heat flow through the meter bars and the TIM sample.[15][17]

    • Record the temperatures at the known locations of the sensors within the meter bars once thermal equilibrium is reached.[17]

    • Measure the heat flow (Q) through the sample and the temperature difference (ΔT) across the sample.[14]

  • Data Analysis:

    • Calculate the thermal impedance (θ) for each sample thickness using the formula: θ = (A * ΔT) / Q where A is the cross-sectional area of the sample.

    • Plot the thermal impedance as a function of the sample thickness.

    • The slope of the resulting linear regression is the reciprocal of the apparent thermal conductivity (k).[3]

    • The y-intercept of the plot represents the contact resistance.[18]

Thermal_Performance_Workflow cluster_setup 1. Setup cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis start Start prepare_samples Prepare TIM Samples (Multiple thicknesses) start->prepare_samples place_sample Place Sample in ASTM D5470 Apparatus prepare_samples->place_sample apply_pressure Apply Known Pressure place_sample->apply_pressure establish_heat_flow Establish Steady-State Heat Flow apply_pressure->establish_heat_flow record_data Record Temperatures and Heat Flow establish_heat_flow->record_data calculate_impedance Calculate Thermal Impedance for each thickness record_data->calculate_impedance plot_data Plot Impedance vs. Thickness calculate_impedance->plot_data determine_properties Determine Thermal Conductivity (from slope) and Contact Resistance (from intercept) plot_data->determine_properties end End determine_properties->end

Workflow for measuring thermal performance via ASTM D5470.
Protocol for Long-Term Reliability Testing

This protocol outlines methods for assessing the long-term stability and performance of this compound-based liquid metal TIMs.

Apparatus:

  • Thermal cycling chamber

  • High-temperature aging oven

  • Power cycling test setup

  • TIM thermal performance test apparatus (ASTM D5470)

  • Microscope (for visual inspection)

Procedures:

  • Thermal Aging Test:

    • Assemble test vehicles (e.g., Cu-TIM-Cu sandwich specimens).

    • Expose the test vehicles to a constant elevated temperature (e.g., 85°C or 125°C) in an oven for an extended period (e.g., 1000 hours).[1][19]

    • Periodically remove samples and measure their thermal resistance using the ASTM D5470 method to track performance degradation over time.[1]

  • Thermal Cycling Test:

    • Subject the assembled test vehicles to a specified number of thermal cycles between temperature extremes (e.g., -40°C to 125°C).[1][19]

    • After cycling, measure the thermal resistance to assess the impact of thermal stress, which can induce pump-out or delamination.[1]

  • Power Cycling Test:

    • Apply a cyclic power load to a test device with the liquid metal TIM installed to simulate real-world operational stress.

    • Monitor the device temperature and the thermal resistance of the TIM over a large number of cycles to detect any performance degradation.[1]

  • Visual Inspection:

    • After reliability testing, disassemble the test vehicles and visually inspect the TIM and the substrate surfaces for signs of corrosion, dewetting, or pump-out.

Material_Compatibility cluster_lm This compound Liquid Metal TIM cluster_compatible Compatible Substrates cluster_conditional Conditionally Compatible Substrates cluster_incompatible Incompatible Substrates lm This compound-based Liquid Metal silicon Silicon lm->silicon Safe to use nickel Nickel Plating lm->nickel Safe to use copper_ni Copper (with Ni plating) lm->copper_ni Recommended copper_bare Bare Copper (requires pre-treatment) lm->copper_bare Diffusion/Alloying occurs aluminum Aluminum (causes embrittlement) lm->aluminum Severe Corrosion

Compatibility of this compound liquid metal with common substrates.

Storage and Handling

  • Store this compound-based liquid metals at room temperature in their original sealed containers (typically polyethylene syringes or bottles).[8]

  • Syringes should be stored with the tip facing down to prevent air from entering and causing oxidation.[8]

  • Unopened containers have a typical shelf life of one year.[8]

  • Always wear appropriate personal protective equipment (gloves, safety glasses) when handling liquid metals.

Conclusion

This compound-based liquid metals offer a significant performance advantage over traditional thermal interface materials, making them an attractive option for demanding thermal management applications. However, their successful implementation requires a thorough understanding of their properties and adherence to specific application and handling protocols. By following the detailed procedures outlined in this document, researchers and scientists can effectively utilize these advanced materials to achieve superior thermal performance and ensure the reliability of their experimental setups and devices.

References

Application Notes and Protocols for Handling and Disposing of Gallium Waste in a Research Lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and disposal of gallium waste in a research laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety, environmental protection, and regulatory compliance. This compound and its compounds, while having relatively low toxicity compared to other metals, must be handled with care. All waste containing this compound should be treated as hazardous unless determined otherwise by institutional safety personnel.[1]

Safety First: Personal Protective Equipment (PPE) and Handling Precautions

Before working with this compound or its compounds, it is imperative to consult the Safety Data Sheet (SDS) for the specific material being used.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following table summarizes the recommended PPE for handling this compound waste.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect for tears or holes before use. Change gloves immediately if contaminated.
Body Protection Laboratory coatShould be buttoned and have long sleeves.
Respiratory Protection Fume hoodAll handling of this compound compounds that may produce dust or fumes should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
General Handling Precautions
  • Avoid Inhalation and Ingestion: Do not eat, drink, or smoke in areas where this compound or its waste is handled. Avoid creating dust or fumes.[2]

  • Prevent Skin Contact: Avoid direct contact with skin and eyes.[2] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

  • Ventilation: Always handle this compound and its compounds in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Incompatible Materials: this compound is corrosive to many metals, especially aluminum and its alloys.[2] It is also incompatible with strong oxidizing agents, strong acids, strong bases, and halogens.[2] Do not store this compound waste in containers made of incompatible materials. Polyethylene containers are generally suitable for storage.[2]

This compound Waste Characterization and Segregation

Proper identification and segregation of this compound waste is the first step in responsible disposal. This compound waste can be categorized as follows:

  • Solid this compound Waste: Unused elemental this compound, contaminated labware (e.g., pipette tips, weighing boats), and solidified this compound alloys.

  • Aqueous Acidic this compound Waste: Solutions containing this compound salts (e.g., this compound nitrate, this compound chloride) in an acidic medium.

  • Aqueous Alkaline this compound Waste: Solutions containing gallates, formed by dissolving this compound in a strong base.

  • Organothis compound Waste: Waste containing this compound-carbon bonds, which are often reactive.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and associated hazards (e.g., corrosive, reactive).[1]

Quantitative Data for this compound Waste Management

While specific regulatory limits for this compound in laboratory waste streams can vary significantly by region and institution, the following table provides example values for context. Researchers must consult their local and institutional regulations for specific compliance requirements.

ParameterExample LimitSource/RegulationNotes
This compound in Aqueous Waste for Sewer Disposal < 1 mg/LExample Institutional GuidelineThis is a typical limit for heavy metals in wastewater discharged to a public sewer system.
Toxicity Characteristic Leaching Procedure (TCLP) Limit 5.0 mg/LUS EPA (for other heavy metals)If a waste leaches this compound at a concentration above a certain threshold, it may be classified as hazardous. The value for this compound is not explicitly defined, so the limit for other regulated metals is provided as a reference.
Storage Time in Satellite Accumulation Area (SAA) < 1 yearResource Conservation and Recovery Act (RCRA)Hazardous waste should be moved to a central accumulation area in a timely manner.

Experimental Protocols for this compound Waste Treatment and Disposal

The following protocols provide detailed methodologies for the treatment of different types of this compound waste before disposal.

Protocol for Solid this compound Waste Disposal
  • Collection: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled polyethylene container.[2]

  • Segregation: Do not mix with other waste streams, especially those containing incompatible materials like aluminum.

  • Storage: Store the container in a designated satellite accumulation area away from general lab traffic.

  • Disposal: Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Protocol for Neutralization of Aqueous Acidic this compound Waste

This protocol describes the precipitation of this compound hydroxide from an acidic solution.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Place the container with the acidic this compound waste in a larger secondary container to contain any potential spills.

  • Neutralization: Slowly add a dilute base, such as 1 M sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the acidic solution while stirring.[3]

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base dropwise until the pH is between 6 and 8. A precipitate of this compound hydroxide (Ga(OH)₃) will form.[4]

  • Precipitate Separation: Allow the precipitate to settle. The supernatant can be decanted and tested for residual this compound content. If it meets the local disposal limits, it can be discharged to the sanitary sewer. Otherwise, it should be collected as hazardous waste.

  • Waste Collection: The this compound hydroxide precipitate should be collected as solid hazardous waste.

Protocol for Neutralization of Aqueous Alkaline this compound Waste
  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Place the container with the alkaline this compound waste in a larger secondary container.

  • Neutralization: Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), to the alkaline solution while stirring.

  • pH Monitoring: Monitor the pH of the solution. As the pH is lowered, this compound hydroxide will precipitate. Continue adding acid until the pH is between 6 and 8.

  • Precipitate Separation and Disposal: Follow steps 4 and 5 from the acidic waste neutralization protocol.

Protocol for Quenching and Disposal of Organothis compound Waste

Organothis compound compounds can be reactive with air and moisture. This quenching procedure must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Inert Atmosphere: Ensure the waste is under an inert atmosphere (e.g., nitrogen or argon).

  • Dilution: Dilute the organothis compound waste with a dry, non-reactive solvent such as heptane or toluene.

  • Cooling: Place the reaction flask in an ice-water bath to manage heat generated during quenching.

  • Initial Quenching: Slowly and carefully add a less reactive alcohol, such as isopropanol, dropwise to the cooled, stirred solution. Continue until the reaction (e.g., bubbling, heat generation) subsides.

  • Secondary Quenching: Slowly add methanol, a more reactive quenching agent, to ensure all the organothis compound has reacted.

  • Final Quenching: Cautiously add water dropwise to hydrolyze any remaining reactive species.

  • Neutralization: Test the pH of the resulting solution and neutralize it with a dilute acid or base as necessary.

  • Waste Collection: The neutralized solution should be collected as hazardous liquid waste.

Diagrams for this compound Waste Management

This compound Waste Management Workflow

GalliumWasteWorkflow Start This compound Waste Generated Identify Identify Waste Type Start->Identify Segregate Segregate Waste Identify->Segregate Solid Solid this compound Waste Segregate->Solid Solid Acidic Aqueous Acidic Waste Segregate->Acidic Acidic Alkaline Aqueous Alkaline Waste Segregate->Alkaline Alkaline Organo Organothis compound Waste Segregate->Organo Organometallic Store Store in Labeled Container Solid->Store NeutralizeAcid Neutralize (Protocol 4.2) Acidic->NeutralizeAcid NeutralizeAlkaline Neutralize (Protocol 4.3) Alkaline->NeutralizeAlkaline Quench Quench (Protocol 4.4) Organo->Quench Dispose Dispose via EHS Store->Dispose NeutralizeAcid->Store NeutralizeAlkaline->Store Quench->Store

Caption: Decision workflow for segregating and processing this compound waste.

Neutralization of Acidic this compound Waste

NeutralizationPathway GaCl3 GaCl₃ (aq) Aqueous this compound Chloride GaOH3 Ga(OH)₃ (s) This compound Hydroxide (precipitate) GaCl3->GaOH3 NaCl NaCl (aq) Sodium Chloride GaCl3->NaCl NaOH NaOH (aq) Sodium Hydroxide NaOH->GaOH3 NaOH->NaCl

Caption: Chemical pathway for neutralizing acidic this compound chloride waste.

References

Application Notes and Protocols for Creating Stable Gallium-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-based liquid metals, such as eutectic this compound-indium (EGaIn) and Galinstan, are of significant interest for various biomedical applications, including drug delivery, imaging, and antimicrobial therapies.[1][2][3] Their liquid state at physiological temperatures, low toxicity, and unique physicochemical properties make them ideal candidates for novel nano-formulations.[2][4] Nanoemulsions are colloidal dispersions of nanoscale droplets of one liquid within another immiscible liquid. Creating stable this compound-based nanoemulsions involves dispersing the liquid metal into a continuous phase, typically aqueous, with the help of surfactants and mechanical energy. The inherent formation of a thin, self-passivating this compound oxide layer on the surface of the nanodroplets also contributes to their stability against coalescence.[5][6]

This document provides detailed protocols for the preparation of stable this compound-based nanoemulsions using common high-energy methods: ultrasonication and high-pressure homogenization (including microfluidization). It also includes a summary of formulation components, characterization techniques, and quantitative data from cited literature to guide researchers in developing and optimizing their own formulations.

Methods of Preparation

High-energy methods are highly effective for producing this compound-based nanoemulsions with small droplet sizes and uniform distribution.[7] These methods utilize mechanical devices to apply intense disruptive forces that break down the bulk liquid metal into nanoscale droplets.[7][8]

Ultrasonication

Ultrasonication is a widely used laboratory-scale method that employs high-frequency sound waves to induce acoustic cavitation.[9][10] The collapse of cavitation bubbles generates intense localized shear forces, breaking the liquid metal into nanodroplets.[9][10] The process parameters, such as sonication time, amplitude (power), and temperature, significantly influence the final droplet size.[11][12]

Experimental Protocol: Ultrasonication

Objective: To prepare this compound-based nanodroplets in an aqueous solution using a probe sonicator.

Materials & Equipment:

  • Eutectic this compound-Indium (EGaIn) or other this compound alloy

  • Deionized (DI) water or buffer solution

  • Surfactant (e.g., Oleic acid, Oleylamine, Thiolated ligands, Polysorbates like Tween 80)[4][13][14]

  • Solvent for surfactant if needed (e.g., ethanol)

  • Probe sonicator (Ultrasonic processor) with a high-intensity horn[11]

  • Beaker or flask

  • Ice bath

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation of Phases:

    • Prepare the aqueous continuous phase by dissolving the chosen surfactant in DI water or buffer at the desired concentration.

    • If necessary, gently warm the this compound alloy to ensure it is in a fully liquid state (typically just above its melting point, e.g., ~30°C for this compound).

  • Pre-emulsion Formation (Optional but Recommended):

    • Add the liquid this compound alloy to the aqueous phase.

    • Vigorously mix using a magnetic stirrer or vortex mixer for 5-10 minutes to form a coarse emulsion.

  • Ultrasonication Process:

    • Place the beaker containing the coarse emulsion into an ice bath to dissipate heat generated during sonication.[11]

    • Immerse the tip of the sonicator probe approximately halfway into the liquid, ensuring it does not touch the sides or bottom of the beaker.

    • Begin sonication at a set amplitude (e.g., 30-50% of maximum) and frequency (e.g., 20 kHz).[11]

    • To prevent overheating and excessive probe wear, use a pulsed sonication mode (e.g., 5 seconds ON, 5 seconds OFF).[13]

    • Continue sonication for the desired duration. The total sonication time can range from 30 minutes to several hours.[11][13] Longer sonication times generally lead to smaller droplet sizes.[11]

  • Post-Processing:

    • After sonication, the resulting nanoemulsion can be stored for characterization. For some applications, it may be filtered to remove any larger particles or debris from the sonicator probe.

High-Pressure Homogenization (HPH) & Microfluidization

HPH and microfluidization are scalable, high-energy methods ideal for producing nanoemulsions with very uniform droplet sizes.[15][16][17] In these processes, a coarse emulsion is forced through a narrow orifice or microchannels at very high pressures (e.g., 500 to 30,000 psi).[8][18] The intense shear, cavitation, and turbulence experienced by the fluid stream effectively break down the droplets into the nano-range.[19][20]

Experimental Protocol: Microfluidization

Objective: To produce a uniform this compound-based nanoemulsion using a high-pressure microfluidizer.

Materials & Equipment:

  • Eutectic this compound-Indium (EGaIn) or other this compound alloy

  • Aqueous phase (DI water/buffer with surfactant)

  • High-shear mixer (for pre-emulsion)

  • Microfluidizer processor with an appropriate interaction chamber (e.g., Y-type or Z-type)[20]

Procedure:

  • Preparation of Pre-emulsion:

    • Prepare the oil (liquid metal) and aqueous phases as described in the ultrasonication protocol.

    • Combine the phases and process them with a high-shear mixer to create a stable coarse emulsion with the smallest possible droplet size. This step is critical for the efficiency of the microfluidization process.

  • Microfluidization Process:

    • Prime the microfluidizer system according to the manufacturer's instructions, typically with the continuous phase liquid.

    • Set the desired operating pressure (e.g., 15,000 - 30,000 PSI).

    • Feed the pre-emulsion into the microfluidizer inlet reservoir.

    • Start the process. The pre-emulsion will be pumped at high pressure through the interaction chamber, where size reduction occurs.

    • Collect the resulting nanoemulsion from the outlet.

    • For smaller and more uniform particle sizes, the nanoemulsion can be passed through the microfluidizer for multiple cycles (passes).[17]

  • Cooling:

    • Many microfluidizer systems have integrated cooling mechanisms. Ensure the product is adequately cooled, as the process generates significant heat.

  • Cleaning:

    • Thoroughly clean the instrument immediately after use as per the manufacturer's protocol to prevent clogging and cross-contamination.

Data Presentation: Formulation & Process Parameters

The following tables summarize quantitative data on the formulation and characterization of nanoemulsions, providing a basis for comparison.

Table 1: Influence of Ultrasonication Parameters on eGaIn Nanoemulsion Droplet Size

Ultrasonic Time (hours) Ultrasonic Amplitude Average Droplet Size (nm) Surfactant Concentration Reference
2 50% 387 2 mmol/L [11]
4 50% 345 2 mmol/L [11]
6 50% 312 2 mmol/L [11]

| 12 | 50% | 276 | 2 mmol/L |[11] |

Table 2: Typical Characterization Values for Nanoemulsions

Parameter Typical Range Significance Reference
Particle Size (Diameter) 20 - 200 nm Affects bioavailability, stability, and physical appearance. [21]
Polydispersity Index (PDI) < 0.3 (ideally < 0.2) Measures the uniformity of droplet size distribution. A lower PDI indicates a more monodisperse system. [21][22][23]

| Zeta Potential | > |30| mV | Indicates the magnitude of the electrostatic charge on the droplet surface. High absolute values suggest good stability due to electrostatic repulsion. |[21] |

Visualization of Workflows and Concepts

Experimental Workflow for Nanoemulsion Preparation

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization & Analysis A Prepare Aqueous Phase (Water + Surfactant) C Coarse Emulsion (High-Shear Mixing) A->C B Prepare Dispersed Phase (Liquid this compound Alloy) B->C D Size Reduction (Ultrasonication or High-Pressure Homogenization) C->D High Energy Input E Final Nanoemulsion D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Stability Studies (Centrifugation, Storage) E->H

Caption: General workflow for this compound-based nanoemulsion preparation and characterization.

Stabilization Mechanisms of this compound Nanoemulsions

G A This compound Nanodroplet Ga Core B Spontaneously Formed Ga₂O₃ Passivating Layer A:f0->B Oxidation in Air/Water C Adsorbed Surfactant Layer (e.g., Oleic Acid, Thiols) B->C Surface Adsorption D Stable Nanoemulsion Electrostatic Repulsion Steric Hindrance C->D:f0 C->D:f1

Caption: Key mechanisms contributing to the stability of this compound nanodroplets in suspension.

Characterization and Stability Testing

Proper characterization is essential to ensure the quality, efficacy, and stability of the nanoemulsion.[22]

1. Particle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS) is the most common method.[21][22]

  • Protocol: Dilute the nanoemulsion with the continuous phase (e.g., DI water) to an appropriate concentration to avoid multiple scattering effects. Place the sample in a cuvette and analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine their size distribution.[21]

2. Zeta Potential:

  • Technique: Electrophoretic Light Scattering (ELS), often performed using the same instrument as DLS.[21]

  • Protocol: The diluted nanoemulsion is placed in a specialized electrode-containing cell. An electric field is applied, causing the charged droplets to move. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential. A high magnitude of zeta potential (e.g., more negative than -30 mV or more positive than +30 mV) generally indicates good colloidal stability.[21]

3. Stability Assessment:

  • Objective: To evaluate the physical stability of the nanoemulsion against destabilization mechanisms like creaming, sedimentation, and Ostwald ripening.[24][25]

  • Protocols:

    • Centrifugation: Subject the nanoemulsion to high-speed centrifugation (e.g., 3000-5000 rpm for 30 minutes).[25] A stable formulation will show no signs of phase separation, creaming, or sedimentation.

    • Freeze-Thaw Cycles: Expose the nanoemulsion to alternating temperature cycles (e.g., -20°C for 12 hours followed by 25°C for 12 hours) for several cycles.[25] This tests for stability against temperature fluctuations. Visually inspect for phase separation and re-measure particle size and PDI.

    • Long-Term Storage: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months).[26] Periodically withdraw samples and re-characterize particle size, PDI, and zeta potential to monitor any changes over time.[26]

References

Application Notes and Protocols for Gallium Alloys in Soft Robotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-based liquid metals, particularly eutectic this compound-indium (EGaIn) and Galinstan, are emerging as critical materials in the advancement of soft robotics.[1][2] Their unique combination of metallic conductivity, fluidity at room temperature, and high deformability makes them ideal for creating soft, stretchable, and multifunctional robotic systems.[3][4] These alloys are significantly less toxic than mercury, opening possibilities for applications in biomedical devices and human-machine interfaces.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound alloys in the development of soft robotics, focusing on sensors, actuators, and self-healing electronics.

Data Presentation: Properties of this compound Alloys and Elastomers

The selection of materials is critical for the performance of soft robotic components. The following tables summarize key quantitative properties of commonly used this compound alloys and a widely used elastomer, polydimethylsiloxane (PDMS).

PropertyEutectic this compound-Indium (EGaIn)GalinstanPolydimethylsiloxane (PDMS) (Sylgard 184)
Composition ~75.5% Ga, ~24.5% In (by weight)[6]~68.5% Ga, ~21.5% In, ~10.0% Sn (by weight)[5]Base:Curing Agent Ratio Dependent (e.g., 10:1)
Melting Point ~15.7 °C[6]-19 °C[5]N/A
Density ~6.25 g/cm³[7]~6.44 g/cm³[5]~0.97 g/cm³
Electrical Conductivity ~3.4 x 10⁶ S/m[3]~3.46 x 10⁶ S/m[5]Insulator
Thermal Conductivity ~26.4 W·m⁻¹·K⁻¹~16.5 W·m⁻¹·K⁻¹[5]~0.2 W·m⁻¹·K⁻¹
Surface Tension ~624 mN/m (with oxide layer)[8]534.6 ± 10.7 mN/m (in N₂)[1][9]~20-21 mN/m
Viscosity ~1.99 x 10⁻³ Pa·s (oxide-free)[8]~2.4 x 10⁻³ Pa·s[5]Ratio Dependent (e.g., ~3.5 Pa·s for 10:1 ratio)
Young's Modulus N/A (Liquid)N/A (Liquid)~1.37 - 2.5 MPa (10:1 ratio)[10][11]

Experimental Protocols

Fabrication of a Stretchable Soft Sensor with EGaIn in a PDMS Matrix

This protocol details the fabrication of a simple, stretchable strain sensor by embedding a microchannel of EGaIn within a PDMS elastomer.

Materials:

  • Polydimethylsiloxane (PDMS) kit (e.g., Sylgard 184)

  • Eutectic this compound-Indium (EGaIn)

  • 3D printed mold for the desired sensor geometry (with a channel for the liquid metal)

  • Syringe with a blunt-tip needle

  • Plasma cleaner or corona treater (optional, for enhanced bonding)

  • Oven

  • Fine gauge wires

Protocol:

  • Mold Preparation: Design and 3D print a mold for the sensor. The mold should have a cavity for the main body of the sensor and a raised feature that will create a microchannel for the liquid metal.

  • PDMS Preparation: Mix the PDMS base and curing agent in a 10:1 weight ratio. Degas the mixture in a vacuum chamber to remove air bubbles.

  • Casting the PDMS: Pour the PDMS mixture into the mold. Cure the PDMS in an oven at 60-70°C for at least 2 hours, or as per the manufacturer's instructions.

  • Demolding: Carefully remove the cured PDMS from the mold. You will now have a soft elastomer with an open microchannel.

  • EGaIn Injection: Using a syringe with a blunt-tip needle, carefully inject the EGaIn into the microchannel until it is completely filled. The oxide skin of the EGaIn helps it to adhere to the PDMS channel walls.[8]

  • Encapsulation: Prepare another batch of PDMS and pour a thin layer over the open channel to encapsulate the liquid metal. For better bonding, the surfaces can be treated with plasma or a corona treater before pouring the encapsulation layer. Cure the entire assembly in the oven.

  • Electrical Connection: Carefully insert fine gauge wires into the ends of the EGaIn-filled channel to establish electrical contacts. A small amount of uncured PDMS can be used to secure the wires in place, followed by a final curing step.

G cluster_0 Mold & PDMS Preparation cluster_1 Sensor Body Fabrication cluster_2 Liquid Metal Integration cluster_3 Finalization 3D_Print_Mold 3D Print Mold Mix_PDMS Mix PDMS & Degas 3D_Print_Mold->Mix_PDMS Cast_PDMS Cast PDMS in Mold Mix_PDMS->Cast_PDMS Cure_PDMS Cure PDMS Cast_PDMS->Cure_PDMS Demold Demold Sensor Body Cure_PDMS->Demold Inject_EGaIn Inject EGaIn into Channel Demold->Inject_EGaIn Encapsulate Encapsulate with PDMS Inject_EGaIn->Encapsulate Final_Cure Final Cure Encapsulate->Final_Cure Add_Wires Insert Electrical Contacts Final_Cure->Add_Wires Final_Sensor Stretchable Sensor Add_Wires->Final_Sensor Complete

Caption: Mechanism of autonomous electrical self-healing in LM-elastomer composites.

Fabrication of a Soft Pneumatic Actuator with Integrated this compound Alloy Sensing

This protocol outlines the creation of a soft pneumatic actuator that incorporates a this compound alloy-based sensor to provide feedback on its bending angle.

Materials:

  • PDMS (e.g., Dragon Skin 10)

  • 3D printed molds for the actuator body and a strain-limiting layer

  • EGaIn

  • Fabric or paper (for the strain-limiting layer)

  • Syringe and tubing for pneumatic actuation

  • Materials for the stretchable sensor (as per Protocol 1)

Protocol:

  • Fabricate the Stretchable Sensor: Follow Protocol 1 to create a stretchable sensor in the desired shape to be integrated with the actuator.

  • Mold the Actuator Body: 3D print a mold for the main body of the pneumatic actuator, which includes the air chambers.

  • Cast the Actuator Body: Mix and degas the PDMS, then pour it into the actuator body mold. Cure the PDMS.

  • Create the Strain-Limiting Layer: In a separate flat mold, pour a thin layer of PDMS. Place a piece of fabric or paper onto the uncured PDMS. This layer will prevent the bottom of the actuator from stretching, causing it to bend when inflated.

  • Integrate the Sensor: Place the pre-fabricated stretchable sensor onto the uncured PDMS of the strain-limiting layer.

  • Bonding: Pour another thin layer of uncured PDMS over the strain-limiting layer and the sensor. Carefully place the cured actuator body on top of this uncured layer.

  • Final Curing: Cure the entire assembly in an oven. The uncured PDMS will act as an adhesive, bonding all the components together.

  • Pneumatic Connection: Puncture an inlet for the pneumatic tubing into the base of the actuator and secure the tubing with additional uncured PDMS, followed by a final cure.

Experimental Workflow for a Sensorized Soft Actuator

G cluster_0 Component Fabrication cluster_1 Assembly cluster_2 Finalization Fabricate_Sensor Fabricate Stretchable Sensor (Protocol 1) Integrate_Sensor Integrate Sensor Fabricate_Sensor->Integrate_Sensor Cast_Actuator_Body Cast Actuator Body Bond_Layers Bond Actuator Body and Strain Layer Cast_Actuator_Body->Bond_Layers Create_Strain_Layer Create Strain-Limiting Layer Create_Strain_Layer->Integrate_Sensor Integrate_Sensor->Bond_Layers Final_Cure Final Curing Add_Tubing Add Pneumatic Tubing Final_Cure->Add_Tubing Final_Actuator Sensorized Actuator Add_Tubing->Final_Actuator

Caption: Workflow for fabricating a sensorized soft pneumatic actuator.

3D Printing of a Conductive this compound Alloy Paste

This protocol provides a general method for preparing a 3D printable conductive paste from Galinstan, suitable for creating complex, multi-layered soft electronic circuits.

Materials:

  • Galinstan

  • Nickel nanoparticles

  • Probe sonicator

  • 3D printer equipped with a syringe-based extrusion system

Protocol:

  • Paste Preparation: In a suitable container, combine Galinstan with nickel nanoparticles. The addition of nanoparticles increases the viscosity of the liquid metal, transforming it into a printable paste. [12]2. Sonication: Use a probe sonicator to apply high-frequency sound energy to the mixture. This process, known as sonication, breaks down the oxide layer of the Galinstan and facilitates the uniform dispersion of the nickel nanoparticles. [12]The result is a thick, paste-like consistency.

  • Loading the Printer: Load the prepared Galinstan-nickel paste into the syringe of the 3D printer's extrusion system.

  • Printing: Print the desired 3D structure onto a suitable substrate, such as a soft elastomer. The printing parameters (e.g., extrusion rate, printing speed, nozzle diameter) will need to be optimized based on the specific printer and the desired resolution of the printed features.

  • Encapsulation: After printing, the conductive traces can be encapsulated within an elastomer to protect them and provide mechanical stability.

Logical Flow for 3D Printing this compound Alloy Paste

G Start Start Combine Combine Galinstan and Nickel Nanoparticles Start->Combine Sonication Apply Sonication to Create Paste Combine->Sonication Load_Printer Load Paste into 3D Printer Syringe Sonication->Load_Printer Print Print 3D Conductive Structure Load_Printer->Print Encapsulate Encapsulate in Elastomer Print->Encapsulate End Finished 3D Printed Component Encapsulate->End

Caption: Logical flow for 3D printing a conductive this compound alloy paste.

Conclusion

This compound alloys offer a versatile platform for the development of advanced soft robotics. Their unique properties enable the creation of highly deformable sensors, actuators with integrated feedback, and resilient, self-healing electronic systems. The protocols provided in this document offer a starting point for researchers and scientists to explore the potential of these remarkable materials in creating the next generation of soft robotic technologies. Further research into new alloy compositions, fabrication techniques, and integration strategies will continue to expand the capabilities and applications of this compound-based soft robotics.

References

Application Notes and Protocols for Sputtering Deposition of Gall-ium Oxide (Ga₂O₃) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the deposition of gallium oxide (Ga₂O₃) thin films using sputtering techniques. It outlines detailed experimental protocols for radio frequency (RF) magnetron sputtering, a commonly employed method for producing high-quality Ga₂O₃ films. The influence of various deposition parameters on the structural, optical, and electrical properties of the films is discussed. Quantitative data from multiple studies are summarized in tabular format to facilitate comparison and aid in the design of experimental procedures. Additionally, a generalized workflow for the sputtering deposition process is visualized using a flowchart.

Introduction

This compound oxide (Ga₂O₃) is an emerging ultra-wide bandgap semiconductor with significant potential for applications in high-power electronics, solar-blind ultraviolet photodetectors, and gas sensors. Among various deposition techniques, sputtering offers a cost-effective and scalable method for producing uniform and high-quality Ga₂O₃ thin films.[1][2] The properties of sputtered Ga₂O₃ films are highly dependent on the deposition parameters, such as RF power, sputtering gas composition, substrate temperature, and post-deposition annealing treatments.[3][4][5] This document aims to provide a detailed procedural guide for the sputtering deposition of Ga₂O₃ thin films.

Experimental Protocols

This section details a generalized protocol for the deposition of Ga₂O₃ thin films using RF magnetron sputtering. The specific parameters can be adjusted based on the desired film properties and the available sputtering system.

2.1. Substrate Preparation

Proper substrate cleaning is crucial for the adhesion and quality of the deposited film.

  • Substrate Selection: Common substrates for Ga₂O₃ deposition include sapphire (c-plane), silicon (Si), and glass.[1][6][7]

  • Cleaning Procedure:

    • Ultrasonically clean the substrates sequentially in acetone, isopropyl alcohol, and deionized (DI) water for 10-15 minutes each.[1]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Optional: For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution can be performed to remove the native oxide layer, followed by a DI water rinse and nitrogen drying.

2.2. Sputtering Deposition Procedure

  • Target Installation: Mount a high-purity (e.g., 99.99%) ceramic Ga₂O₃ target in the magnetron sputtering source.[1][2] Alternatively, a liquid this compound target can be used for reactive sputtering.[8][9][10]

  • System Evacuation: Load the cleaned substrates into the sputtering chamber and evacuate the chamber to a base pressure of at least 5.6 × 10⁻⁴ Pa.[2]

  • Substrate Heating: Heat the substrates to the desired deposition temperature. The optimal temperature can range from room temperature to over 800°C, significantly influencing the film's crystallinity.[3][11][12]

  • Gas Introduction: Introduce the sputtering gas into the chamber. A mixture of argon (Ar) and oxygen (O₂) is commonly used. The Ar/O₂ flow ratio is a critical parameter affecting film stoichiometry and defect density.[3][13]

  • Pre-sputtering: Ignite the plasma and pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface and stabilize the sputtering conditions.

  • Deposition: Open the shutter to begin the deposition of the Ga₂O₃ thin film onto the substrates. The deposition time will determine the final film thickness.

  • Cooling: After deposition, turn off the RF power and allow the substrates to cool down to room temperature in a vacuum or in the sputtering gas ambient.

2.3. Post-Deposition Annealing

Post-deposition annealing is often performed to improve the crystalline quality of the Ga₂O₃ films.[14][15]

  • Annealing Environment: The annealing can be carried out in a tube furnace under a controlled atmosphere, such as oxygen or argon.[14][15]

  • Temperature and Duration: Annealing temperatures typically range from 400°C to 1000°C, with a duration of about 60 minutes.[14][15] The choice of temperature and atmosphere will influence the final crystal phase and defect concentration.[14][15]

Data Presentation: Sputtering Parameters and Resulting Film Properties

The following tables summarize quantitative data from various studies on the RF magnetron sputtering of Ga₂O₃ thin films.

Table 1: RF Magnetron Sputtering Parameters for Ga₂O₃ Thin Films

ParameterRange of ValuesSubstrate(s)TargetReference(s)
RF Power 50 W - 100 WSapphire, Glass, DiamondCeramic Ga₂O₃[1][4][6][16]
Sputtering Gas Ar, O₂, Ar + O₂Sapphire, Glass, SiCeramic Ga₂O₃[2][3][13]
Gas Flow Rate (Ar) 30 sccmSapphireCeramic Ga₂O₃[2]
**Gas Flow Rate (O₂) **0 sccm - 32 sccmSapphireCeramic Ga₂O₃[2][5][13]
Working Pressure 0.8 Pa - 1.5x10⁻¹ PaSapphire, DiamondCeramic Ga₂O₃[2][16]
Substrate Temperature Room Temp - 800°CSapphire, Glass, SiCeramic Ga₂O₃[1][3][11]
Deposition Time 10 min - 48 hoursSapphire, DiamondCeramic Ga₂O₃[6][16]
Target-Substrate Distance 50 mm - 760 mmSapphireCeramic Ga₂O₃[2][9]

Table 2: Properties of Sputtered Ga₂O₃ Thin Films

PropertyReported ValuesDeposition ConditionsReference(s)
Crystal Structure Amorphous, Polycrystalline β-Ga₂O₃As-deposited, Annealed[3][14][15][17]
Deposition Rate 5.3 nm/min - 37 nm/minVaried RF power and gas composition[8][9]
Film Thickness 160 nm - 460 nmVaried deposition time and power[9][10]
Surface Roughness (RMS) 0.606 nm - 8.23 nmVaried O₂ flow rate[2]
Optical Transmittance > 80% - 95% in visible rangeAnnealed and as-deposited films[3][5][18]
Optical Bandgap 3.79 eV - 5.15 eVVaried annealing temperature and doping[4][19]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the sputtering deposition of Ga₂O₃ thin films.

G cluster_prep Preparation cluster_sputter Sputtering Process cluster_post Post-Deposition Substrate_Selection Substrate Selection (e.g., Sapphire, Si) Substrate_Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Substrate_Selection->Substrate_Cleaning Evacuation Chamber Evacuation (High Vacuum) Substrate_Cleaning->Evacuation Target_Installation Target Installation (Ga₂O₃ or Ga) Target_Installation->Evacuation Heating Substrate Heating Evacuation->Heating Gas_Introduction Gas Introduction (Ar, O₂) Heating->Gas_Introduction Pre_Sputtering Pre-sputtering (Target Cleaning) Gas_Introduction->Pre_Sputtering Deposition Deposition Pre_Sputtering->Deposition Cooling Cool Down Deposition->Cooling Annealing Post-Deposition Annealing (Optional, for Crystallization) Cooling->Annealing Characterization Film Characterization (XRD, AFM, SEM, etc.) Annealing->Characterization

Caption: Workflow for Ga₂O₃ thin film deposition.

References

Application Notes and Protocols for Studying Liquid Metal Embrittlement of Aluminum by Gallium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the phenomenon of liquid metal embrittlement (LME) in aluminum alloys when exposed to liquid gallium. LME is a critical consideration in materials science and engineering, as it can lead to the catastrophic failure of metallic components at stress levels well below their nominal yield strength. The following sections detail the necessary experimental setup, step-by-step protocols for key experiments, and a summary of expected quantitative outcomes.

Introduction to Liquid Metal Embrittlement of Aluminum by this compound

Liquid metal embrittlement is a phenomenon where a ductile metal experiences a significant loss of tensile strength and ductility upon contact with a liquid metal.[1][2] The interaction between aluminum and this compound is a classic example of LME, where liquid this compound can rapidly penetrate the grain boundaries of the aluminum, weakening the bonds between grains.[3] This process is not a chemical reaction but a physical penetration that can lead to premature and brittle fracture under tensile stress.[1][3] Understanding the factors that influence Al-Ga LME is crucial for predicting and preventing structural failures in applications where these two metals might come into contact. Key variables that govern the severity of embrittlement include temperature, exposure time, strain rate, and the specific aluminum alloy composition.[4][5][6]

Experimental Setup

A typical experimental setup for studying LME of aluminum by this compound involves a combination of mechanical testing equipment and materials for handling liquid this compound safely.

Key Equipment and Materials:

  • Mechanical Testing System: A universal testing machine (UTM) or a tensile testing machine capable of controlled strain rates is essential.[6]

  • Environmental Chamber (Optional but Recommended): To control the temperature and atmosphere during testing. For this compound, which has a melting point of 29.76°C, testing is often conducted at slightly elevated temperatures to ensure it remains in a liquid state.[1][7]

  • High-Purity this compound (Ga): Typically 99.99% purity or higher.[1]

  • Aluminum Alloy Specimens: Dog-bone shaped tensile specimens according to standards like ASTM B557 are commonly used. Various alloys such as 1100, 2024, 6061, and 7075 are frequently studied.[1][6]

  • Surface Preparation Materials: Abrasive paper (e.g., silicon carbide paper), polishing cloths, and etchants (e.g., a mild acid or base) are needed to remove the native oxide layer on the aluminum surface.[3][8]

  • This compound Application Tools: A small brush, cotton swab, or a heated probe can be used to apply the liquid this compound to the aluminum specimen.[1]

  • Post-Fracture Analysis Equipment: A Scanning Electron Microscope (SEM) equipped with Energy Dispersive X-ray Spectroscopy (EDS) and Electron Backscatter Diffraction (EBSD) is crucial for detailed analysis of the fracture surface.[2][4]

Experimental Protocols

Aluminum Specimen Preparation

Proper preparation of the aluminum specimen surface is critical to ensure intimate contact with the liquid this compound, as the native aluminum oxide layer can act as a barrier.

Protocol:

  • Mechanical Grinding and Polishing:

    • Begin by grinding the surface of the aluminum tensile specimen with a series of silicon carbide papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

    • Follow with polishing using diamond suspensions on polishing cloths to achieve a mirror-like finish.

  • Chemical Etching (Optional but Recommended):

    • To further remove the oxide layer and create a fresh surface, immerse the polished specimen in a mild etching solution for a short duration (e.g., 5-10 minutes).[8] A common etchant is a dilute solution of sodium hydroxide or a mixture of nitric and hydrochloric acids.[8][9]

    • Thoroughly rinse the specimen with deionized water and then with a solvent like ethanol to remove any residual etchant and facilitate drying.[1]

  • Final Cleaning:

    • Immediately before this compound application, the surface can be further cleaned by wiping with a solvent to remove any organic contaminants.

This compound Application

The application of liquid this compound should be performed carefully to ensure uniform wetting of the desired area on the aluminum specimen.

Protocol:

  • Heating this compound: If working below its melting point, gently warm the solid this compound to above 29.76°C to melt it.[1]

  • Application:

    • Using a small brush or a heated probe, apply a thin, uniform layer of liquid this compound to the gauge section of the prepared aluminum tensile specimen.[1]

    • To break up any remaining thin oxide layer on the aluminum, gently scratch the surface through the liquid this compound with a sharp tool like a scalpel.[3][10]

  • Incubation (Optional): For some studies, the this compound-coated specimen is allowed to rest for a specific "incubation" or "embrittlement" time at a controlled temperature before mechanical testing. This allows for the diffusion of this compound into the grain boundaries.[2]

Tensile Testing

The tensile test quantifies the effect of this compound on the mechanical properties of the aluminum alloy.

Protocol:

  • Specimen Mounting: Securely mount the this compound-coated aluminum specimen in the grips of the universal testing machine.

  • Environmental Control: If using an environmental chamber, set the desired testing temperature. A common practice is to test at a temperature slightly above the melting point of this compound, for instance, 35-80°C.[2][10]

  • Testing Parameters:

    • Set the desired strain rate. The strain rate can influence the severity of LME.[4]

    • Begin the tensile test and record the load-displacement data until the specimen fractures.

  • Control Experiment: Perform a tensile test on an identical aluminum specimen without this compound application under the same conditions to serve as a baseline for comparison.

Post-Fracture Analysis

Analysis of the fracture surface provides critical insights into the mechanism of embrittlement.

Protocol:

  • Fracture Surface Examination (SEM):

    • Carefully mount the fractured specimen on an SEM stub.

    • Obtain high-resolution images of the fracture surface to observe the fracture morphology. Look for characteristics of brittle fracture, such as flat, crystalline features, and evidence of intergranular (along grain boundaries) or transgranular (through grains) cracking.[4][11]

  • Elemental Analysis (EDS):

    • Perform EDS mapping on the fracture surface to determine the distribution of this compound. This can confirm the presence of this compound along the grain boundaries, which is a hallmark of LME.[4][5]

  • Crystallographic Analysis (EBSD):

    • Use EBSD to map the crystallographic orientation of the grains at and near the fracture surface. This can help to identify the relationship between grain boundaries and the crack path, providing further evidence for intergranular fracture.[2][12]

Data Presentation

The quantitative data obtained from the tensile tests should be summarized in a structured table to facilitate comparison between the embrittled and non-embrittled (control) specimens.

Aluminum AlloyConditionTemperature (°C)Strain Rate (s⁻¹)Embrittlement Time (min)Ultimate Tensile Strength (MPa)Elongation at Break (%)Reduction in Elongation (%)
Pure AluminumUntreated80-0---
Pure AluminumThis compound Embrittled80-40--60%[2]
7075-T6Untreated320.010~570~11-
7075-T6This compound Embrittled320.01-Significantly Reduced[4]Significantly Reduced[4]-
7075-T6This compound Embrittled75-60Further Reduced[4]Further Reduced[4]-

Note: The values in this table are illustrative and based on findings from the cited literature. Actual results will vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Al-Ga LME Study cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Post-Fracture Analysis prep_tensile Prepare Tensile Specimen (ASTM B557) surface_prep Surface Preparation (Grinding, Polishing, Etching) prep_tensile->surface_prep ga_app This compound Application surface_prep->ga_app Cleaned Specimen tensile_test Tensile Testing ga_app->tensile_test sem_eds SEM and EDS Analysis tensile_test->sem_eds Fractured Specimen data_analysis Data Analysis and Interpretation tensile_test->data_analysis Stress-Strain Data ebsd EBSD Analysis sem_eds->ebsd ebsd->data_analysis Crystallographic Data

Caption: A flowchart illustrating the key stages of an experimental study on the liquid metal embrittlement of aluminum by this compound.

Factors Influencing LME

LME_Factors Key Factors Influencing Al-Ga LME cluster_material Material Properties cluster_environment Environmental Conditions cluster_mechanical Mechanical Factors LME Liquid Metal Embrittlement alloy_comp Aluminum Alloy Composition alloy_comp->LME grain_structure Grain Size and Boundaries grain_structure->LME temperature Temperature temperature->LME time Exposure Time time->LME stress Applied Stress stress->LME strain_rate Strain Rate strain_rate->LME

Caption: A diagram showing the primary factors that influence the severity of liquid metal embrittlement in the aluminum-gallium system.

References

Troubleshooting & Optimization

common challenges in the synthesis of gallium arsenide (GaAs) wafers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Gallium Arsenide (GaAs) wafers.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems encountered during GaAs wafer synthesis using Liquid Encapsulated Czochralski (LEC) and Vertical Gradient Freeze (VGF) methods.

Problem: High Dislocation Density in LEC-Grown Wafers

High dislocation density is a prevalent issue in LEC growth, primarily caused by significant thermal stresses.[1]

Symptoms:

  • Wafers exhibit high Etch Pit Density (EPD) counts (> 5 x 10⁴ cm⁻²).

  • Increased device leakage currents and reduced carrier mobility.

  • Poor performance and reliability of fabricated devices.[2]

Possible Causes and Solutions:

CauseRecommended Solution
High Thermal Gradients Decrease the temperature gradient across the crystal. For LEC, typical gradients are around 100-150 K/cm; aim for the lower end of this range.[3] Modify the furnace design to include heat shields to reduce radial heat loss.
Improper Seeding Ensure the use of a low-dislocation density seed crystal. Implement a "necking" procedure (Dash necking) where the crystal diameter is reduced after seeding to interrupt the propagation of dislocations from the seed.
Incorrect Pulling and Rotation Rates Optimize the crystal pulling and crucible rotation rates. Typical pulling rates for LEC are 7-10 mm/h.[4] Slower pulling rates can reduce thermal shock at the growth interface. The crucible rotation rate, typically 0-20 rpm, influences melt flow and temperature distribution.[5]
Melt Stoichiometry Imbalance Precisely control the arsenic overpressure in the growth chamber to maintain a stoichiometric melt. An arsenic-rich melt can sometimes reduce the incidence of twinning, a related defect.
B₂O₃ Encapsulant Issues Ensure the boric oxide (B₂O₃) encapsulant is of high purity and sufficiently thick to prevent arsenic loss and provide thermal stability. However, be aware that the low thermal conductivity of B₂O₃ can contribute to non-linear temperature gradients.[1]
Problem: Polycrystallinity or Twinning in VGF-Grown Wafers

The formation of multiple crystal grains (polycrystallinity) or twin boundaries is a common failure mode in VGF growth, often related to thermal stresses and interface shape.[6][7]

Symptoms:

  • Visible grain boundaries on the wafer surface.

  • Sudden changes in crystal orientation observed through characterization techniques.

  • Reduced single-crystal yield from the ingot.

Possible Causes and Solutions:

CauseRecommended Solution
Unfavorable Crystal-Melt Interface Shape Optimize the heater power distribution to achieve a slightly convex interface shape, which helps to suppress the formation of new grains.[8] Numerical modeling can aid in optimizing the furnace temperature profile.
High Thermal Stresses Reduce the axial and radial temperature gradients. VGF allows for lower gradients compared to LEC. Lowering these gradients minimizes thermal stress, a primary driver for twinning and dislocation formation.[8][9]
Improper Seed Crystal Quality or Seating Use a high-quality, single-crystal seed and ensure it is properly seated at the bottom of the crucible to promote uniform initial growth.
Incorrect Cooling Rate Implement a controlled, slow cooling rate after solidification to prevent the introduction of stress and defects into the crystal.
Crucible and Furnace Design The design of the crucible and its support can significantly influence the temperature field. Optimizing these components can lead to a more stable growth process.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of silicon (Si) and carbon (C) impurities in GaAs wafers, and what are their effects?

A1: Silicon and carbon are common unintentional impurities in GaAs.[2]

  • Silicon (Si): The primary source of silicon is the quartz (SiO₂) components used in the growth furnace and crucibles, which can react with this compound at high temperatures.[10] Silicon is an amphoteric dopant, meaning it can substitute for both Ga and As atoms. In Ga-rich conditions, it tends to occupy Ga sites and act as a donor (n-type). In As-rich conditions, it can occupy As sites and act as an acceptor (p-type). High Si concentration can lead to compensation, reducing carrier mobility.[11]

  • Carbon (C): Carbon contamination often originates from the graphite heaters and crucibles used in the furnace.[2] It typically substitutes for arsenic atoms, acting as a shallow acceptor (p-type). High carbon concentrations can significantly affect the electrical properties of the wafer.[12][13]

Q2: How does the choice between LEC and VGF growth methods affect wafer quality?

A2: LEC and VGF are the two dominant methods for bulk GaAs growth, each with distinct advantages and disadvantages that impact wafer quality.

  • Liquid Encapsulated Czochralski (LEC): This method allows for higher growth rates and is well-suited for producing large-diameter, semi-insulating wafers.[3] However, the high thermal gradients inherent in the process typically result in higher dislocation densities (EPD > 10⁴ cm⁻²).[3]

  • Vertical Gradient Freeze (VGF): VGF utilizes lower thermal gradients, which results in significantly lower dislocation densities (EPD < 5000 cm⁻²).[3][4] This method offers better control over crystal shape. However, VGF has a slower growth rate and less control over carbon doping compared to LEC.[14]

Q3: What causes twinning in LEC-grown GaAs, and how can it be prevented?

A3: Twinning, the formation of a mirror-image crystal lattice, is a significant issue in LEC growth. It is often caused by an unstable growth interface.[1] This instability can be triggered by thermal fluctuations, impurities in the melt, or issues with the seed crystal. To prevent twinning, it is crucial to maintain a stable thermal environment, use high-purity source materials, and ensure a high-quality seed crystal with proper orientation. Growing from a slightly arsenic-rich melt has also been shown to reduce the incidence of twinning.

Q4: How is stoichiometry controlled during GaAs synthesis?

A4: Due to the high vapor pressure of arsenic at the melting point of GaAs, maintaining a 1:1 ratio of Ga to As is critical. This is typically achieved by applying an arsenic overpressure in the sealed growth environment (ampoule or high-pressure chamber).[15][16] In both LEC and VGF, the temperature of a separate arsenic source is controlled to maintain the desired arsenic partial pressure over the melt, preventing its decomposition.

Q5: What are "point defects" in GaAs, and why are they important?

A5: Point defects are zero-dimensional imperfections in the crystal lattice. In GaAs, these include:

  • Vacancies: An empty lattice site where a Ga (V_Ga) or As (V_As) atom is missing.

  • Interstitials: A Ga (Ga_i) or As (As_i) atom located in a non-lattice position.

  • Antisite defects: A Ga atom on an As site (Ga_As) or an As atom on a Ga site (As_Ga).[2] These defects can create energy levels within the bandgap, acting as traps or recombination centers that affect the electronic and optical properties of the material. The famous "EL2" deep-level donor in undoped semi-insulating GaAs is related to an arsenic antisite defect.

Data Presentation

Table 1: Comparison of LEC and VGF Growth Methods for GaAs Wafers
ParameterLiquid Encapsulated Czochralski (LEC)Vertical Gradient Freeze (VGF)
Typical Growth Rate 7 - 10 mm/h[4]~3 mm/h[4]
Temperature Gradient High (~100 - 150 K/cm)[3]Low (< 25 °C/cm)[10]
Operating Pressure High (e.g., 2 MPa Argon)[3]Lower than LEC
Typical EPD (undoped) > 10⁴ cm⁻²[3]< 5000 cm⁻²[3]
Carbon Doping Control Good[14]Lacking[14]
Real-time Observation Possible[14]Not possible[14]
Productivity High[14]Lower[14]
Cost High investment and operational costs[14]Lower costs[14]
Table 2: Effects of Common Impurities on GaAs Electrical Properties
ImpurityCommon SourceTypical SiteElectrical ActivityEffect on Properties
Silicon (Si) Quartz (SiO₂) furnace parts[10]Ga or AsAmphoteric (n or p-type)Can increase carrier concentration but high levels lead to compensation and reduced mobility.
Carbon (C) Graphite furnace parts[2]AsAcceptor (p-type)Increases hole concentration. At very high concentrations (>4 x 10¹⁸ cm⁻³), can lead to anomalous mobility enhancement at low temperatures.[12]

Experimental Protocols

Protocol 1: Etch Pit Density (EPD) Measurement using Molten KOH

This protocol describes the standard method for revealing dislocation defects on a GaAs wafer surface for EPD analysis.[17]

Materials and Equipment:

  • GaAs wafer sample

  • Potassium Hydroxide (KOH) pellets

  • High-purity crucibles (e.g., nickel or glassy carbon)

  • Furnace or hot plate capable of reaching 350-450°C

  • Deionized (DI) water

  • Optical microscope with calibrated stage

  • Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

Procedure:

  • Wafer Preparation: Cleave a representative sample from the GaAs wafer.

  • Etchant Preparation: In a clean crucible, carefully place KOH pellets.

  • Etching:

    • Heat the crucible containing KOH to 350°C in a furnace or on a hot plate until the KOH is completely molten.[18]

    • Using tweezers, carefully immerse the GaAs sample into the molten KOH.

    • Etch for approximately 30 minutes.[18] The etch rate is typically around 0.08 µm/min.[18]

  • Cleaning:

    • Carefully remove the sample from the molten KOH and allow it to cool.

    • Rinse the sample thoroughly with DI water to remove any residual KOH.

    • Dry the sample with a gentle stream of nitrogen.

  • Microscopy and Counting:

    • Place the etched wafer on the microscope stage.

    • Using a magnification that allows for clear identification of etch pits, count the number of pits within a defined area (e.g., 0.01 cm²).[17]

    • Repeat the counting process at multiple locations across the wafer to obtain an average EPD value.

    • EPD is calculated as the number of pits divided by the area of the measurement field.

Protocol 2: Cross-Sectional Transmission Electron Microscopy (TEM) Sample Preparation

This protocol outlines a general procedure for preparing a cross-sectional GaAs sample for TEM analysis to study defects and layer structures.

Materials and Equipment:

  • GaAs wafer

  • Dummy wafer (e.g., silicon)

  • Diamond scribe

  • Epoxy (e.g., M-Bond)

  • Clamping device

  • Grinding/polishing equipment with various grit papers and polishing cloths

  • Dimple grinder

  • Ion mill

  • TEM grid (e.g., copper)

Procedure:

  • Scribing and Cleaving: Scribe and cleave two small pieces (e.g., 1.5 mm x 4 mm) from the GaAs wafer.[1]

  • Sample Sandwiching:

    • Glue the two GaAs pieces together face-to-face (epitaxial layer to epitaxial layer) using a thin layer of epoxy.

    • For mechanical support, glue dummy wafer pieces to the outer sides of the GaAs sandwich.[1]

    • Clamp the "sandwich" and cure the epoxy according to the manufacturer's instructions (e.g., 24 hours at room temperature).[19]

  • Mechanical Thinning:

    • Mount the sample onto a polishing stub.

    • Mechanically grind and polish the cross-section of the sample using progressively finer grit papers and polishing cloths until the sample is approximately 20 µm thick.[1]

  • Dimpling: Use a dimple grinder to create a concave depression in the center of the sample, thinning the central area to a few micrometers.

  • Ion Milling:

    • Mount the dimpled sample onto a TEM grid.[19]

    • Use an ion mill with a low-energy argon ion beam to mill the sample at a shallow angle until a small perforation appears at the center of the dimple. The area around the perforation should be electron-transparent.

    • A final, brief etching step with a solution like 0.5% Br₂/CH₃OH can be used to remove ion milling-induced surface damage.[20]

Protocol 3: Atomic Force Microscopy (AFM) for Surface Roughness Analysis

This protocol provides a general workflow for measuring the surface roughness of a polished GaAs wafer.[21]

Materials and Equipment:

  • GaAs wafer sample

  • Atomic Force Microscope (AFM)

  • Appropriate AFM cantilever/tip (a high-resolution tip is recommended for accurate quantitative measurements)[22]

  • Sample mounting stage

Procedure:

  • Sample Mounting: Securely mount the GaAs wafer onto the AFM sample stage. Ensure the surface to be analyzed is clean and free of particulates.

  • System Setup:

    • Install a suitable AFM tip into the cantilever holder.

    • Load the holder into the AFM head.

    • Align the laser onto the cantilever and adjust the photodetector to obtain a strong signal.

  • Imaging Parameters:

    • Select the appropriate imaging mode (e.g., tapping mode is often preferred for delicate surfaces to minimize damage).

    • Set the scan size (e.g., 1 µm x 1 µm), scan rate, and feedback loop gains.

  • Engage and Scan:

    • Approach the tip to the wafer surface until it begins to interact.

    • Start the scan and acquire the topography image.

  • Data Analysis:

    • Use the AFM software to process the image. This may include plane fitting to remove tilt.

    • Calculate the desired roughness parameters from the topography data. A common parameter is the root mean square (RMS) roughness (Sq).

    • For a comprehensive analysis, perform measurements at multiple locations on the wafer.[21]

Visualizations

Troubleshooting_High_EPD start High Dislocation Density (High EPD) cause1 High Thermal Gradients? start->cause1 cause2 Improper Seeding? cause1->cause2 No sol1 Decrease Temp. Gradient Add Heat Shields cause1->sol1 Yes cause3 Incorrect Growth Parameters? cause2->cause3 No sol2 Use Low-Dislocation Seed Implement Necking cause2->sol2 Yes sol3 Optimize Pulling & Rotation Rates cause3->sol3 Yes

Caption: Troubleshooting workflow for high dislocation density in GaAs wafers.

Growth_Method_Comparison LEC LEC Method + High Productivity + Good Carbon Control - High Dislocation Density - High Thermal Stress VGF VGF Method + Low Dislocation Density + Low Thermal Stress - Lower Productivity - Lacks Carbon Control WaferQuality Desired Wafer Quality WaferQuality->LEC High Volume Semi-Insulating WaferQuality->VGF Low Defect Substrates

Caption: Logical relationship between growth method and resulting wafer quality.

EPD_Workflow cluster_prep Preparation cluster_etch Etching & Cleaning cluster_analysis Analysis prep1 Wafer Sample Preparation prep2 Molten KOH Etchant Prep (350°C) prep1->prep2 etch Immerse Sample in Molten KOH (30 min) prep2->etch clean Rinse with DI Water & Dry etch->clean analyze Optical Microscopy clean->analyze count Count Etch Pits in Defined Area analyze->count calculate Calculate EPD (pits/cm²) count->calculate

Caption: Experimental workflow for Etch Pit Density (EPD) measurement.

References

Technical Support Center: Optimizing Ammonothermal Growth of Gallium Nitride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the parameters for the ammonothermal growth of gallium nitride (GaN).

Troubleshooting Guides

This section provides solutions to common problems encountered during ammonothermal GaN growth experiments.

Issue 1: Low Crystal Growth Rate

A slow growth rate is a common challenge in ammonothermal GaN growth.[1][2]

Possible Cause Suggested Solution
Inadequate Supersaturation: The driving force for crystallization is insufficient.[1][2]Increase Temperature Gradient: A larger temperature difference between the nutrient and seed zones can enhance supersaturation. A typical gradient is 30–100°C.[3] Optimize Mineralizer: The type and concentration of the mineralizer significantly impact GaN solubility and transport. For acidic methods, ammonium halides (e.g., NH4Cl, NH4I) are used, while basic methods employ alkali metals or their amides (e.g., Na, NaNH2).[3] Increasing the mineralizer concentration can sometimes improve the growth rate, but optimal concentrations vary.
Inefficient Mass Transport: The flow of dissolved GaN species from the nutrient to the seed is hindered.Optimize Autoclave Internals: The design of the baffle and nutrient basket is crucial for efficient convection. A central hole in the nutrient basket can improve mass transfer.[4] Adjust Heater Positions: The location of the heaters influences the convection patterns within the autoclave.
Incorrect Temperature Profile for Mineralizer: The solubility of GaN can have a normal or retrograde dependence on temperature depending on the mineralizer used.Verify Solubility Behavior: For basic mineralizers and fluorine-based acidic mineralizers, the nutrient is typically in the lower, hotter zone, and the seed in the upper, cooler zone (retrograde solubility). For other acidic mineralizers, this is reversed.[3]

Issue 2: Poor Crystal Quality (High Defect Density)

The formation of defects such as threading dislocations, pits, and cracks compromises the quality of the grown GaN crystals.

Possible Cause Suggested Solution
High Supersaturation: While low supersaturation leads to slow growth, excessively high levels can result in spontaneous nucleation and defect formation.Reduce Temperature Gradient: A smaller temperature difference can lead to more controlled, slower growth with higher quality.
Seed Crystal Quality: Defects in the seed crystal can propagate into the newly grown material.Seed Preparation: Employ a back-etching step by inverting the temperature gradient at the beginning of the growth process to remove surface damage and impurities from the seed crystal.[5][6]
Impurity Incorporation: Unwanted elements in the growth environment can be incorporated into the crystal lattice, creating defects. Oxygen is a common impurity that can affect crystal color.[1]High-Purity Starting Materials: Use high-purity ammonia, this compound nitride nutrient, and mineralizers. Autoclave Material: The choice of autoclave material is critical to prevent corrosion and the introduction of impurities. Nickel-chromium-based superalloys are commonly used.[3] For acidic environments, a silver liner can be used to reduce corrosion.
Stresses during Growth: Thermal and lattice mismatch stresses can lead to cracking and defect generation.Controlled Ramping: Implement slow and controlled heating and cooling rates to minimize thermal shock. Lattice-Matched Seeds: Whenever possible, use native GaN seeds to minimize lattice mismatch.

Issue 3: Undesirable Crystal Morphology or Color

The visual appearance of the GaN crystal can be an indicator of underlying issues in the growth process.

Possible Cause Suggested Solution
Surface Pitting or Hillocks: These features can arise from impurities or non-optimal growth conditions.Mineralizer Purity: The purity of the mineralizer can significantly affect the surface morphology. For example, using sodium metal as a mineralizer in basic ammonothermal growth has been shown to produce smoother surfaces compared to sodium amide or azide due to lower oxygen contamination.[3] Optimize Growth Parameters: Fine-tune the temperature, pressure, and temperature gradient to achieve a stable growth front.
Crystal Coloration (e.g., Yellowish or Brownish Tint): This is often due to the incorporation of impurities, particularly oxygen.[1]Oxygen Gettering: Introduce an oxygen-gettering agent, such as aluminum, into the autoclave to reduce the partial pressure of oxygen. High-Purity Environment: Ensure all components of the autoclave are thoroughly cleaned and baked out to remove any oxygen-containing contaminants.
Uncontrolled Lateral Growth: This can lead to irregularly shaped crystals and stress.Seed Masking: Mask the edges of the seed crystal to promote growth in the desired direction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical operating parameters for ammonothermal GaN growth?

The operating parameters depend on whether an acidic or basic ammonothermal method is used.

ParameterAcidic Ammonothermal (Am-GaN-A)Basic Ammonothermal (Am-GaN-B)
Temperature 350 - 600°C400 - 650°C[3]
Pressure 1000 - 1500 atm (101 - 152 MPa)2000 - 6000 atm (203 - 608 MPa)[3]
Mineralizers Ammonium halides (e.g., NH4F, NH4Cl, NH4I)[3]Alkali metals or their amides (e.g., Na, K, NaNH2, KNH2)[3]
Typical Growth Rate Can have a higher growth rate advantage.Often reported to have more consistent quality.

Q2: How do I choose the right mineralizer?

The choice of mineralizer is a critical parameter that influences growth rate, crystal quality, and the required growth conditions.

  • Acidic Mineralizers (e.g., NH4F, NH4Cl): These often lead to higher growth rates.[7] NH4F, in particular, has been shown to be a promising mineralizer for achieving high-quality GaN.

  • Basic Mineralizers (e.g., NaNH2, KNH2): These are known for producing crystals with high structural quality.[6] KNH2 has been observed to significantly increase the solubility of GaN compared to NaNH2.[8]

Q3: What is the importance of the temperature gradient?

The temperature gradient between the nutrient and the seed zones is the primary driving force for the dissolution, transport, and crystallization of GaN.[3]

  • A larger temperature gradient generally leads to higher supersaturation and a faster growth rate, but it can also increase the risk of defect formation.

  • A smaller temperature gradient results in a slower, more controlled growth, which can lead to higher crystal quality.

Q4: How can I control the conductivity of the grown GaN crystals?

The conductivity of ammonothermally grown GaN can be controlled through intentional doping and by managing unintentional impurities.

  • n-type doping: Oxygen is a common unintentional n-type dopant. Its concentration can be controlled by using high-purity source materials and potentially by using oxygen getters.

  • p-type doping: Magnesium (Mg) is a common p-type dopant.

  • Semi-insulating GaN: This can be achieved by compensating the residual donors with deep-level acceptors, such as manganese (Mn).

Experimental Protocols

Below is a generalized experimental protocol for basic ammonothermal GaN growth. Note that specific parameters should be optimized for your particular setup and desired crystal properties.

Basic Ammonothermal GaN Growth Protocol

  • Autoclave Preparation:

    • Thoroughly clean all internal components of the high-pressure autoclave (typically a Ni-Cr-based superalloy).

    • Perform a bake-out of the autoclave to remove any residual moisture and oxygen.

  • Loading the Autoclave:

    • Place the polycrystalline GaN nutrient material in the designated nutrient zone. In the basic method with retrograde solubility, this is typically the lower, hotter zone.

    • Mount the GaN seed crystals in the seed zone (upper, cooler zone).

    • Introduce the mineralizer (e.g., high-purity sodium metal or sodium amide) into the autoclave. The amount will depend on the desired concentration.

  • Sealing and Ammoniation:

    • Seal the autoclave according to the manufacturer's specifications.

    • Evacuate the autoclave to remove air and then introduce high-purity ammonia. The amount of ammonia will determine the pressure at the growth temperature.

  • Growth Process:

    • Heat the autoclave to the desired growth temperature using a multi-zone furnace. A typical temperature range for the basic method is 400-650°C.[3]

    • Establish a temperature gradient between the nutrient and seed zones. For basic ammonothermal growth, the seed zone is typically kept at a lower temperature than the nutrient zone.

    • Maintain the desired pressure, which can range from 2000 to 6000 atm.[3]

    • The growth duration can range from several days to weeks, depending on the desired crystal thickness.

  • Cool-down and Crystal Retrieval:

    • After the growth period, slowly cool down the autoclave to room temperature.

    • Vent the ammonia gas in a safe and controlled manner.

    • Open the autoclave and carefully retrieve the grown GaN crystals.

  • Post-Growth Analysis:

    • Clean the crystals to remove any residual mineralizer.

    • Characterize the crystals for their structural quality, electrical properties, and morphology.

Visualizations

Diagram 1: General Ammonothermal Growth Workflow

Ammonothermal_Workflow cluster_prep Preparation cluster_growth Growth cluster_post Post-Growth Prep Autoclave Preparation Load Loading (Nutrient, Seed, Mineralizer) Prep->Load Seal Sealing and Ammoniation Load->Seal Heat Heating to Growth Temperature Seal->Heat Gradient Establish Temperature Gradient Heat->Gradient Grow Crystal Growth Gradient->Grow Cool Cool-down Grow->Cool Retrieve Crystal Retrieval Cool->Retrieve Analyze Characterization Retrieve->Analyze

A high-level overview of the ammonothermal GaN growth process.

Diagram 2: Troubleshooting Logic for Low Growth Rate

Low_Growth_Rate_Troubleshooting Start Low Growth Rate Observed Check_T_Gradient Is Temperature Gradient Sufficient? Start->Check_T_Gradient Check_Mineralizer Is Mineralizer Type and Concentration Optimal? Check_T_Gradient->Check_Mineralizer Yes Increase_T_Gradient Increase Temperature Difference Check_T_Gradient->Increase_T_Gradient No Check_Flow Is Mass Transport Efficient? Check_Mineralizer->Check_Flow Yes Optimize_Mineralizer Adjust Mineralizer Concentration/Type Check_Mineralizer->Optimize_Mineralizer No Optimize_Internals Optimize Baffle and Nutrient Basket Design Check_Flow->Optimize_Internals No End Growth Rate Improved Check_Flow->End Yes Increase_T_Gradient->End Optimize_Mineralizer->End Optimize_Internals->End

A decision tree for addressing low growth rates in ammonothermal GaN experiments.

Diagram 3: Relationship of Key Parameters in Ammonothermal Growth

Parameter_Relationships T Temperature GR Growth Rate T->GR affects solubility Q Crystal Quality T->Q influences defects P Pressure P->GR affects solubility M Mineralizer M->GR controls solubility M->Q purity is key GR->Q trade-off Q->GR

Interdependencies of crucial parameters in the ammonothermal growth of GaN.

References

mitigating oxidation of gallium liquid metal in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of gallium-based liquid metals in experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why does this compound liquid metal oxidize so readily?

This compound is a highly reactive metal that readily oxidizes when exposed to oxygen, even in trace amounts.[1] This rapid oxidation leads to the formation of a thin, solid "skin" of this compound oxide (primarily Ga₂O₃) on the liquid metal's surface.[1][2] This oxide layer is partially passivating, meaning it helps protect the bulk liquid metal from further oxidation.[1][3] this compound's high propensity for oxidation is due to its electrochemical properties, specifically its reduction potential.[1]

Q2: What are the properties of the this compound oxide layer?

The native oxide layer that forms on this compound is typically amorphous, nanometers-thin (as thin as 0.5 nm), and solid-like.[1][4] This skin dramatically alters the mechanical and interfacial properties of the liquid metal.[5][6] It imparts non-Newtonian characteristics, increases elasticity, and is the primary cause of the liquid metal's tendency to wet and adhere to various surfaces, an illusion created by the oxide layer sticking to the surface.[1][7][8] The oxide can also react with water to form this compound oxide hydroxide (GaOOH).[1][9]

Q3: How does oxidation negatively impact experiments?

The presence of an oxide skin is often a significant nuisance in experimental work. It can:

  • Hinder Fluidity: The solid oxide layer prevents the liquid metal from flowing freely, which is problematic in microfluidics, pumps, and heat-transfer applications.[1]

  • Cause Adhesion: The oxide layer's stickiness causes the metal to adhere to and contaminate experimental apparatus, such as glassware and pipette tips.[7][8]

  • Alter Mechanical Properties: The oxide skin introduces a yield stress, making the liquid metal behave more like a paste than a true liquid and obscuring its intrinsic low viscosity and high surface tension.[5][6]

  • Impair Electrical Contact: In electronics applications, the semiconducting or insulating nature of the oxide can create a resistive barrier, impairing device performance.[4][10]

Q4: What are the primary methods to prevent or remove this compound oxide?

There are three primary strategies for managing this compound oxide:

  • Chemical Removal: Using acidic solutions, most commonly hydrochloric acid (HCl), to dissolve the oxide layer.[5][11] Basic solutions like sodium hydroxide can also be used.[8]

  • Inert Atmosphere: Handling and operating the liquid metal in an oxygen-free environment, such as a glove box filled with argon or nitrogen.[5][7][12]

  • Mechanical Removal: Physically scraping or filtering the oxide from the surface of the molten metal.[13]

Troubleshooting Guides

Problem 1: An oxide "skin" is forming during my experiment, making the liquid metal difficult to handle.

  • Cause: The liquid this compound is exposed to ambient air, causing rapid surface oxidation.

  • Solution 1 (In-situ Chemical Treatment): If your experiment allows, introduce a dilute acidic solution to surround the liquid metal. A bath of hydrochloric acid (HCl) will actively reduce the existing oxide and prevent further formation.[5] For many applications, a concentration between 0.1 M and 0.5 M HCl is effective.[11]

  • Solution 2 (Inert Atmosphere): If possible, move your experimental setup into a glove box with a controlled inert atmosphere (e.g., argon or nitrogen). For sensitive applications, oxygen levels should be kept below 1 part-per-million (ppm) to prevent oxide formation on alloys like Galinstan.[7] Note that an inert atmosphere prevents new oxidation but does not remove an existing oxide layer.[5]

Problem 2: My liquid this compound is wetting and sticking to my glass/plastic equipment.

  • Cause: This "wetting" behavior is not a property of the pure liquid metal but is caused by the solid oxide skin adhering to surfaces.[7][8]

  • Solution: You must remove the oxide layer to restore the metal's natural high surface tension. Before dispensing or using the this compound, wash it with a suitable concentration of HCl (see Protocol 1). The clean, oxide-free metal will bead up and exhibit minimal adhesion to most surfaces.[5][6]

Problem 3: How do I clean and store my this compound to minimize oxidation between experiments?

  • Cause: Improper storage exposes the this compound to oxygen and moisture over time, leading to significant oxide buildup.

  • Cleaning Solution: Use the Acidic Cleaning Protocol (Protocol 1) detailed below to remove any accumulated oxide.

  • Storage Solution 1 (Under Liquid): For short-term storage, keep the cleaned this compound in a sealed container (polyethylene is recommended) submerged under a layer of deionized water or, for better results, dilute (0.1 M) HCl.[11][14][15] Ensure the container is completely full to minimize trapped air.[11]

  • Storage Solution 2 (Inert Gas): For long-term storage, place the cleaned this compound in a tightly sealed container and purge the headspace with an inert gas like argon or nitrogen before sealing.[16][17]

Data Presentation: Oxide Mitigation Techniques

The following tables summarize quantitative data related to common methods for mitigating this compound oxide.

Table 1: Effectiveness of Chemical Agents for this compound Oxide Removal

Chemical AgentConcentrationTemperatureEfficacy & NotesCite
Hydrochloric Acid (HCl)0.1 M - 0.2 MRoomOptimal for preventing oxidation of Galinstan with minimal reaction to the base metal.[11]
Hydrochloric Acid (HCl)> 0.2 MRoomSufficient to eliminate yield stress caused by oxidation in pure this compound.[5]
Hydrochloric Acid (HCl)1:1 (HCl:H₂O)RoomEffective for removing surface oxide from GaN, a related material.[18][19]
Hydrochloric Acid (HCl)32%RoomRapidly removed this compound oxide from stainless steel in minutes.[20]
Phosphoric Acid (H₃PO₄)85%140°CEtches Ga₂O₃ at a rate of approximately 17 nm/min.[20]

Table 2: Environmental Controls for Preventing this compound Oxidation

Control MethodParameterRequired LevelApplication NotesCite
Inert AtmosphereOxygen (O₂)< 1 ppmNecessary for Galinstan to maintain true liquid-like behavior without an oxide skin.[7]
Inert AtmosphereGas TypeArgon (Ar) or Nitrogen (N₂)Both are effective at preventing the formation of new oxide on a clean surface.[5][12]

Experimental Protocols

Protocol 1: Detailed Methodology for Acidic Cleaning of this compound Liquid Metal

This protocol describes the standard procedure for removing the oxide layer from a sample of this compound or its alloys using hydrochloric acid.

  • Preparation & Safety:

    • Perform this procedure in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16]

    • Prepare a 0.5 M solution of hydrochloric acid (HCl). Caution: Always add acid to water, never the other way around.

  • Procedure:

    • Place the oxidized liquid metal into a glass beaker or dish.

    • Carefully pour the 0.5 M HCl solution over the liquid metal until it is fully submerged.

    • Gently agitate the container or stir the mixture with a PTFE-coated stir bar. You will observe the dull, gray oxide skin dissolving, revealing the bright, mirror-like surface of the pure liquid metal. This process should take a few minutes.

    • Once the surface is clean, use a syringe or pipette to carefully remove the acidic solution.

    • Wash the liquid metal by adding deionized water, agitating, and removing the water. Repeat this washing step three times to remove any residual acid.

    • The clean liquid this compound can now be used for your experiment or stored appropriately.

Protocol 2: Detailed Methodology for Handling this compound Under an Inert Atmosphere

This protocol outlines the workflow for experiments requiring an oxide-free this compound surface.

  • Preparation:

    • Clean the this compound sample using the Acidic Cleaning Protocol (Protocol 1) before introducing it into the inert environment.

    • Ensure all glassware, tools, and substrates are inside the glove box and have been purged along with the chamber.

    • Purge the glove box with high-purity argon or nitrogen gas until the oxygen and moisture levels are at the desired minimum (e.g., < 1 ppm O₂).[7]

  • Procedure:

    • Transfer the cleaned liquid metal into the glove box antechamber and cycle according to the glove box operating procedure.

    • Once inside the main chamber, transfer the this compound to your experimental apparatus.

    • The this compound will remain oxide-free as long as the integrity of the inert atmosphere is maintained.[12]

    • Perform all experimental manipulations within the glove box.

Visualizations

TroubleshootingWorkflow start Issue: this compound Oxidation Affecting Experiment q1 Is the issue fluidity, wetting, or handling in open air? start->q1 During Experiment q2 Is the issue long-term storage & contamination? start->q2 Between Experiments sol1 Use In-Situ Chemical Treatment (e.g., HCl bath) or move setup to an Inert Atmosphere. q1->sol1 Fluidity/Handling sol2 Clean this compound with Acid (Protocol 1) before use to remove the oxide skin. q1->sol2 Wetting/Adhesion sol3 Store under dilute HCl or in an inert gas environment after cleaning. q2->sol3

Caption: Decision tree for troubleshooting common this compound oxidation issues.

AcidCleaningWorkflow start Start: Oxidized This compound Sample prep 1. Prepare 0.5M HCl in Fume Hood (Wear PPE) start->prep submerge 2. Submerge this compound in HCl Solution prep->submerge agitate 3. Agitate Gently Until Surface is Shiny submerge->agitate remove_acid 4. Decant or Pipette Off Acidic Solution agitate->remove_acid rinse 5. Rinse 3x with Deionized Water remove_acid->rinse end End: Clean, Oxide-Free Liquid this compound rinse->end ChemicalPathway Ga2O3 Ga₂O₃ (s) Insoluble Oxide Skin GaCl3 GaCl₃ (aq) Soluble this compound Chloride Ga2O3->GaCl3 + 6HCl HCl 2 HCl (aq) Hydrochloric Acid HCl->GaCl3 H2O H₂O (l) Water GaCl3->H2O + 3H₂O

References

troubleshooting common defects in gallium arsenide semiconductor devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments with Gallium Arsenide (GaAs) semiconductor devices.

Frequently Asked Questions (FAQs)

1. What are the common types of defects in GaAs semiconductor devices?

This compound Arsenide (GaAs) semiconductor devices can exhibit a variety of defects that can impact their performance and reliability. These defects can be broadly categorized as:

  • Point Defects: These are zero-dimensional defects and include vacancies (a missing atom from its lattice site), interstitials (an atom occupying a site that is not a regular lattice site), and antisite defects (an atom of one type occupying a lattice site intended for another type, e.g., a Ga atom on an As site).[1] These can be native defects or introduced by impurities.

  • Extended Defects: These include one-dimensional defects like dislocations, and two-dimensional defects such as stacking faults and grain boundaries.[1] Dislocations can be introduced during crystal growth or device processing and are generally detrimental to device performance.[1]

  • Surface Defects: A common surface defect in GaAs films grown by Molecular Beam Epitaxy (MBE) is the "oval defect," which is a macroscopic surface imperfection.[2][3] The presence of native oxides on the GaAs surface can also lead to a high density of surface states, which can negatively affect device performance.[2]

2. What are the primary causes of device failure in GaAs FETs and HEMTs?

Common failure mechanisms in this compound Arsenide Field-Effect Transistors (FETs) and High Electron Mobility Transistors (HEMTs) include:

  • Source-drain burnout: This is a catastrophic failure mode caused by thermal runaway, accounting for a significant percentage of GaAs FET failures.[4]

  • Ohmic contact degradation: The resistance of ohmic contacts can increase over time at elevated temperatures, leading to device failure.

  • Gate degradation: The gate metal can react with the underlying GaAs, a phenomenon sometimes referred to as "gate sinking," which degrades the Schottky junction.

  • Surface degradation: Unpassivated GaAs surfaces are susceptible to oxidation, which can reduce breakdown voltage and increase gate leakage current.[4]

  • Electromigration: The movement of metal atoms at high current densities can lead to the formation of voids or hillocks, causing device failure.

Troubleshooting Guides

Issue 1: High Leakage Current in a GaAs Device

Question: I am observing an unexpectedly high leakage current in my GaAs device. What are the potential causes and how can I troubleshoot this issue?

Answer: High leakage current in a GaAs device can originate from several factors, primarily related to material defects and processing issues. The following steps will guide you through the troubleshooting process.

Troubleshooting Workflow:

start High Leakage Current Observed check_passivation Step 1: Verify Surface Passivation start->check_passivation check_gate Step 2: Inspect Gate Integrity check_passivation->check_gate Passivation OK solution_passivation Solution: Improve Passivation check_passivation->solution_passivation Passivation Inadequate check_material Step 3: Characterize Material Quality check_gate->check_material Gate OK solution_gate Solution: Optimize Gate Metallization check_gate->solution_gate Gate Degradation dlts Perform DLTS Analysis check_material->dlts tem Perform TEM Analysis check_material->tem solution_growth Solution: Optimize Crystal Growth dlts->solution_growth High Trap Density tem->solution_growth High Dislocation Density

Caption: Troubleshooting workflow for high leakage current in GaAs devices.

Step-by-Step Troubleshooting:

  • Verify Surface Passivation:

    • Problem: An inadequate or non-existent surface passivation layer can lead to a high density of surface states, which act as leakage current pathways. The native oxide on an unpassivated GaAs surface is known to adversely affect device performance.[2]

    • Action:

      • Review your fabrication process to ensure a proper passivation step was included. Common passivation techniques involve the use of silicon nitride (SiN) or silicon dioxide (SiO2).

      • If the device is unpassivated, consider applying a suitable passivation layer.

      • Characterize the surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to verify the composition and quality of the passivation layer.

  • Inspect Gate Integrity:

    • Problem: Degradation of the Schottky gate, such as "gate sinking" where the gate metal reacts with the GaAs, can create leakage paths.

    • Action:

      • Use a Scanning Electron Microscope (SEM) to visually inspect the gate for any signs of physical degradation, such as pitting or metal migration.

      • Perform electrical characterization of the gate-source and gate-drain diodes to check for abnormally low breakdown voltages or high reverse leakage currents.

  • Characterize Material Quality:

    • Problem: Bulk material defects, such as dislocations and deep-level traps, can contribute significantly to leakage current. Threading screw dislocations, in particular, have been identified as a dominant source of high leakage currents.

    • Action:

      • Deep-Level Transient Spectroscopy (DLTS): This technique can identify and quantify the concentration of deep-level traps in the material. A high concentration of certain traps can enhance leakage.

      • Transmission Electron Microscopy (TEM): TEM analysis can reveal the presence and density of dislocations and other extended defects within the epitaxial layers.

Possible Solutions:

  • Improve Surface Passivation: Implement or optimize a surface passivation process. This can involve wet chemical treatments to remove the native oxide followed by the deposition of a high-quality dielectric layer.

  • Optimize Gate Metallization: Re-evaluate the gate metallization scheme and deposition process to minimize reactions with the underlying GaAs.

  • Optimize Crystal Growth: If bulk defects are the primary cause, a revision of the crystal growth parameters (e.g., growth temperature, V/III ratio in MBE) may be necessary to reduce the density of dislocations and deep-level traps.

Issue 2: Poor Ohmic Contacts on n-type GaAs

Question: I am having trouble achieving low-resistance ohmic contacts on my n-type GaAs device. What could be the issue and how can I improve them?

Answer: Achieving low-resistance and thermally stable ohmic contacts on n-type GaAs is a common challenge. The quality of ohmic contacts is highly dependent on the surface preparation, metallization scheme, and annealing conditions.

Troubleshooting Workflow:

start High Ohmic Contact Resistance check_surface Step 1: Evaluate Surface Preparation start->check_surface check_metal Step 2: Review Metallization Scheme check_surface->check_metal Surface Clean solution_surface Solution: Improve Surface Cleaning check_surface->solution_surface Surface Contaminated check_anneal Step 3: Optimize Annealing Process check_metal->check_anneal Scheme OK solution_metal Solution: Modify Metallization check_metal->solution_metal Inadequate Scheme tlm Perform TLM Measurements check_anneal->tlm Annealing OK solution_anneal Solution: Adjust Annealing Parameters check_anneal->solution_anneal Sub-optimal Annealing tlm->solution_metal High Rc

Caption: Troubleshooting workflow for poor ohmic contacts on n-type GaAs.

Step-by-Step Troubleshooting:

  • Evaluate Surface Preparation:

    • Problem: The presence of a native oxide layer or other contaminants on the GaAs surface before metal deposition is a primary cause of poor ohmic contacts.

    • Action:

      • Ensure a thorough surface cleaning procedure is performed immediately before loading the wafer into the deposition system. This typically involves degreasing with organic solvents followed by an acid dip (e.g., HCl or NH4OH solution) to remove the native oxide.[5][6][7]

      • Minimize the time the cleaned wafer is exposed to air before deposition to prevent re-oxidation.

  • Review Metallization Scheme:

    • Problem: The choice of metals and their deposition sequence is crucial. The most common metallization for n-type GaAs is a AuGe/Ni/Au system.[8] The germanium acts as an n-type dopant upon annealing, creating a heavily doped layer that facilitates tunneling.

    • Action:

      • Verify that the composition and thicknesses of the metal layers are appropriate for your application.

      • Consider alternative metallization schemes if the standard ones are not yielding good results.

  • Optimize Annealing Process:

    • Problem: The annealing temperature and time are critical parameters that control the alloying reaction between the metal and the GaAs. Sub-optimal annealing can result in incomplete alloying or excessive diffusion of the metals.

    • Action:

      • Systematically vary the annealing temperature and time to find the optimal process window. Rapid thermal annealing (RTA) is often preferred for better control.

      • Characterize the contact resistance after each annealing condition using the Transmission Line Method (TLM).

Possible Solutions:

  • Improve Surface Cleaning: Implement a robust surface cleaning protocol. A common procedure involves:

    • Degreasing in acetone, methanol, and isopropanol.

    • Rinsing in deionized (DI) water.

    • Immersion in an HCl or NH4OH solution to remove native oxides.[5][6]

    • Final rinse in DI water and drying with nitrogen.

  • Modify Metallization: If the current metallization scheme is not working, consider alternatives. For instance, adding a Ni layer between the AuGe and GaAs can improve adhesion and promote a more uniform reaction.[8]

  • Adjust Annealing Parameters: Use TLM to systematically determine the optimal annealing temperature and duration for your specific metallization.

Issue 3: Low or Degraded Photoluminescence (PL) Intensity

Question: The photoluminescence intensity from my GaAs sample is very low or degrades quickly during measurement. What could be the cause, and how can I improve it?

Answer: Low or degrading photoluminescence (PL) intensity in GaAs is often indicative of a high density of non-radiative recombination centers, which can be located at the surface or within the bulk of the material.

Troubleshooting Workflow:

start Low/Degraded PL Intensity check_surface_pl Step 1: Assess Surface Condition start->check_surface_pl check_bulk_defects Step 2: Investigate Bulk Defects check_surface_pl->check_bulk_defects Surface OK passivate_surface Perform Surface Passivation check_surface_pl->passivate_surface Surface Poor check_excitation Step 3: Evaluate Excitation Conditions check_bulk_defects->check_excitation Bulk OK temp_dependent_pl Perform Temperature-Dependent PL check_bulk_defects->temp_dependent_pl Bulk Defects Suspected dlts_pl Perform DLTS check_bulk_defects->dlts_pl Bulk Defects Suspected solution_excitation Solution: Adjust Excitation Power check_excitation->solution_excitation solution_passivate_pl Solution: Improve Surface Passivation passivate_surface->solution_passivate_pl solution_growth_pl Solution: Optimize Material Growth temp_dependent_pl->solution_growth_pl dlts_pl->solution_growth_pl

Caption: Troubleshooting workflow for low or degraded PL intensity in GaAs.

Step-by-Step Troubleshooting:

  • Assess Surface Condition:

    • Problem: A high density of surface states acts as efficient non-radiative recombination centers, quenching the PL intensity. Photo-induced oxidation of the GaAs surface can also lead to a rapid degradation of the PL signal.

    • Action:

      • If the sample is unpassivated, consider a surface treatment to reduce surface recombination.

      • If the PL intensity degrades over time during measurement, this is a strong indicator of surface-related issues.

  • Investigate Bulk Defects:

    • Problem: Crystalline defects within the GaAs, such as vacancies, interstitials, and dislocations, can create deep energy levels within the bandgap that act as non-radiative recombination centers.

    • Action:

      • Temperature-Dependent PL: Analyze the PL spectra at various temperatures. The thermal quenching behavior of the PL intensity can provide information about the activation energy of non-radiative recombination centers.

      • Deep-Level Transient Spectroscopy (DLTS): Identify and quantify deep-level defects that may be responsible for non-radiative recombination.

  • Evaluate Excitation Conditions:

    • Problem: High laser excitation power can sometimes lead to sample heating or an increase in surface-related degradation processes.

    • Action:

      • Measure the PL intensity as a function of excitation power. If the intensity saturates or decreases at high power, it could indicate the presence of saturable trap states or heating effects.

      • Use the lowest excitation power necessary to obtain a good signal-to-noise ratio.

Possible Solutions:

  • Improve Surface Passivation: Applying a suitable surface passivation layer, such as silicon nitride or treating the surface with a sulfur-containing solution, can significantly enhance the PL intensity by reducing surface recombination.

  • Optimize Material Growth: If bulk defects are the dominant issue, the crystal growth conditions (e.g., substrate temperature, V/III ratio) may need to be optimized to improve the material quality.

  • Adjust Excitation Power: Use a lower excitation power density to minimize sample heating and photo-induced degradation.

Issue 4: Presence of Oval Defects in MBE-Grown GaAs Films

Question: My MBE-grown GaAs films are showing a high density of oval defects. What is the origin of these defects and how can I eliminate them?

Answer: Oval defects are a common morphological issue in GaAs films grown by Molecular Beam Epitaxy (MBE). Their presence can degrade device performance and yield. The primary causes are related to the Ga source and substrate preparation.

Troubleshooting Workflow:

start High Density of Oval Defects check_ga_source Step 1: Inspect Ga Source and Crucible start->check_ga_source check_substrate_prep Step 2: Review Substrate Preparation check_ga_source->check_substrate_prep Ga Source OK solution_ga_source Solution: Outgas/Replace Ga Source check_ga_source->solution_ga_source Contaminated Ga Source check_growth_cond Step 3: Verify Growth Conditions check_substrate_prep->check_growth_cond Substrate Prep OK solution_substrate_prep Solution: Improve Substrate Cleaning check_substrate_prep->solution_substrate_prep Inadequate Cleaning solution_growth_cond Solution: Optimize Growth Parameters check_growth_cond->solution_growth_cond

Caption: Troubleshooting workflow for oval defects in MBE-grown GaAs.

Step-by-Step Troubleshooting:

  • Inspect Ga Source and Crucible:

    • Problem: The most widely accepted cause of oval defects is the presence of this compound oxide (Ga2O) in the Ga melt.[9] These oxides can be ejected from the crucible and act as nucleation sites for the defects. "Ga spitting," where droplets of Ga are ejected from the crucible, is another potential cause.

    • Action:

      • Thoroughly outgas the Ga source before growth to remove volatile oxides.

      • Ensure the Ga crucible is not overfilled.

      • Consider reloading with fresh, high-purity this compound.

  • Review Substrate Preparation:

    • Problem: Particulate contamination or imperfections on the substrate surface can act as nucleation sites for oval defects.

    • Action:

      • Ensure a meticulous substrate cleaning procedure is followed.

      • Inspect the substrate surface for any visible defects or particles before loading it into the MBE system.

  • Verify Growth Conditions:

    • Problem: While less common, sub-optimal growth parameters can contribute to the formation of oval defects.

    • Action:

      • Ensure the substrate temperature and As overpressure are within the optimal range for high-quality GaAs growth.

Possible Solutions:

  • Outgas/Replace Ga Source: The most effective way to reduce oval defects is to ensure a clean Ga source. This may involve extended outgassing at high temperatures or replacing the Ga charge entirely.

  • Improve Substrate Cleaning: Implement a stringent substrate cleaning protocol to minimize particulate contamination.

  • Optimize Growth Parameters: While the Ga source is the primary culprit, optimizing growth conditions can help to minimize the formation of various types of defects.

Quantitative Data Summary

Table 1: Common Deep-Level Electron Traps in n-type GaAs identified by DLTS

Trap LabelActivation Energy (eV)Common Association
EL2E_c - 0.82As antisite (As_Ga) related complex
E3E_c - 0.30Possibly related to V_As
E4E_c - 0.52-
E5E_c - 0.42-

Note: Activation energies can vary slightly depending on the measurement conditions and material properties.

Table 2: Typical Photoluminescence Peak Energies for Defects and Impurities in GaAs at Low Temperature (e.g., 4.2 K or 77 K)

Peak Energy (eV)Identification
~1.514Free Exciton (FE)
~1.492Carbon acceptor (C_As)
~1.452This compound antisite (Ga_As) related
~1.36Copper acceptor (Cu_Ga)
~1.326This compound antisite (Ga_As) related
~1.289Arsenic vacancy (V_As) related

Note: Peak positions can be influenced by temperature, doping concentration, and strain.[10][11]

Experimental Protocols

Protocol 1: Deep-Level Transient Spectroscopy (DLTS) Measurement

Objective: To identify and characterize deep-level defects in a GaAs semiconductor device.

Experimental Workflow:

prep 1. Sample Preparation mount 2. Mount Sample in Cryostat prep->mount iv_cv 3. Perform I-V and C-V Measurements mount->iv_cv dlts_setup 4. Set DLTS Parameters iv_cv->dlts_setup temp_scan 5. Perform Temperature Scan dlts_setup->temp_scan analysis 6. Data Analysis temp_scan->analysis arrhenius 7. Construct Arrhenius Plot analysis->arrhenius results 8. Extract Defect Parameters arrhenius->results

Caption: Experimental workflow for DLTS measurement.

Methodology:

  • Sample Preparation:

    • Fabricate a Schottky diode or a p-n junction on the GaAs sample. The device should have good rectifying characteristics (low reverse leakage current).

    • Ensure good ohmic contact to the backside of the sample.

  • Mount Sample in Cryostat:

    • Mount the sample on the cold finger of a cryostat that allows for temperature variation (typically from liquid nitrogen temperature to above room temperature).

    • Make electrical connections to the Schottky/p-n junction and the ohmic contact.

  • Perform I-V and C-V Measurements:

    • Before the DLTS measurement, perform current-voltage (I-V) and capacitance-voltage (C-V) measurements at a fixed temperature (e.g., room temperature) to verify the quality of the diode and determine the doping concentration.

  • Set DLTS Parameters:

    • Reverse Bias (V_R): Apply a steady-state reverse bias to the diode to create a depletion region.

    • Filling Pulse (V_P): Apply a periodic voltage pulse to reduce the reverse bias (or apply a forward bias) to fill the deep levels with majority carriers.

    • Pulse Width (t_p): Set the duration of the filling pulse. It should be long enough to saturate the traps.

    • Rate Window: Set the time window for observing the capacitance transient after the filling pulse.

  • Perform Temperature Scan:

    • Slowly ramp the temperature of the sample while continuously applying the voltage pulses and measuring the capacitance transient.

    • The DLTS system will output a signal that is proportional to the change in capacitance within the set rate window.

  • Data Analysis:

    • A peak will appear in the DLTS spectrum at the temperature where the thermal emission rate of a specific deep level matches the chosen rate window.

    • Repeat the temperature scan for several different rate windows.

  • Construct Arrhenius Plot:

    • For each deep level (each peak in the spectrum), plot the natural logarithm of the emission rate (corrected for temperature dependence) versus the inverse of the peak temperature (1/T).

    • This plot should yield a straight line.

  • Extract Defect Parameters:

    • The slope of the Arrhenius plot is proportional to the activation energy (E_a) of the deep level.

    • The y-intercept of the plot can be used to determine the capture cross-section (σ_n) of the defect.

    • The amplitude of the DLTS peak is proportional to the concentration of the deep level.

Protocol 2: Photoluminescence (PL) Spectroscopy Measurement

Objective: To investigate the optical properties of a GaAs sample, including the identification of impurities and defects.

Experimental Workflow:

prep_pl 1. Sample Preparation mount_pl 2. Mount Sample in Cryostat prep_pl->mount_pl align_optics 3. Align Excitation and Collection Optics mount_pl->align_optics set_params 4. Set Spectrometer Parameters align_optics->set_params acquire_spectrum 5. Acquire PL Spectrum set_params->acquire_spectrum analyze_spectrum 6. Analyze Spectrum acquire_spectrum->analyze_spectrum results_pl 7. Identify Transitions analyze_spectrum->results_pl

Caption: Experimental workflow for PL spectroscopy measurement.

Methodology:

  • Sample Preparation:

    • Ensure the surface of the GaAs sample is clean and free of contaminants. A solvent clean may be necessary.

  • Mount Sample in Cryostat:

    • Mount the sample on the cold finger of a cryostat. For defect studies, low-temperature measurements (e.g., liquid helium or liquid nitrogen) are often required to sharpen the spectral features.

  • Align Excitation and Collection Optics:

    • Use a laser with a photon energy greater than the GaAs bandgap as the excitation source (e.g., a He-Ne laser or a Ti:sapphire laser).

    • Focus the laser beam onto the sample surface.

    • Position the collection optics to efficiently gather the emitted photoluminescence.

  • Set Spectrometer Parameters:

    • Direct the collected light into a spectrometer.

    • Select an appropriate grating and set the center wavelength to the region of interest.

    • Set the slit width to achieve the desired spectral resolution.

  • Acquire PL Spectrum:

    • Use a suitable detector (e.g., a silicon CCD or a photomultiplier tube) to record the PL spectrum.

    • Set the integration time to obtain a good signal-to-noise ratio.

  • Analyze Spectrum:

    • Identify the various peaks in the PL spectrum.

    • Determine the peak energy, full width at half maximum (FWHM), and integrated intensity of each peak.

    • If performing temperature-dependent or power-dependent measurements, analyze the evolution of these parameters.

  • Identify Transitions:

    • Compare the observed peak energies to known transitions in GaAs (see Table 2) to identify the presence of specific impurities, defects, and excitonic recombinations. The near-band-edge emission provides information on the overall crystal quality, while deeper-level emissions are indicative of specific defects.[10]

References

Technical Support Center: Gallium-Based Solar Cell Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working to improve the efficiency of gallium-based solar cells.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and characterization of this compound-based solar cells, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low Open-Circuit Voltage (Voc)

Q: My this compound Arsenide (GaAs) solar cell is showing a lower than expected Open-Circuit Voltage (Voc). What are the potential causes and how can I troubleshoot this?

A: A low Voc is often an indicator of excessive recombination in the solar cell. Recombination reduces the buildup of charge carriers at the terminals, thus lowering the maximum voltage.

Potential Causes:

  • High Recombination Rates: This is the most common cause. It can occur within the bulk material (e.g., due to crystal defects) or at surfaces and interfaces. High surface recombination velocity (SRV) at the front or back of the cell is particularly detrimental.[1]

  • Material Impurities: Unwanted impurities in the semiconductor layers can introduce energy levels within the bandgap, creating "trap states" that facilitate Shockley-Read-Hall (SRH) recombination.[2]

  • Shunt Pathways: Physical defects or pinholes in the device can create alternative current paths (shunts), which lower the Voc by providing a path for current to leak across the junction.

  • Incorrect Doping Concentration: Sub-optimal doping levels in the emitter or base regions can lead to increased recombination and a lower built-in potential.[3][4]

  • High Temperature: Voc is inversely proportional to temperature. Ensure your measurements are taken at a controlled, standard temperature (e.g., 25°C).

Troubleshooting Workflow:

G start Low Voc Detected check_temp Verify Measurement Temperature start->check_temp high_temp High Temperature: Cool device and re-measure check_temp->high_temp High temp_ok Temperature OK check_temp->temp_ok OK check_recombination Investigate Recombination temp_ok->check_recombination pl_qe Perform Photoluminescence (PL) or Quantum Efficiency (QE) measurements check_recombination->pl_qe Non-destructive ebic Perform Electron Beam Induced Current (EBIC) analysis check_recombination->ebic Destructive check_doping Review Doping Profile check_recombination->check_doping If recombination is low passivate High Surface Recombination: Improve surface passivation (e.g., AlGaAs window layer) pl_qe->passivate defects Bulk Defects Identified: Optimize epitaxial growth (e.g., MOVPE parameters) ebic->defects doping_issue Sub-optimal Doping: Adjust doping concentrations in emitter/base layers check_doping->doping_issue

Caption: Troubleshooting workflow for low Voc.

Issue 2: Low Short-Circuit Current (Jsc)

Q: The Short-Circuit Current (Jsc) of my solar cell is significantly lower than theoretical values. What should I investigate?

A: Low Jsc indicates that fewer charge carriers are being generated or collected than expected. This can be due to optical losses (photons not reaching the active region) or electrical losses (generated carriers are not collected).

Potential Causes:

  • High Optical Reflection: A significant portion of incident light may be reflecting off the top surface.[5] An inadequate or poorly optimized anti-reflection coating (ARC) is a common cause.

  • Incomplete Light Absorption: The absorber layer may be too thin to capture all incident photons, particularly at longer wavelengths.

  • High Surface Recombination: High recombination velocity at the front surface can eliminate charge carriers before they are collected, which is especially critical as most light is absorbed near the top surface.[1]

  • Poor Carrier Diffusion Length: If the minority carrier diffusion length is shorter than the thickness of the absorber layer, carriers generated far from the junction will recombine before being collected. This can be caused by crystal defects.

  • Absorption in "Dead" Layers: The emitter or window layers may be too thick, absorbing photons without contributing to the photocurrent.

Troubleshooting Workflow:

G start Low Jsc Detected check_optical Evaluate Optical Properties start->check_optical reflectance Measure Reflectance Spectrum check_optical->reflectance qe_measurement Measure Quantum Efficiency (QE) check_optical->qe_measurement high_reflection High Reflection: Optimize Anti-Reflection Coating (ARC) reflectance->high_reflection poor_qe_blue Poor Blue Response: Reduce emitter/window layer thickness qe_measurement->poor_qe_blue poor_qe_red Poor Red Response: Increase absorber thickness or improve back surface passivation/reflector qe_measurement->poor_qe_red overall_low_qe Overall Low QE: Improve material quality to increase carrier diffusion length qe_measurement->overall_low_qe

Caption: Troubleshooting workflow for low Jsc.

Issue 3: Low Fill Factor (FF)

Q: My cell's Voc and Jsc are reasonable, but the Fill Factor (FF) is poor, reducing the overall efficiency. What causes this?

A: A low Fill Factor is typically caused by parasitic resistances in the solar cell. These are divided into series resistance (Rs) and shunt resistance (Rsh).[6][7] A high Rs and a low Rsh will both decrease the FF.[7]

Potential Causes:

  • High Series Resistance (Rs):

    • Bulk Resistance: The resistance of the semiconductor layers themselves may be too high due to incorrect thickness or low doping.[6]

    • Contact Resistance: Poor ohmic contacts between the metal electrodes and the semiconductor layers can introduce significant resistance.[6][8]

    • Sheet Resistance: High sheet resistance in the emitter layer can hinder lateral current collection to the metal grid.

  • Low Shunt Resistance (Rsh):

    • Junction Defects: Crystal defects or pinholes that cross the p-n junction can create leakage current paths.

    • Edge Effects: Current leakage around the edges of the cell (mesa) if not properly passivated.

Troubleshooting Workflow:

G start Low Fill Factor (FF) Detected analyze_iv Analyze the shape of the I-V curve start->analyze_iv slope_voc Shallow slope near Voc? analyze_iv->slope_voc slope_jsc Steep slope near Jsc? analyze_iv->slope_jsc low_rsh Low Shunt Resistance (Rsh) slope_voc->low_rsh Yes high_rs High Series Resistance (Rs) slope_jsc->high_rs Yes check_contacts Check Metal Contacts: - Annealing process - Contact resistivity high_rs->check_contacts check_layers Check Layer Properties: - Emitter thickness/doping - Bulk material quality high_rs->check_layers check_defects Check for Defects: - EBIC/Microscopy - Improve growth process low_rsh->check_defects check_edges Check Mesa/Edges: - Improve edge passivation low_rsh->check_edges

Caption: Troubleshooting workflow for low Fill Factor.

Data Presentation: Performance Optimization

The following tables summarize quantitative data on how key parameters affect the performance of this compound-based solar cells.

Table 1: Effect of Doping Concentration on GaAs/p-Si Solar Cell Performance

Substrate RegionDoping Concentration (cm⁻³)Voc (V)Jsc (mA/cm²)Fill Factor (%)Efficiency (%)
n-GaAs1 x 10¹⁵1.0527.682.824.02
n-GaAs1 x 10¹⁶1.0527.682.824.02
n-GaAs1 x 10¹⁷1.0427.682.723.82
n-GaAs1 x 10¹⁸1.0327.682.523.52
p-Si Base1 x 10¹⁵1.0527.682.824.02
p-Si Base1 x 10¹⁶1.0528.083.224.52
p-Si Base1 x 10¹⁷1.0528.283.724.77
p-Si Base1 x 10¹⁸1.0528.083.224.52

Data derived from simulations in[3].

Table 2: Effect of Surface Recombination Velocity (SRV) on GaAs Solar Cell Efficiency

SRV (cm/s)Efficiency (%)
10²34.58
10³33.06
10⁴29.99
10⁵25.10
10⁶20.05

Data derived from analytical modeling in. Optimal values for both electron and hole SRV were found to be 10² cm/s.

Table 3: Performance of GaN/p-Si Solar Cells with Varied Doping

RegionDoping Concentration (cm⁻³)Voc (V)Jsc (mA/cm²)Fill Factor (%)Efficiency (%)
n-GaN1 x 10¹⁸1.0527.882.824.11
p-Si1 x 10¹⁷1.0528.883.725.26

Optimal values presented from simulations in[9].

Table 4: Impact of Anti-Reflection Coatings (ARC) on Silicon Solar Cell Performance

ARC TypeJsc (mA/cm²)Efficiency (%)
No ARC2.189.30
Single-Layer (Si₃N₄)-13.60
Double-Layer (MgF₂/ZnS)-14.28
Double-Layer (SiO₂/TiO₂)3.3214.34

While this data is for Silicon, it demonstrates the significant impact of ARCs, a principle directly applicable to this compound-based cells.[5]

Experimental Protocols

1. Current-Voltage (I-V) Characterization

Objective: To determine the key performance parameters of a solar cell (Voc, Isc, FF, and Efficiency).

Methodology:

  • Setup: Connect the solar cell to a Source Measure Unit (SMU) in a four-probe configuration to minimize contact resistance effects.[10] The cell should be placed under a calibrated solar simulator providing standard illumination (e.g., AM1.5G, 1000 W/m²).[10] The temperature of the cell must be monitored and controlled, typically at 25°C.

  • Procedure: The SMU is used to sweep a voltage across the solar cell, from 0 V up to a voltage slightly exceeding the expected Voc.[11] At each voltage step, the SMU measures the current produced by the cell. The SMU acts as a variable load, sinking the current from the illuminated cell.[10]

  • Data Analysis:

    • Voc: The voltage at which the current is zero.

    • Isc: The current at which the voltage is zero.

    • Maximum Power Point (Pmax): Plot the power (Voltage x Current) for each point. Pmax is the peak of this curve. The corresponding voltage and current are Vmpp and Impp.

    • Fill Factor (FF): Calculated as: FF = (Vmpp × Impp) / (Voc × Isc).

    • Efficiency (η): Calculated as: η = Pmax / Pin, where Pin is the power of the incident light.

G cluster_0 Setup cluster_1 Measurement & Analysis SolarSim Calibrated Solar Simulator (AM1.5G) SolarCell Solar Cell on Temp. Controlled Stage SolarSim->SolarCell SMU Source Measure Unit (SMU) SolarCell->SMU 4-probe connection PC Computer SMU->PC SweepV Sweep Voltage (0V to >Voc) MeasureI Measure Current at each V step SweepV->MeasureI PlotIV Plot I-V Curve MeasureI->PlotIV Calc Calculate Voc, Isc, Pmax, FF, η PlotIV->Calc

Caption: Experimental workflow for I-V Characterization.

2. Quantum Efficiency (QE) Measurement

Objective: To determine the ratio of collected charge carriers to incident photons at each wavelength. QE helps diagnose optical and electrical losses.

Methodology:

  • Setup: A light source (e.g., Xenon or Halogen lamp) is directed through a monochromator to select a specific wavelength.[12] The monochromatic light is chopped at a known frequency and then focused onto the solar cell. The cell is connected to a lock-in amplifier, which is synchronized with the light chopper to precisely measure the small AC current generated by the monochromatic light, filtering out noise. A calibrated reference photodiode with a known spectral response is used to measure the incident light intensity at each wavelength.[12][13]

  • Procedure:

    • The reference photodiode is placed in the light path to measure the photon flux (photons/sec/cm²) at each wavelength across the desired spectral range (e.g., 300-1100 nm).

    • The reference diode is replaced with the solar cell under test.

    • The system scans through the wavelengths, and at each step, the lock-in amplifier measures the short-circuit current (Isc(λ)) generated by the cell.

  • Data Analysis:

    • External Quantum Efficiency (EQE): Calculated at each wavelength (λ) as: EQE(λ) = (Isc(λ) / q) / (Φ(λ)) where q is the elementary charge and Φ(λ) is the measured incident photon flux.

    • Internal Quantum Efficiency (IQE): If the cell's reflectance (R(λ)) is also measured, IQE can be calculated to decouple reflection losses: IQE(λ) = EQE(λ) / (1 - R(λ))

3. Electron Beam Induced Current (EBIC) Analysis

Objective: To spatially map the charge collection efficiency and identify electrically active defects within the solar cell.

Methodology:

  • Sample Preparation: The solar cell must be prepared to allow electrical contact to both the p-type and n-type sides while in the Scanning Electron Microscope (SEM) chamber.[14] For cross-sectional analysis (X-EBIC), the cell is cleaved to expose the junction, and contacts are made to the top and bottom layers.[14]

  • Setup: The prepared sample is mounted on a special SEM stage with electrical feedthroughs. These are connected to a sensitive current amplifier (picoammeter). The output of the amplifier is fed into the SEM's auxiliary video input.[14]

  • Procedure: The SEM's electron beam is scanned across the area of interest. The high-energy electrons generate electron-hole pairs within the semiconductor.[15] In the presence of the p-n junction's electric field, these pairs are separated and collected, producing a current (the EBIC signal).[15] The SEM uses the magnitude of this current to modulate the brightness of the corresponding pixel on the screen, forming an EBIC map.

  • Data Analysis:

    • Bright areas in the EBIC map correspond to regions of high charge collection efficiency (i.e., the depletion region).

    • Dark areas or lines indicate regions of high recombination, such as grain boundaries, dislocations, or other crystal defects, where the generated carriers are lost before collection.[14]

    • In a cross-sectional view, the peak of the EBIC signal can precisely locate the electrical junction. The decay of the signal away from the junction can be used to measure minority carrier diffusion lengths.[14]

References

purification methods for recycling used gallium from aluminum alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of used gallium from aluminum alloys.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for recycling this compound from aluminum alloys?

A1: The main methods for recycling this compound from aluminum alloys include acid-base treatments, solvent extraction, electrolysis, and fractional crystallization. Each method has its own set of advantages and challenges in terms of purity, yield, cost, and environmental impact.

Q2: What is the expected purity of this compound that can be achieved through these recycling processes?

A2: The achievable purity of recycled this compound varies depending on the method used. For instance, a process involving solid-phase extraction can yield this compound oxide with a purity of 98.6%.[1][2] Electrowinning from alkaline solutions has been reported to produce this compound with a purity of 99.99%.[3] More advanced techniques like partial recrystallization can achieve ultra-high purity levels of 99.99999%.

Q3: What are the typical recovery efficiencies for this compound from aluminum alloys?

A3: this compound recovery efficiencies are highly dependent on the specific process and its parameters. For example, solid-phase extraction can achieve an efficiency of at least 92%.[1][2] Alkali leaching processes have been shown to recover over 93% of this compound, with subsequent solvent extraction and stripping efficiencies exceeding 99% and 97%, respectively.[1] A cooling crystallization and electrowinning process has demonstrated an overall this compound recovery of nearly 90.5%.[4]

Q4: Can other metals be co-extracted with this compound during the purification process?

A4: Yes, depending on the method, other metals present in the alloy or introduced as contaminants can be co-extracted. For example, in some solvent extraction processes, iron chloride can be co-extracted with this compound chloride, giving the solution a yellow color.[5] It is crucial to select a purification method with high selectivity for this compound to minimize the co-extraction of impurities.

Troubleshooting Guides

Acid-Base Treatment

Problem: The reaction between the this compound-aluminum alloy and sodium hydroxide is too vigorous and is boiling over.

Solution: This is often due to the reaction becoming too hot. To control the reaction, you can slow down the addition of sodium hydroxide. If the self-boiling becomes excessive, you can add ice cubes to the solution to quickly lower the temperature.[6]

Problem: After reacting the alloy with sodium hydroxide, the this compound has not liquefied.

Solution: This indicates that the aluminum content in the alloy is still too high. To address this, you can "refresh" the reaction by pouring off the excess solution and adding more water and an equivalent amount of sodium hydroxide.[6]

Problem: The recovered this compound is impure with embedded aluminum oxide bits.

Solution: For further cleaning, you can melt the this compound in a heated 20% sulfuric acid solution. The acid reacts with the oxides, helping to purify the this compound. However, be aware that this method can consume a small amount of the this compound itself.[6]

Solvent Extraction

Problem: The solvent extraction process is not efficiently separating this compound from aluminum.

Solution: The efficiency of solvent extraction is highly dependent on the pH of the aqueous solution and the concentration of the extractant. For example, with D2EHPA as the extractant, the maximum separation of this compound and vanadium from aluminum occurs at a pH of 2.0.[7] Ensure that the experimental conditions are optimized for the specific solvent system you are using.

Problem: The organic and aqueous layers are not separating well after shaking (emulsion formation).

Solution: Emulsion formation can be caused by vigorous shaking or the presence of fine solid particles. Try a gentler, swirling motion for mixing. If an emulsion persists, allowing the mixture to stand for a longer period or gentle centrifugation can help break it.

Electrolysis

Problem: Low current efficiency during the electrolysis of the alkaline this compound solution.

Solution: The concentration of this compound in the electrolyte is a key factor. Higher concentrations of this compound lead to higher current efficiency and a better mass transport rate.[3] If the this compound concentration is too low, a pre-concentration step, such as solvent extraction, is necessary.[5]

Problem: No this compound is depositing on the cathode.

Solution: Check the following:

  • Power Supply: Ensure the power supply is on and providing the correct current and voltage.

  • Connections: Verify that all electrical connections to the anode and cathode are secure.

  • Electrolyte Composition: Confirm that the electrolyte has the appropriate concentration of sodium hydroxide and dissolved this compound.

  • Temperature: Gently heating the solution (e.g., to 40°C) can help the liquid this compound drip off the cathode.[5]

Data Presentation

Table 1: Purity and Efficiency of this compound Purification Methods

Purification MethodAchieved PurityRecovery/Extraction EfficiencySource
Solid-Phase Extraction98.6% (as Ga₂O₃)≥ 92%[1][2]
Electrowinning99.99%90.5% (overall)[3][4]
Alkali Leaching & Solvent Extraction->93% (leaching), >99% (extraction), 97% (stripping)[1]
Partial Recrystallization99.99999%-
Acid Leaching (HCl)-91.4%[1]

Experimental Protocols

Acid-Base Treatment followed by Water Purification

Objective: To separate this compound from a this compound-aluminum alloy using sodium hydroxide and water.

Methodology:

  • Place the this compound-infused aluminum (e.g., 27g) in a suitable container and add approximately 300 mL of water.

  • In small portions, add a stoichiometric equivalent of sodium hydroxide (e.g., 40g). Caution: This reaction is exothermic and produces hydrogen gas. Work in a well-ventilated area and wear appropriate personal protective equipment.

  • Control the reaction temperature by adjusting the rate of sodium hydroxide addition and using ice if necessary to prevent boiling over.[6]

  • Continue the reaction until the alloy liquefies as the aluminum is consumed. This may take about an hour.

  • Allow the mixture to cool and the this compound to solidify.

  • Pour off the sodium aluminate solution. The remaining metal will be impure this compound with some residual aluminum.

  • Add about 300 mL of water to the impure this compound and heat to near boiling (around 80°C). This will cause the remaining aluminum to react with the water.

  • Continue heating until the bubbling stops, indicating that the aluminum has reacted completely.

  • Turn off the heat and let the this compound cool and solidify.

  • For further purification from oxides, melt the solid this compound in a 20% sulfuric acid solution, shake to dislodge impurities, and then quickly cool in ice water to re-solidify.[6]

Solvent Extraction and Electrolysis

Objective: To recover this compound from waste material using solvent extraction followed by electrolysis.

Methodology:

  • Neutralize the waste material (containing aluminum and this compound oxides/hydroxides) with concentrated hydrochloric acid until bubbling ceases.

  • Heat the solution to drive the reaction to completion, forming aluminum and this compound chlorides. If the solution remains unclear after boiling, add more hydrochloric acid.

  • Cool the solution, which may cause excess aluminum and sodium chlorides to crystallize. Filter the mixture to remove these salts and any solid debris.[5]

  • Transfer the filtrate (containing this compound chloride) to a separatory funnel.

  • Add diethyl ether to the separatory funnel, cap it, and shake to extract the this compound chloride into the ether phase, leaving the aluminum chloride in the aqueous phase.

  • Allow the layers to settle and drain the lower aqueous layer.

  • Repeat the extraction with fresh aqueous solution if necessary to process all the material.

  • Distill the ether from the organic phase to recover a concentrated solution of this compound chloride in water.

  • Add sodium hydroxide to the this compound chloride solution to form sodium gallate.

  • Set up an electrolysis cell with a platinum or nickel anode and a titanium, copper, or steel cathode.

  • Electrolyze the sodium gallate solution at a temperature of around 40°C. Liquid this compound metal will be deposited at the cathode.[5]

Mandatory Visualization

Gallium_Purification_Workflow cluster_leaching Leaching & Dissolution cluster_separation Separation & Purification cluster_product Final Product start Used Ga-Al Alloy leaching Acid or Base Leaching (e.g., NaOH or HCl) start->leaching solution Aqueous Solution (Ga³⁺/GaO₂⁻ and Al³⁺) leaching->solution solvent_extraction Solvent Extraction solution->solvent_extraction High Selectivity electrolysis Electrolysis solution->electrolysis Direct Recovery solvent_extraction->electrolysis Concentrated Ga Solution pure_ga Purified this compound solvent_extraction->pure_ga fractional_crystallization Fractional Crystallization electrolysis->fractional_crystallization Further Purity electrolysis->pure_ga fractional_crystallization->pure_ga

Caption: Workflow for this compound Purification from Aluminum Alloys.

Troubleshooting_Logic cluster_acid_base Acid-Base Treatment Issues cluster_electrolysis Electrolysis Issues start Experiment Start issue Problem Encountered start->issue q1 Reaction too vigorous? issue->q1 Acid-Base q2 Ga not liquefied? issue->q2 Acid-Base q3 Low current efficiency? issue->q3 Electrolysis q4 No Ga deposition? issue->q4 Electrolysis a1 Slow NaOH addition Add ice q1->a1 end Problem Resolved a1->end a2 Refresh reaction: Add more H₂O & NaOH q2->a2 a2->end a3 Increase Ga concentration (Pre-concentration step) q3->a3 a3->end a4 Check connections Verify electrolyte Adjust temperature q4->a4 a4->end

Caption: Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Enhancing the Stability of Gallium-Based Compounds for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with gallium-based compounds for drug delivery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide direct answers and actionable solutions to specific problems you may encounter.

Formulation & Stability Issues

Question 1: My this compound salt formulation is precipitating at physiological pH. What is happening and how can I prevent this?

Answer: this compound(III) ions (Ga³⁺) are prone to hydrolysis in neutral aqueous solutions, leading to the formation of insoluble this compound hydroxide.[1][2] This is a common cause of precipitation. To address this, consider the following strategies:

  • Chelation/Ligand Modification: Complexing Ga³⁺ with appropriate ligands can prevent hydrolysis.[1] Thiouracil derivatives, for example, have been shown to stabilize this compound ions.[3] Similarly, DOTA and its derivatives can form stable complexes with this compound.[4]

  • pH Adjustment: Maintaining a lower pH can help keep the this compound salt solubilized. However, this may not be suitable for all drug delivery applications. The stability of this compound complexes with thiouracil derivatives, for instance, is highly pH-dependent.[3]

  • Formulation with Nanocarriers: Encapsulating the this compound compound within a nanocarrier can protect it from the aqueous environment. Liposomes have been successfully used to encapsulate and deliver this compound ions, improving their bioavailability.[2]

Question 2: My this compound-based nanoparticles show low therapeutic efficacy. What could be the reason?

Answer: Low therapeutic efficacy can stem from several factors related to nanoparticle stability and formulation:

  • Passivating Oxide Layer: Unmodified this compound droplets can form a spontaneous, partially passivating oxide film that restricts the release of active Ga³⁺ ions, leading to negligible antimicrobial or anticancer activity.[1][5]

  • Poor Bioavailability: The inherent properties of the this compound compound, such as poor water solubility, can lead to limited bioavailability and short circulation times.[2][6]

  • Inefficient Cellular Uptake: The surface properties of the nanoparticles might not be optimal for interaction with and uptake by target cells.

To enhance efficacy, consider these approaches:

  • Surface Functionalization: Modifying the nanoparticle surface with polymers, ligands, polysaccharides, or natural compounds can improve the release of Ga³⁺ and enhance therapeutic activity.[1]

  • Use of Biocompatible Carriers: Materials like bovine serum albumin (BSA) and graphene oxide (GO) can be used to create nanoparticles with enhanced stability and drug delivery capabilities.[6]

  • Targeted Delivery: Functionalizing nanoparticles with targeting moieties can increase their accumulation at the desired site of action.

Question 3: I am observing inconsistencies in the stability of my radiolabeled this compound complexes. Why might this be happening?

Answer: Inconsistencies in the stability of radiolabeled this compound complexes, such as those with 67Ga or 68Ga, can arise from the formation of different isomers during synthesis. For example, [67Ga]Ga-Bn-DOTA can produce two isomers with varying stability.[4] One isomer may exhibit significantly higher stability in vitro and in vivo than the other.[4] It is crucial to use analytical techniques like HPLC to separate and characterize these isomers to ensure a consistent and stable product.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from stability and efficacy studies of various this compound-based compounds.

Table 1: In Vitro Stability of 67Ga-Labeled Chelators

CompoundStability in Murine Plasma (24h, % Intact)Stability in Apo-transferrin Challenge (24h, % Intact)
[67Ga]Ga-DOTA98.5 ± 0.597.2 ± 0.8
[67Ga]Ga-p-NO₂-Bn-DOTA (Isomer A)98.2 ± 0.496.9 ± 0.7
[67Ga]Ga-p-NO₂-Bn-DOTA (Isomer B)95.3 ± 0.691.5 ± 1.1
[67Ga]Ga-p-NO₂-Bn-DO3A96.8 ± 0.394.3 ± 0.9
[67Ga]Ga-DO3AMBu93.1 ± 0.788.7 ± 1.3
[67Ga]Ga-DOTAGAMBu90.4 ± 0.985.2 ± 1.5

Data adapted from stability studies on 67Ga-labeled DOTA derivatives.[4]

Table 2: In Vitro Cytotoxicity of this compound Compounds

CompoundCell LineIC₅₀ (µM) after 72h
Ga(III) + HBrQ complexHCT1161.23
CisplatinHCT1165.70
OxaliplatinHCT1168.34

Data adapted from a study on this compound metal-organic nanoparticles.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and stability assessment of this compound-based compounds.

Protocol 1: Synthesis of this compound Nanoparticles via Hot Injection

This protocol describes the synthesis of this compound nanoparticles (Ga NPs) using a Schlenk line under a nitrogen atmosphere.

Materials:

  • 1-octadecene (ODE)

  • Dioctylamine (DOA)

  • This compound(III) chloride (GaCl₃)

  • Toluene

  • n-Butyllithium (n-BuLi)

  • Chloroform

  • Oleic acid (OA)

  • Ethanol

Procedure:

  • Add 9 mL of ODE and 1.13 mL of DOA to a 50 mL three-neck flask.

  • Dry the mixture under vacuum at 110 °C for 1 hour while stirring.

  • Under a nitrogen atmosphere, increase the temperature to 250 °C.

  • Inject a solution of 0.066 g of GaCl₃ in 1 mL of toluene.

  • Inject 1.33 mL of n-BuLi.

  • Cool the reaction flask to room temperature.

  • Separate the Ga NPs by adding 10 mL of chloroform, 1 mL of OA, and 20 mL of ethanol, followed by centrifugation.

  • Redisperse the Ga NPs in chloroform and repeat the purification/precipitation step 2-3 times.

This protocol is adapted from a method for synthesizing antimicrobial this compound nanoparticles.[7][8]

Protocol 2: In Vitro Stability Assessment of this compound Complexes

This protocol outlines the steps to evaluate the stability of this compound complexes in murine plasma and through an apo-transferrin challenge.

Materials:

  • 67Ga-labeled this compound complex

  • Murine plasma

  • Apo-transferrin (apoTf) solution

  • Phosphate-buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Purify the 67Ga-labeled complex using HPLC to remove any free chelator.

  • Plasma Stability:

    • Incubate the purified complex in murine plasma at 37 °C.

    • Take aliquots at various time points (e.g., 3 hours and 24 hours).

    • Analyze the aliquots by HPLC to determine the percentage of the intact complex.

  • Apo-transferrin Challenge:

    • Incubate the purified complex with an excess amount of apoTf solution at 37 °C.

    • Take aliquots at the same time points as the plasma stability study.

    • Analyze the aliquots by HPLC to quantify the percentage of the intact complex.

This protocol is based on the stability assessment of 67Ga-labeled DOTA derivatives.[4]

Visualizations

Troubleshooting Workflow for this compound Compound Stability

troubleshooting_workflow start Start: Stability Issue Identified (e.g., Precipitation, Low Efficacy) issue_type Identify the Nature of the Issue start->issue_type precipitation Precipitation at Physiological pH issue_type->precipitation Physical Instability low_efficacy Low Therapeutic Efficacy issue_type->low_efficacy Performance Issue inconsistent_results Inconsistent Batch-to-Batch Stability issue_type->inconsistent_results Reproducibility Issue check_hydrolysis Suspect Ga³⁺ Hydrolysis precipitation->check_hydrolysis check_passivation Suspect Oxide Layer Passivation low_efficacy->check_passivation check_isomers Suspect Isomer Formation inconsistent_results->check_isomers solution_chelation Strategy 1: Chelation (e.g., DOTA, Thiouracil) check_hydrolysis->solution_chelation Yes solution_nanocarrier Strategy 2: Nanocarrier Formulation (e.g., Liposomes, BSA) check_hydrolysis->solution_nanocarrier Yes solution_surface_mod Strategy: Surface Functionalization check_passivation->solution_surface_mod Yes solution_hplc Action: Isomer Separation and Characterization (HPLC) check_isomers->solution_hplc Yes end End: Optimized Stable Formulation solution_chelation->end solution_nanocarrier->end solution_surface_mod->end solution_hplc->end

Caption: A workflow for troubleshooting common stability issues with this compound compounds.

Experimental Workflow for Stable this compound Nanoparticle Development

experimental_workflow synthesis Nanoparticle Synthesis (e.g., Hot Injection) purification Purification (Centrifugation, Washing) synthesis->purification stabilization Stabilization/Functionalization purification->stabilization ligand_exchange Ligand Exchange stabilization->ligand_exchange Option 1 surface_coating Surface Coating (e.g., BSA, GO) stabilization->surface_coating Option 2 characterization Characterization xps XPS (Chemical State) characterization->xps tem TEM (Size, Morphology) characterization->tem uv_vis UV-Vis (Colloidal Stability) characterization->uv_vis stability_testing Stability Assessment plasma_stability Plasma Incubation stability_testing->plasma_stability ph_stability pH Challenge stability_testing->ph_stability ligand_exchange->characterization surface_coating->characterization xps->stability_testing tem->stability_testing uv_vis->stability_testing final_product Stable this compound Nanoparticle Formulation plasma_stability->final_product ph_stability->final_product

Caption: A general workflow for the synthesis and characterization of stable this compound nanoparticles.

Strategies for Enhancing this compound Compound Stability

stabilization_strategies cluster_strategies Stabilization Strategies main Unstable this compound Compound chelation Chelation & Ligand Modification main->chelation formulation Formulation with Biocompatible Carriers main->formulation nanostructuring Nanostructuring main->nanostructuring stable_product Stable this compound-Based Drug Delivery System chelation->stable_product formulation->stable_product nanostructuring->stable_product

Caption: Key strategies for enhancing the stability of this compound-based compounds for drug delivery.

References

Technical Support Center: Reducing Supercooling in Gallium for Thermal Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gallium for thermal storage applications. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is supercooling in this compound and why is it a problem for thermal storage?

A1: Supercooling, also known as undercooling, is the phenomenon where a liquid is cooled below its normal freezing point without solidifying. This compound has a strong tendency to supercool, meaning it can remain in a liquid state at temperatures significantly below its melting point of approximately 29.8°C (85.6°F).[1] This is a major challenge for thermal storage applications because the stored latent heat can only be released upon solidification. If the this compound remains liquid, the energy storage system fails to discharge its heat when needed.

Q2: What causes this compound to supercool?

A2: Supercooling occurs due to a kinetic barrier to the formation of a stable crystal nucleus. For a liquid to solidify, a small, stable seed of the solid phase (a nucleus) must first form, around which the rest of the liquid can crystallize. In very pure substances like this compound, there are few impurities to act as nucleation sites, making it difficult for the initial crystals to form. This lack of nucleation sites allows the liquid to persist in a metastable supercooled state.[2]

Q3: What are the primary methods to reduce supercooling in this compound?

A3: The most common and effective methods to reduce supercooling in this compound involve promoting heterogeneous nucleation. This can be achieved through:

  • Adding Nucleating Agents: Introducing foreign particles into the molten this compound provides surfaces for nucleation to begin.

  • Surface Modification and Porous Structures: Increasing the contact area with materials that have good wettability with this compound can facilitate nucleation.

  • Mechanical or Physical Triggers: Applying external energy, such as ultrasonication, can induce nucleation.

  • Alloying: Introducing other metals to create this compound alloys can alter its solidification behavior.

Troubleshooting Guide

Issue 1: My this compound sample remains liquid even after cooling significantly below its freezing point.

Potential Cause Recommended Solution
High Purity of this compound Pure this compound lacks nucleation sites. Introduce a nucleating agent (see Experimental Protocols section). Even touching the supercooled this compound with a solid object can sometimes trigger crystallization.[3]
Lack of Nucleation Sites in the Container The container walls may be too smooth to initiate nucleation. Try using a container with a rougher inner surface or introduce a small seed crystal of solid this compound.
Thermal History The degree of supercooling can be influenced by the maximum temperature to which the this compound was previously heated. Avoid excessive overheating of the molten this compound.
Sample Size Smaller droplets or volumes of this compound tend to exhibit greater supercooling.[4] If experimentally feasible, a larger volume may be less prone to deep supercooling.

Issue 2: The added nucleating agent is not effectively reducing supercooling.

Potential Cause Recommended Solution
Poor Dispersion of Nucleating Agent The nucleating particles may be agglomerated and not well-distributed throughout the this compound. Ensure thorough mixing, for example, by manual grinding in a preheated mortar (see Protocol 1).
Incorrect Concentration of Nucleating Agent Too little of the agent may not provide enough nucleation sites. Conversely, too much can lead to particle agglomeration and reduce effectiveness.[4] Experiment with different weight percentages (e.g., starting from 0.5 wt.%).
Poor Wettability or Lattice Mismatch The chosen nucleating agent may not have favorable surface energy characteristics with this compound. The lattice constant of the nucleating agent should ideally be similar to that of solid this compound.[4] Consider trying different nucleating agents (see Table 1).
Oxidation of Nucleating Agent or this compound An oxide layer on either the nucleating agent or the this compound can interfere with the nucleation process. Conduct experiments in an inert atmosphere (e.g., under nitrogen or argon) if possible.

Issue 3: Inconsistent or unpredictable solidification behavior across different experiments.

Potential Cause Recommended Solution
Contamination Unintentional introduction of impurities can alter the nucleation behavior. Ensure all equipment and materials are clean.
Variations in Cooling Rate The rate at which the this compound is cooled can affect the degree of supercooling. Use a controlled cooling rate in your experiments for consistency.
Inconsistent Mixing of Nucleating Agents If the nucleating agent is not uniformly dispersed in each sample, the results will be variable. Standardize your mixing procedure.

Quantitative Data on Supercooling Reduction

The following table summarizes the effectiveness of different nucleating agents in reducing the supercooling of this compound. The degree of supercooling is the difference between the melting temperature and the solidification temperature.

Table 1: Effect of Nucleating Agents on this compound Supercooling

Nucleating AgentConcentration (wt. %)Mean Supercooling (°C)Standard Deviation (°C)Supercooling Reduction (%)
Pure this compound-79.15.4-
TeO₂0.544.65.843.61
TeO₂1.046.29.241.59
CaO0.555.410.729.96
MgO0.568.78.313.15
Iron Powder (50 nm)1.058.23.226.42
Iron Powder (500 nm)1.063.54.119.72
Iron Powder (50 µm)1.067.83.514.28
Copper Powder (50 µm)1.072.36.78.60

Data sourced from Zhang, C., et al. (2020). Study on the nucleating agents for this compound to reduce its supercooling.[4]

Experimental Protocols

Protocol 1: Addition of Nucleating Agents

This protocol describes the method for incorporating solid particle nucleating agents into liquid this compound.

  • Materials and Equipment:

    • High-purity this compound

    • Selected nucleating agent powder (e.g., TeO₂, Fe powder)

    • Agate mortar and pestle

    • Hot plate

    • Differential Scanning Calorimeter (DSC)

    • Inert gas supply (e.g., Nitrogen)

  • Procedure:

    • Preheat the agate mortar to a temperature above the melting point of this compound (e.g., 40°C) to prevent solidification during mixing.

    • Weigh the desired amount of this compound and the nucleating agent to achieve the target weight percentage.

    • Place the solid this compound in the preheated mortar and allow it to melt completely.

    • Add the nucleating agent powder to the molten this compound.

    • Manually grind and mix the components for approximately 10 minutes to ensure a uniform dispersion of the particles within the liquid metal.[4]

    • Prepare samples of the mixture for DSC analysis.

    • Perform DSC scans under a nitrogen atmosphere to determine the solidification and melting temperatures. A typical scanning program would involve cooling from a temperature above the melting point to well below the expected solidification temperature, followed by heating back up.

Protocol 2: Fabrication of this compound-Infused Porous Copper

This protocol outlines a general method for creating a this compound-porous copper composite to reduce supercooling.

  • Materials and Equipment:

    • Copper powder

    • Space-holder material (e.g., sodium chloride, sugar)

    • High-purity this compound

    • Hydraulic press

    • Tube furnace with controlled atmosphere capabilities (e.g., Argon)

    • Solvent for the space-holder (e.g., water for NaCl or sugar)

    • Ultrasonic bath

  • Procedure:

    • Fabrication of Porous Copper Foam: a. Thoroughly mix the copper powder with the space-holder particles in the desired volume ratio. b. Compact the mixture in a die using a hydraulic press to form a green body. c. Immerse the green body in the appropriate solvent to dissolve and remove the space-holder material, leaving a porous copper structure. An ultrasonic bath can aid in the complete removal of the space-holder. d. Sinter the porous copper structure in a tube furnace under an inert atmosphere (e.g., Argon) at a temperature below the melting point of copper (e.g., 800-950°C) to create strong metallic bonds between the copper particles.[5]

    • Infiltration of this compound: a. Place the sintered porous copper foam in a vacuum chamber. b. Heat the foam and the this compound separately above the melting point of this compound. c. Infiltrate the molten this compound into the porous copper foam under vacuum to ensure complete filling of the pores and prevent the formation of voids. The vacuum helps to remove trapped air and facilitates the wetting of the copper by the this compound. d. The interaction between the liquid this compound and the copper foam at the interface will form a CuGa₂ intermetallic compound, which acts as an effective nucleating agent.[6]

Visualizations

Heterogeneous_Nucleation cluster_Supercooled Supercooled Liquid this compound cluster_Nucleation Nucleation cluster_Solidification Solidification Liquid_Ga Liquid this compound Atoms (Metastable State) Nucleating_Agent Nucleating Agent (e.g., TeO2, CuGa2) Liquid_Ga->Nucleating_Agent Contact and Wetting Nucleus_Formation Formation of a Stable This compound Crystal Nucleus Nucleating_Agent->Nucleus_Formation Reduced Energy Barrier Crystal_Growth Crystal Growth Nucleus_Formation->Crystal_Growth Solid_this compound Solid this compound (Stable State) Crystal_Growth->Solid_this compound Release of Latent Heat

Caption: Heterogeneous nucleation pathway for reducing this compound supercooling.

Experimental_Workflow Start Start Materials Select this compound and Nucleating Agent Start->Materials Mixing Melt this compound and Mix with Agent Materials->Mixing Dispersion Ensure Uniform Dispersion (e.g., Grinding) Mixing->Dispersion Sample_Prep Prepare Samples for Analysis Dispersion->Sample_Prep DSC_Analysis Perform DSC Measurement Sample_Prep->DSC_Analysis Data_Analysis Analyze Solidification and Melting Temperatures DSC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for adding nucleating agents to this compound.

References

Technical Support Center: Gallium Alloys in High-Humidity Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gallium-based liquid metal alloys in environments with high humidity.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during experiments involving this compound alloys under humid conditions.

Issue 1: Rapid Solidification or Loss of Fluidity of the this compound Alloy

  • Question: My this compound alloy (e.g., Galinstan, EGaIn) is becoming thick, pasty, or solidifying during my experiment in a high-humidity environment. What is causing this and how can I fix it?

  • Answer:

    • Identify the Cause: The most likely cause is the reaction of this compound with moisture in the air. In humid environments, this compound alloys undergo hydrolysis, leading to the formation of this compound oxide hydroxide (GaOOH) crystals. This process, known as dealloying, separates the this compound from the other components of the alloy (like indium and tin), causing the remaining alloy to solidify.[1][2]

    • Immediate Action: If possible, move your experiment to a controlled environment with low humidity, such as a nitrogen-filled glove box. This will halt further oxidation and hydrolysis.[3]

    • Restoring Fluidity: To remove the existing oxide layer and restore the alloy's fluidity, you can employ a chemical cleaning method. Submerging the alloy in a dilute solution of hydrochloric acid (HCl), around 0.1 M to 0.2 M, can effectively dissolve the oxide layer.[4][5][6] Exercise caution and follow appropriate safety protocols when handling acids.

    • Preventative Measures: For future experiments, consider the following:

      • Environmental Control: Whenever possible, conduct experiments in an inert atmosphere (e.g., argon or nitrogen) or a desiccated environment to minimize exposure to moisture.[3][7]

      • Passivation: While a natural oxide layer forms on this compound alloys, controlled passivation techniques can create a more stable, protective layer.[8][9]

      • Protective Coatings: If the alloy is in contact with other materials, consider applying a protective, non-reactive coating to the surrounding surfaces.[10][11]

Issue 2: Corrosion and Degradation of Adjacent Metallic Components

  • Question: I've noticed pitting, discoloration, or degradation on the metal surfaces (e.g., aluminum, copper heat sinks) in contact with my this compound alloy. What is happening and what can I do?

  • Answer:

    • Identify the Cause: this compound and its alloys are known to be corrosive to many other metals, most notably aluminum.[12][13][14][15] this compound can diffuse into the grain boundaries of aluminum, forming an amalgam that weakens the structural integrity of the metal and accelerates corrosion, especially in the presence of moisture.[14][16] Copper can also be corroded by this compound alloys, leading to the formation of intermetallic compounds like CuGa2.[10]

    • Immediate Action: Separate the this compound alloy from the affected metallic component to prevent further corrosion. Clean the surfaces to remove any residual alloy.

    • Mitigation Strategies:

      • Material Selection: If possible, choose materials that are more resistant to this compound corrosion for components that will be in direct contact with the alloy. Tungsten (W) has shown good corrosion resistance.[10][11]

      • Anti-Corrosion Coatings: Apply a barrier coating to the metallic surfaces before introducing the this compound alloy. Tungsten coatings have been shown to be effective in preventing corrosion from EGaIn.[10]

      • Alloy Selection: The specific formulation of the this compound alloy can influence its corrosivity. Review the technical specifications of different alloys to select one with lower corrosive potential for your application.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction that occurs when this compound alloys are exposed to high humidity?

A1: When this compound-based alloys are exposed to humid air or water, the this compound reacts to form this compound oxide hydroxide (GaOOH). The primary reactions are:

  • In the presence of oxygen and water: 4Ga + 2H₂O + 3O₂ → 4GaOOH[19]

  • In an aqueous solution: 2Ga + 4H₂O → 2GaOOH + 3H₂↑[19] This formation of GaOOH is a key factor in the degradation and solidification of the alloy in humid environments.[1][2]

Q2: How does the oxide layer on this compound alloys affect their properties?

A2: The oxide layer that forms on this compound alloys is a double-edged sword.[19]

  • Negative Effects: The oxide skin can increase the viscosity and impart a yield stress to the liquid metal, making it behave more like a solid.[20][21][22] It can also lead to increased adhesion to surfaces, which can be problematic in applications requiring fluid flow.[3][19]

  • Positive Effects: In some applications, the oxide layer can be beneficial. It can help to stabilize the shape of the liquid metal and can be exploited for creating self-healing materials or for substrate adhesion.[19]

Q3: Are there any quantitative measures of how humidity affects the performance of this compound alloys?

A3: Yes, studies have quantified the impact of humidity on this compound alloys. For instance, in applications for thermal interface materials and interconnects, exposure to high temperature and high humidity (e.g., 85°C and 85% RH) has been shown to cause significant degradation in thermal and electrical performance over time.[18] The rate of corrosion of other metals in contact with this compound alloys also increases with rising humidity.[16]

Q4: What are the standard environmental conditions for testing the reliability of this compound alloys in humid environments?

A4: A common accelerated aging test condition used in the electronics industry and for testing this compound alloys is 85°C and 85% relative humidity (RH).[18] This is a standard for Temperature, Humidity, Bias (THB) testing.[23] Another highly accelerated test is HAST (Highly Accelerated Temperature and Humidity Stress Test), which typically uses conditions like 130°C and 85% RH.[23]

Quantitative Data Summary

ParameterConditionObservationReference
Oxide Layer Thickness Exposure to trace oxygenAn atomically smooth oxide layer of about 0.5 nm forms.[19]
Thermal Resistance Degradation 85°C / 85% RHSignificant degradation in thermal junction-to-case resistance (Rjc) for this compound-based thermal interface materials.[18]
Contact Resistance Change High Humidity ExposureIncrease in contact resistance over time for liquid metal-based interconnects.[18]
Corrosion Rate of Aluminum Increasing HumidityThe corrosion rate of aluminum alloys in contact with this compound alloys increases as relative humidity rises.[16]

Experimental Protocols

Protocol 1: Evaluation of this compound Alloy Corrosion of Metallic Substrates under High Humidity

  • Material Preparation:

    • Prepare samples of the metallic substrates to be tested (e.g., aluminum, copper).

    • Clean the surfaces of the substrates to remove any contaminants.

    • Prepare the this compound alloy to be tested.

  • Experimental Setup:

    • Place a controlled amount of the this compound alloy onto the surface of each metallic substrate.

    • Place the samples into an environmental chamber.

  • Environmental Conditioning:

    • Set the environmental chamber to the desired temperature and relative humidity (e.g., 85°C and 85% RH).[18]

  • Data Collection:

    • Periodically remove samples from the chamber for analysis.

    • Use an optical microscope and a scanning electron microscope (SEM) to observe the micromorphology of the interface between the alloy and the substrate.[10]

    • Use X-ray diffraction (XRD) to analyze the chemical composition of any corrosion products.[10]

  • Analysis:

    • Measure the thickness of any transition micro-area or the depth of corrosion over time.

    • Identify any new substances formed due to the corrosion process.

Protocol 2: Characterization of this compound Alloy Oxidation in a Humid Environment

  • Sample Preparation:

    • Dispense a droplet of the this compound alloy onto a clean, non-reactive substrate (e.g., Teflon).

  • Environmental Exposure:

    • Place the sample in a controlled humidity environment. The relative humidity can be varied to study its effect.

  • Surface Analysis:

    • Use X-ray photoelectron spectroscopy (XPS) to analyze the chemical composition of the surface of the alloy droplet. This can identify the presence of this compound oxides and hydroxides.[6]

    • Measure the contact angle of the droplet on the substrate. Changes in the contact angle can indicate changes in the surface properties due to oxidation.[20][22]

  • Rheological Measurements:

    • Use a rheometer to measure the viscosity and yield stress of the alloy after exposure to humidity for different durations. An increase in these parameters indicates the formation of a solid-like oxide skin.[20][21][22]

Visualizations

Gallium_Alloy_Oxidation_Pathway cluster_environment High-Humidity Environment H2O Water (H₂O) GaOOH This compound Oxide Hydroxide (GaOOH) (Solid Crystallites) H2O->GaOOH O2 Oxygen (O₂) O2->GaOOH Ga_Alloy This compound Alloy (Liquid) Ga_Alloy->GaOOH Hydrolysis Reaction Degradation Alloy Degradation (Solidification, Loss of Fluidity) GaOOH->Degradation

Caption: Oxidation pathway of this compound alloys in a high-humidity environment.

Troubleshooting_Workflow Start Experiment Start Observe_Issue Observe Issue: - Solidification - Corrosion of adjacent parts Start->Observe_Issue Identify_Cause Identify Cause: - Humidity-induced oxidation? - Galvanic corrosion? Observe_Issue->Identify_Cause Solidification_Path Implement Solution for Solidification: - Move to inert environment - Chemical cleaning (e.g., dilute HCl) Identify_Cause->Solidification_Path Solidification Corrosion_Path Implement Solution for Corrosion: - Use corrosion-resistant materials (e.g., W) - Apply anti-corrosion coatings Identify_Cause->Corrosion_Path Corrosion Preventative_Measures Implement Preventative Measures: - Environmental control - Material selection/coating Solidification_Path->Preventative_Measures Corrosion_Path->Preventative_Measures End Experiment Continues Successfully Preventative_Measures->End

Caption: Troubleshooting workflow for issues with this compound alloys in experiments.

References

Validation & Comparative

A Comparative Analysis of Gallium Nitride (GaN) and Silicon Carbide (SiC) in Power Electronics

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of power electronics, wide-bandgap semiconductors have emerged as critical enablers of enhanced efficiency, power density, and performance. Among these, Gallium Nitride (GaN) and Silicon Carbide (SiC) have garnered significant attention, progressively supplanting traditional silicon-based devices in a myriad of applications. This guide provides an objective comparative analysis of GaN and SiC, presenting key performance metrics, detailed experimental protocols for their characterization, and visual representations of their comparative analysis, experimental workflows, and application in power electronics.

Quantitative Performance Metrics

The fundamental differences in the material properties of GaN and SiC give rise to their distinct performance characteristics in power electronic devices. The following table summarizes the key quantitative data for a comparative assessment.

PropertyThis compound Nitride (GaN)Silicon Carbide (SiC)Silicon (Si) - Reference
Bandgap Energy 3.4 eV[1][2][3]3.2 - 3.4 eV[4][5]1.12 eV[2]
Breakdown Electric Field 3.3 - 3.5 MV/cm[2][4][6]2.0 - 3.5 MV/cm[4][6][7]0.3 MV/cm[4][6]
Electron Mobility 1500 - 2000 cm²/Vs[1][2][4][6]650 - 900 cm²/Vs[1][4][6]1450 - 1500 cm²/Vs[1][4][6]
Thermal Conductivity 130 - 230 W/mK[8]370 - 490 W/mK[9]150 W/mK[9]
Max. Switching Frequency > 1 MHz, up to 10 MHz[5][10]Up to 1 MHz[10][11]< 100 kHz[9]
Operating Voltage Typically up to 650V, with some devices reaching 900V[5][12]Up to 1700V and higher[13]Up to 600V for MOSFETs[9]

Experimental Protocols

Accurate characterization of GaN and SiC devices is crucial for both manufacturers and design engineers. Standardized testing methodologies ensure reliable and comparable data. The following are detailed protocols for key experiments.

Switching Characteristics: The Double-Pulse Test

The double-pulse test is the industry-standard method for evaluating the switching performance of power devices, including turn-on and turn-off energy losses and reverse-recovery parameters.[13]

Objective: To measure the switching parameters of a GaN HEMT or SiC MOSFET under controlled conditions that mimic a real-world converter operation without the thermal effects of continuous switching.

Methodology:

  • Circuit Setup: A clamped inductive load circuit is used, consisting of a DC power supply, a bus capacitor, an inductor, a freewheeling diode (or a complementary device), and the Device Under Test (DUT).[2]

  • Gate Drive Signal: An arbitrary function generator provides two consecutive voltage pulses to the gate of the DUT. The width of the first pulse is set to establish the desired test current in the inductor. The second pulse is applied after a short off-time and is used to measure the turn-on characteristics.

  • Measurements: An oscilloscope with high common-mode rejection probes is used to measure the drain-to-source voltage (Vds), gate-to-source voltage (Vgs), and the drain current (Id).

  • Data Extraction:

    • Turn-on parameters (from the rising edge of the second pulse): Turn-on delay, rise time, turn-on time, dV/dt, and di/dt.

    • Turn-off parameters (from the falling edge of the first pulse): Turn-off delay, fall time, turn-off time, dV/dt, and di/dt.

    • Reverse-recovery parameters (of the freewheeling diode): Reverse-recovery time, current, charge, and energy.

JEDEC Standards: JEDEC committees like JC-70 have developed guidelines for dynamic on-resistance (JEP173) and continuous-switching evaluation (JEP182) for GaN devices, which build upon the principles of the double-pulse test.[2][14]

On-State Resistance: The Four-Point Probe Method

The four-point probe method is a standard technique for measuring the sheet resistance of a semiconductor, from which the on-state resistance (Rds(on)) can be derived. This method minimizes the influence of contact resistance.

Objective: To accurately measure the on-state resistance of a GaN or SiC power device.

Methodology:

  • Probe Configuration: Four equally spaced, co-linear probes are brought into contact with the semiconductor material.[15][16]

  • Current Injection: A known DC current is passed through the two outer probes.[11][15]

  • Voltage Measurement: The voltage drop across the two inner probes is measured using a high-impedance voltmeter.[11][15]

  • Calculation: The sheet resistance (Rs) is calculated using the measured current (I) and voltage (V), along with a geometric correction factor that depends on the sample size and thickness. The on-state resistance can then be determined from the sheet resistance and the device geometry.

Thermal Conductivity: The Laser Flash Method

The laser flash method is a widely used non-destructive technique to measure the thermal diffusivity of a material, from which thermal conductivity can be calculated.[17][18]

Objective: To determine the thermal conductivity of GaN and SiC materials.

Methodology:

  • Sample Preparation: A small, disc-shaped sample of the material is prepared.

  • Energy Pulse: The front face of the sample is subjected to a short, high-intensity energy pulse from a laser or a flash lamp.[3]

  • Temperature Detection: An infrared detector on the rear face of the sample measures the resulting temperature rise as a function of time.[6]

  • Calculation: The thermal diffusivity is calculated from the sample thickness and the time it takes for the rear face to reach half of its maximum temperature rise. The thermal conductivity is then calculated by multiplying the thermal diffusivity by the material's specific heat capacity and density.[6]

Breakdown Voltage Measurement

This test determines the maximum voltage a device can withstand in its off-state before electrical breakdown occurs.

Objective: To measure the breakdown voltage of a GaN or SiC device.

Methodology:

  • Test Setup: The device is placed in a high-voltage test fixture. The gate and source terminals are typically shorted together to ensure the device is in the off-state.

  • Voltage Ramp: A gradually increasing reverse voltage is applied across the drain and source terminals.

  • Leakage Current Monitoring: The leakage current flowing through the device is continuously monitored.

  • Breakdown Identification: The breakdown voltage is defined as the voltage at which a sharp, irreversible increase in leakage current is observed.

JEDEC Standards: JEDEC's JEP198 provides guidelines for evaluating the time-dependent breakdown reliability of GaN power transistors under reverse bias.[4][7]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the comparative analysis of GaN and SiC.

cluster_0 Material Properties cluster_1 Device Performance Metrics cluster_2 Application Suitability Bandgap Bandgap Voltage Rating Voltage Rating Bandgap->Voltage Rating Breakdown Field Breakdown Field Breakdown Field->Voltage Rating Electron Mobility Electron Mobility Switching Speed Switching Speed Electron Mobility->Switching Speed Thermal Conductivity Thermal Conductivity Power Density Power Density Thermal Conductivity->Power Density High Voltage High Voltage Voltage Rating->High Voltage High Power High Power Voltage Rating->High Power Efficiency Efficiency Switching Speed->Efficiency High Frequency High Frequency Switching Speed->High Frequency On-State Resistance On-State Resistance On-State Resistance->Efficiency Compact Designs Compact Designs Power Density->Compact Designs GaN Advantage GaN Advantage High Frequency->GaN Advantage SiC Advantage SiC Advantage High Voltage->SiC Advantage High Power->SiC Advantage Compact Designs->GaN Advantage

Caption: Logical flow of GaN vs. SiC comparative analysis.

cluster_0 Device Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition & Analysis Device_Selection Select GaN/SiC Device Test_Fixture Mount in Test Fixture Device_Selection->Test_Fixture Power_Supply Configure Power Supply Test_Fixture->Power_Supply Signal_Generator Set Gate Drive Signal (e.g., Double Pulse) Power_Supply->Signal_Generator Instrumentation Connect Oscilloscope & Probes Signal_Generator->Instrumentation Run_Test Execute Test Sequence Instrumentation->Run_Test Capture_Waveforms Capture Vds, Vgs, Id Run_Test->Capture_Waveforms Calculate_Parameters Calculate Switching Loss, Rds(on), etc. Capture_Waveforms->Calculate_Parameters Report_Results Generate Report Calculate_Parameters->Report_Results

Caption: Experimental workflow for power device characterization.

Vin Vin Switch High-Side Switch (GaN or SiC) Vin->Switch Node1 Node1 Switch->Node1 Diode Freewheeling Diode (or Sync. Rectifier - GaN/SiC) Ground_Diode Ground_Diode Diode->Ground_Diode Inductor Inductor (L) Node2 Node2 Inductor->Node2 Capacitor Capacitor (C) Ground_Cap Ground_Cap Capacitor->Ground_Cap Vout Vout Load Load Vout->Load Ground_Load Ground_Load Load->Ground_Load Ground Node1->Diode Node1->Inductor Node2->Capacitor Node2->Vout Ground_Load->Ground_Cap Ground_Cap->Ground_Diode Ground_Diode->Ground

Caption: Simplified buck converter with GaN/SiC components.

Conclusion

The choice between this compound Nitride and Silicon Carbide for power electronics applications is not a matter of direct substitution but rather a nuanced decision based on the specific requirements of the application. GaN, with its superior electron mobility, excels in high-frequency applications where efficiency and compact design are paramount, such as in consumer electronics, data centers, and onboard chargers for electric vehicles.[5][18] Conversely, SiC's higher breakdown voltage and thermal conductivity make it the preferred choice for high-power, high-voltage applications, including utility-scale inverters, industrial motor drives, and electric vehicle powertrains.[5][18] As both technologies continue to mature, their respective application spaces will likely expand, offering engineers a broader palette of high-performance solutions to address the growing demands for energy efficiency and power density.

References

validating the performance of gallium liquid metal coolants in high-heat flux systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced thermal management solutions, this guide provides an objective comparison of gallium-based liquid metal coolants against traditional water cooling in high-heat flux applications. Supported by experimental data, this document details the performance characteristics and the methodologies for their validation.

This compound-based liquid metal alloys are emerging as superior heat transfer fluids due to their high thermal conductivity and low viscosity.[1] These properties make them ideal candidates for cooling high-performance computing systems, power electronics, and other applications where efficient heat dissipation is critical.[2] This guide will delve into the quantitative performance of these novel coolants and outline the rigorous experimental procedures required for their validation.

Comparative Performance Data

The following tables summarize the key physical and thermal properties of common this compound-based alloys and water, providing a clear basis for comparison.

Table 1: Physical Properties of Selected Coolants

PropertyThis compoundEGaIn (75.5% Ga, 24.5% In)Galinstan (68.5% Ga, 21.5% In, 10% Sn)Water
Melting Point (°C) 29.8[3]15.7[4]-19[5]0
Boiling Point (°C) 2403[3]>1300[5]>1300[5]100
Density (g/cm³) 5.91 (at 29.8°C)~6.2~6.4[6]1.0
Viscosity (mPa·s) 1.81 (at 98°C)1.99 (at 20°C)2.4 (at 20°C)[5]1.0
Electrical Conductivity (S/m) 2.7 x 10⁶3.4 x 10⁶3.46 x 10⁶[5]5.5 x 10⁻⁶

Table 2: Thermal Performance in High-Heat Flux Systems

ParameterThis compound-based AlloysWater
Thermal Conductivity (W/m·K) 25 - 41[7]0.6
Heat Transfer Coefficient (W/m²·K) Can exceed 1 x 10⁵[4][8]Typically in the range of 1,000 - 15,000 for forced convection
Maximum Heat Flux Dissipated (kW/cm²) ~1 (GaSn)~0.44 (in microchannels)

Experimental Protocols

Validating the performance of liquid metal coolants requires precise and standardized experimental methodologies. Below are detailed protocols for two key performance indicators: thermal conductivity and heat transfer coefficient.

Measurement of Thermal Conductivity

The transient hot wire method is a widely accepted technique for measuring the thermal conductivity of liquids, including liquid metals.[2][9] This method is advantageous as its short measurement duration minimizes the effects of convection.[2]

Apparatus:

  • Transient hot wire apparatus (compliant with ASTM D7896-19)[3][7][10][11]

  • Platinum hot wire sensor

  • Temperature-controlled liquid bath

  • Data acquisition system

Procedure:

  • Sample Preparation: A sample of the this compound-based alloy (approximately 40 mL) is placed in the temperature-controlled bath.[3][7][10]

  • Sensor Immersion: The platinum hot wire sensor is immersed in the liquid metal sample.

  • Temperature Stabilization: The sample is allowed to reach thermal equilibrium at the desired test temperature.

  • Measurement: A short electrical pulse (typically 0.8 seconds) is applied to the platinum wire, causing a transient temperature increase.[3][7][10]

  • Data Acquisition: The temperature rise of the wire over time is recorded by the data acquisition system.

  • Calculation: The thermal conductivity is calculated from the rate of temperature increase of the wire. The system directly measures thermal conductivity and thermal diffusivity, and the volumetric heat capacity is calculated from these two values.[10][11]

  • Repetition: The measurement is repeated multiple times (e.g., ten consecutive readings at 30-second intervals) to ensure accuracy and repeatability.

Determination of Heat Transfer Coefficient in a Cooled System

The heat transfer coefficient is a critical parameter for evaluating the performance of a coolant in a specific system, such as a microchannel heat sink.

Apparatus:

  • Liquid metal cooling loop, including:

    • Electromagnetic pump suitable for liquid metals[8]

    • Test section (e.g., microchannel heat sink) with an integrated heater to simulate a high-heat flux source

    • Heat exchanger to cool the liquid metal

    • Flow meter

  • Thermocouples or RTDs for temperature measurement at the inlet and outlet of the test section, and on the surface of the heat source.

  • Power meter to measure the heat input to the test section.

  • Data acquisition system.

Procedure:

  • System Assembly: The liquid metal cooling loop is assembled, ensuring all connections are secure and leak-proof.

  • Coolant Circulation: The electromagnetic pump is activated to circulate the this compound-based alloy through the loop at a specific flow rate.

  • Heat Load Application: A known heat flux is applied to the test section using the integrated heater.

  • Steady-State Achievement: The system is allowed to reach a steady state, where the temperatures at all measurement points are stable.

  • Data Logging: The following parameters are recorded:

    • Inlet and outlet temperatures of the coolant in the test section (T_in, T_out).

    • Surface temperature of the heat source (T_surface).

    • Flow rate of the coolant (V).

    • Power input to the heater (Q).

  • Calculation: The average heat transfer coefficient (h) is calculated using Newton's law of cooling:

    • h = Q / (A * (T_surface - T_bulk))

    • Where:

      • A is the heat transfer surface area.

      • T_bulk is the average bulk temperature of the coolant, often calculated as (T_in + T_out) / 2.

  • Parameter Variation: The experiment is repeated for a range of flow rates and heat fluxes to characterize the coolant's performance under different operating conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive validation of a this compound liquid metal coolant's performance.

G cluster_0 Coolant Preparation and Characterization cluster_1 Experimental Setup and Calibration cluster_2 Performance Validation Experiments cluster_3 Data Analysis and Comparison A This compound Alloy Formulation B Measure Physical Properties (Density, Viscosity) A->B C Measure Thermal Conductivity (Transient Hot Wire Method) B->C G Set Coolant Flow Rate C->G D Construct Liquid Metal Cooling Loop E Install Test Section (e.g., Microchannel Heat Sink) D->E F Calibrate Sensors (Thermocouples, Flow Meter, Power Meter) E->F F->G H Apply High Heat Flux G->H I Record Steady-State Data H->I J Calculate Heat Transfer Coefficient I->J K Vary Flow Rate and Heat Flux J->K L Compare with Alternative Coolants (e.g., Water) J->L K->J M Analyze Performance under Different Conditions L->M N Publish Comparison Guide M->N

Caption: Experimental workflow for validating this compound liquid metal coolant performance.

Challenges and Considerations

While this compound-based liquid metals offer significant thermal performance advantages, researchers must also consider potential challenges. These include the corrosive nature of this compound towards certain materials, such as aluminum, and the higher cost compared to water.[2][3] Material compatibility studies are crucial before integrating these coolants into any system.

Conclusion

The experimental data clearly indicates that this compound-based liquid metal coolants significantly outperform water in high-heat flux cooling applications, primarily due to their vastly superior thermal conductivity. For researchers and professionals in fields requiring cutting-edge thermal management, the adoption of these advanced coolants, validated through rigorous experimental protocols, can enable the development of more powerful and compact systems.

References

comparison of different gallium alloys for low-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallium-based liquid metal alloys are emerging as critical materials for a variety of low-temperature applications, offering a unique combination of fluidity, high thermal and electrical conductivity, and low toxicity. This guide provides a comprehensive comparison of several prominent this compound alloys, supported by experimental data and detailed methodologies to assist in material selection for advanced research and development.

Performance Comparison of this compound Alloys

The selection of an appropriate this compound alloy is dictated by the specific temperature requirements and performance metrics of the application. The following table summarizes key quantitative data for several common and novel this compound alloys.

Alloy Composition (wt%)Melting Point (°C)Solidification Point (°C)Thermal Conductivity (W/m·K)Electrical Conductivity (x 10⁶ S/m)Viscosity (mPa·s)Density (g/cm³)
Pure this compound 29.76[1]Exhibits significant supercooling[2]40.6 (liquid @ 29.8°C)[2]~7.1 (liquid)[3]1.99[3]6.095 (liquid)
EGaIn (75.5% Ga, 24.5% In) 15.7[4]-~25-303.4[5]~2.06.25[4]
Galinstan (68.5% Ga, 21.5% In, 10% Sn) -19[6][7]-19[8]16.5[6][9]3.46[6][9]2.4 (at 20°C)[6]6.44[6]
Ga-In-Sn Eutectic (e.g., 62.5% Ga, 21.5% In, 16% Sn) ~11[10]-----
Ga-Sn-Zn Eutectic (86.3% Ga, 10.8% Sn, 2.9% Zn) ~15[11]-6.5[12]~30-35[11]~3.1[11]~2.1[11]~6.3[11]
(Ga₈₀In₁₀Sn₁₀)₉₇Zn₃ 8.2[2]-29.2[2]--~3.0 (at room temp.)[2]-
Ga-Al alloys Varies (e.g., ~40°C)[13]-High[13]High[13]--

Experimental Protocols

Reproducible and accurate characterization of these alloys is paramount. The following are detailed methodologies for key experiments.

Determination of Melting and Solidification Points via Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the thermal transitions of materials.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the this compound alloy is hermetically sealed in an aluminum crucible. An empty, sealed crucible serves as the reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., argon or nitrogen) to create an inert atmosphere and prevent oxidation.

  • Thermal Program:

    • The sample is cooled to a sub-ambient temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • The sample is held isothermally for a few minutes to ensure thermal equilibrium.

    • The sample is then heated at a controlled rate (e.g., 5°C/min) to a temperature well above its expected melting point.

    • A subsequent cooling scan at the same rate is performed to observe solidification.

  • Data Analysis: The heat flow as a function of temperature is recorded. The onset of the endothermic peak during heating corresponds to the melting point, while the onset of the exothermic peak during cooling indicates the solidification point.[2]

Four-Point Probe Measurement of Electrical Resistivity

This method is employed to accurately measure the bulk electrical resistivity of the liquid metal alloys.

Methodology:

  • Sample Containment: The liquid alloy is drawn into a non-conductive capillary tube of a known internal diameter.

  • Probe Configuration: Four thin, inert electrodes (e.g., tungsten) are inserted into the liquid metal at precisely known intervals.

  • Measurement: A constant DC current is passed through the outer two electrodes, and the voltage potential is measured across the inner two electrodes using a high-impedance voltmeter.

  • Temperature Control: The entire sample assembly is placed within a cryostat or a temperature-controlled chamber to facilitate measurements at various low temperatures.

  • Calculation: The electrical resistivity (ρ) is calculated using the formula: ρ = (V/I) * (A/L), where V is the measured voltage, I is the applied current, A is the cross-sectional area of the capillary, and L is the distance between the inner voltage probes.

Viscosity Measurement with a Vibrational Viscometer

Vibrational viscometers are well-suited for low-viscosity fluids like liquid metals.

Methodology:

  • Sample Loading: The liquid this compound alloy is placed in a sample container within the viscometer's temperature-controlled chamber.

  • Sensor Immersion: The vibrating sensor (e.g., a resonating fork or an oscillating piston) is fully immersed in the liquid alloy.

  • Temperature Equilibration: The sample is allowed to reach and stabilize at the desired low temperature.

  • Measurement: The instrument drives the sensor to oscillate at a constant frequency. The damping effect of the surrounding liquid on the sensor's vibration is measured. This damping is directly related to the viscosity of the fluid.

  • Data Acquisition: The instrument's software calculates the dynamic viscosity based on the measured damping, taking into account the fluid's density.

Visualizations

Experimental Workflow for Thermophysical Characterization

experimental_workflow cluster_DSC Melting/Solidification Point cluster_FourProbe Electrical Resistivity cluster_Viscometry Viscosity A1 Sample Preparation (in crucible) A2 DSC Measurement (heating/cooling) A1->A2 A3 Analyze Thermal Transitions A2->A3 End Comparative Performance Data A3->End B1 Sample in Capillary B2 Four-Point Probe Measurement B1->B2 B3 Calculate Resistivity B2->B3 B3->End C1 Sample in Chamber C2 Vibrational Viscometer Measurement C1->C2 C3 Determine Viscosity C2->C3 C3->End Start This compound Alloy Sample Start->A1 Start->B1 Start->C1

Caption: Workflow for thermophysical characterization of this compound alloys.

Influence of Alloying Elements on Melting Point

alloying_effects cluster_Alloying_Elements Alloying Elements Ga Pure this compound (29.76°C) EGaIn Eutectic Ga-In (15.7°C) Ga->EGaIn + In GaSnZn Ga-Sn-Zn (~15°C) Ga->GaSnZn + Sn + Zn In Indium (In) Sn Tin (Sn) Zn Zinc (Zn) Galinstan Ga-In-Sn (-19°C) EGaIn->Galinstan + Sn

Caption: Effect of common alloying elements on the melting point of this compound.

References

Assessing the Biocompatibility of Gallium-Based Alloys for Medical Implants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for ideal medical implant materials that combine mechanical robustness with excellent biocompatibility is a continuous endeavor in biomedical engineering. While titanium alloys and stainless steel have long been the standards, emerging evidence suggests that gallium-based alloys present a compelling alternative, offering unique advantages such as inherent antibacterial properties and favorable osteogenic potential. This guide provides an objective comparison of the biocompatibility of this compound-based alloys with traditional implant materials, supported by experimental data and detailed methodologies.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize key quantitative data on the cytotoxicity, corrosion resistance, and mechanical properties of various this compound-based alloys alongside standard medical implant materials.

Table 1: In Vitro Cytotoxicity
MaterialCell LineTime PointCell Viability (%)Cytotoxicity GradeReference
This compound AlloyL-9292 days93.0 ± 4.90[1][2]
4 days102.0 ± 3.50[1][2]
7 days107.2 ± 4.20[1][2]
High-Copper AmalgamL-929--Medium[1][2]
Ti-33Nb-3GahGF24 hours>95%None Observed[3]
Ti-33Nb-5GahGF24 hours>95%None Observed[3]
Ti-6Al-4VhGF24 hours>95%None Observed[3]
Eutectic Ga-In (EGaIn)Human cells-ViableLow (without agitation)[4][5]

Cytotoxicity Grade 0 indicates no significant cytotoxic effect.

Table 2: Corrosion Resistance in Simulated Body Fluid (SBF)
MaterialCorrosion Rate (mm/year)Test SolutionKey FindingsReference
Mg-0.5Zn-0.25Ga0.8SBFUnidirectional rolling improved corrosion resistance.[6]
Mg-Zn-Ga amorphous alloys0.1 - 0.3Hanks' SolutionAmorphous structure inhibits microgalvanic corrosion.[7]
Ti-6Al-4V ELI6.3 x 10⁻⁶Hank's SolutionLow corrosion rate observed after 2 weeks of immersion.[8]
Ti-6Al-4V4.17 x 10⁻⁴Ringer's SolutionHigher corrosion potential but lower corrosion current density compared to other Ti alloys.[9]
316L Stainless Steel-Physiological SalineGenerally lower corrosion resistance than titanium alloys.[10]
Table 3: Mechanical Properties
MaterialYoung's Modulus (GPa)Ultimate Tensile Strength (MPa)Elongation (%)Reference
Ti-33Nb-3Ga75.4 ± 2.4--[3]
Ti-33Nb-5Ga67.2 ± 1.6--[3]
Ti-6Al-4V~11086010[6][11]
Cortical Bone5 - 30104 - 121 (Yield Strength)-[6][12]
Mg-Zn-Ga amorphous ribbons-up to 524-[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key biocompatibility assessments.

In Vitro Cytotoxicity: MTT Assay

This protocol is based on the methodology for assessing the cytotoxicity of metallic implant materials.

Objective: To determine the effect of material extracts on the viability of mammalian cells in vitro.

Materials:

  • Test material (e.g., Ti-Ga alloy)

  • Control materials (e.g., Ti-6Al-4V, 316L Stainless Steel)

  • L929 mouse fibroblast cell line (or other relevant cell lines like Saos-2 osteoblasts)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • SDS-HCl solution

  • 96-well cell culture plates

Procedure:

  • Extract Preparation: Prepare extracts of the test and control materials according to ISO 10993-5 standards. Typically, this involves incubating the material in culture medium at 37°C for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extracts: Remove the culture medium and replace it with the prepared material extracts. Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control (cells cultured in fresh medium).

In Vivo Biocompatibility and Osseointegration

This protocol outlines a general procedure for assessing the in vivo response to a solid implant material in a rabbit model, based on ISO 10993-6.

Objective: To evaluate the local tissue response and osseointegration of a this compound-based alloy implant.

Materials:

  • Cylindrical implants of the test material (e.g., Ti-Ga alloy) and control material (e.g., Ti-6Al-4V).

  • New Zealand white rabbits.

  • Surgical instruments.

  • Histological processing reagents.

Procedure:

  • Implantation: Under general anesthesia, create a surgical defect in the femoral condyle or tibia of the rabbit. Insert the sterile test and control implants into the defects.

  • Post-operative Care: Administer analgesics and monitor the animals for any signs of adverse reactions.

  • Euthanasia and Sample Collection: At predetermined time points (e.g., 4, 8, and 12 weeks), euthanize the animals and retrieve the implants with the surrounding bone tissue.

  • Histological Analysis: Fix the tissue samples, dehydrate them, and embed them in resin. Prepare thin sections and stain with hematoxylin and eosin (H&E) and Masson's trichrome to evaluate the inflammatory response, fibrous capsule formation, and bone-implant contact.

  • Histomorphometric Analysis: Quantify the bone-implant contact (BIC) percentage and the amount of new bone formation in the vicinity of the implant.

Hemocompatibility: Hemolysis Assay

This protocol is based on the ASTM F756 standard practice for the assessment of hemolytic properties of materials, as referenced in ISO 10993-4.

Objective: To determine the potential of a material to cause red blood cell lysis.

Materials:

  • Test material (e.g., this compound-based alloy)

  • Positive control (e.g., deionized water) and negative control (e.g., physiological saline)

  • Fresh human or rabbit blood with anticoagulant

  • Physiological saline (0.9% NaCl)

Procedure:

  • Extract Preparation: Prepare an extract of the test material by incubating it in physiological saline at 37°C for a defined period.

  • Blood Preparation: Dilute the fresh blood with physiological saline.

  • Exposure: Add the material extract to the diluted blood. Also, prepare positive and negative control samples.

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the hemolysis percentage for the test material relative to the positive control. A hemolysis rate of less than 5% is generally considered non-hemolytic.[13]

Visualizations

Signaling Pathway for this compound-Induced Osteogenesis

This compound ions have been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation. This process is mediated, in part, through the TRPM7/Akt signaling pathway.[3]

Gallium_Osteogenesis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response Ga_ion This compound Ions (Ga³⁺) TRPM7 TRPM7 Channel Ga_ion->TRPM7 Activates Akt Akt TRPM7->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Runx2 Runx2 pAkt->Runx2 Upregulates Osterix Osterix pAkt->Osterix Upregulates Osteogenic_Genes Osteogenic Gene Expression Runx2->Osteogenic_Genes Osterix->Osteogenic_Genes Osteoblast_Diff Osteoblast Differentiation Osteogenic_Genes->Osteoblast_Diff

This compound ions promoting osteoblast differentiation via the TRPM7/Akt signaling pathway.

Experimental Workflow for In Vivo Biocompatibility Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo biocompatibility of a new implant material.

InVivo_Workflow cluster_preclinical Pre-clinical Phase cluster_surgical Surgical Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Implant_Fab Implant Fabrication (Test & Control Materials) Sterilization Sterilization Implant_Fab->Sterilization Implantation Surgical Implantation (e.g., Femoral Condyle) Sterilization->Implantation Animal_Model Animal Model Selection (e.g., Rabbit, Sheep) Animal_Model->Implantation Anesthesia Anesthesia Anesthesia->Implantation Post_Op Post-operative Care Implantation->Post_Op Euthanasia Euthanasia & Sample Retrieval (4, 8, 12 weeks) Post_Op->Euthanasia Histology Histological Processing (H&E, Masson's Trichrome) Euthanasia->Histology Histomorphometry Histomorphometric Analysis (BIC, New Bone Formation) Histology->Histomorphometry Data_Analysis Statistical Analysis Histomorphometry->Data_Analysis Biocompatibility_Assessment Biocompatibility & Osseointegration Assessment Data_Analysis->Biocompatibility_Assessment

A typical workflow for in vivo assessment of implant biocompatibility.

References

Navigating the Landscape of Neuroendocrine Tumor Imaging: A Comparative Guide to Gallium-68 DOTA-Peptides in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of imaging agents is a critical step in advancing diagnostic and therapeutic strategies. This guide provides an objective comparison of Gallium-68 (Ga-68) DOTA-peptides in clinical trials for the imaging of neuroendocrine tumors (NETs), supported by experimental data and detailed methodologies.

This compound-68 labeled DOTA-conjugated peptides have emerged as a superior class of radiopharmaceuticals for imaging neuroendocrine tumors, which are characterized by the overexpression of somatostatin receptors (SSTRs).[1][2] Clinical trials have consistently demonstrated their higher diagnostic accuracy compared to traditional single-photon emission computed tomography (SPECT) agents.[2][3][4] This guide delves into the comparative efficacy of various Ga-68 DOTA-peptides, their performance against other imaging modalities, and the standardized protocols essential for their clinical validation.

Comparative Performance of Ga-68 DOTA-Peptides

Clinical studies have focused on comparing the diagnostic performance of different Ga-68 labeled somatostatin analogs, primarily ⁶⁸Ga-DOTATATE, ⁶⁸Ga-DOTATOC, and ⁶⁸Ga-DOTANOC. These peptides exhibit different binding affinities for the various somatostatin receptor subtypes (SSTRs), which can influence their tumor detection capabilities.

A head-to-head comparison between ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE in 40 patients with metastatic NETs revealed that ⁶⁸Ga-DOTATOC detected slightly more lesions (262 vs. 254) and demonstrated a significantly higher mean maximum standardized uptake value (SUVmax) across all lesions (20.4 ± 14.7 vs. 16.0 ± 10.8).[5] Despite a tenfold higher affinity of ⁶⁸Ga-DOTATATE for SSTR2, this did not translate into a clinical advantage in this study.[2] However, another study involving 10 patients found no statistically significant difference in tumor uptake between ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE in terms of SUV or net uptake rate (Ki).[6]

Further comparisons have included ⁶⁸Ga-DOTANOC, which binds to SSTR2, 3, and 5. In a study with 18 patients with gastroenteropancreatic NETs, ⁶⁸Ga-DOTANOC PET showed a higher lesion-based sensitivity (93.5%) compared to ⁶⁸Ga-DOTATATE PET (85.5%), particularly for liver metastases.[7] Conversely, a different study with 20 patients concluded that while both tracers have comparable diagnostic accuracy, ⁶⁸Ga-DOTATATE seems to have a higher lesion uptake.[8] A preliminary study also compared ⁶⁸Ga-DOTATATE with ⁶⁸Ga-DOTA-LAN, finding that ⁶⁸Ga-DOTATATE was superior in image quality and lesion detection.[9]

Radiotracer ComparisonPatient CohortKey FindingsReference
⁶⁸Ga-DOTATOC vs. ⁶⁸Ga-DOTATATE 40 patients with metastatic NETs⁶⁸Ga-DOTATOC detected slightly more lesions (262 vs. 254) and had a significantly higher mean SUVmax (20.4 vs. 16.0).[5]
⁶⁸Ga-DOTATOC vs. ⁶⁸Ga-DOTATATE 10 patients with NETsNo significant difference in lesion count, lesion SUV, or net uptake rate (Ki).[6]
⁶⁸Ga-DOTANOC vs. ⁶⁸Ga-DOTATATE 18 patients with GEP-NETs⁶⁸Ga-DOTANOC had a higher lesion-based sensitivity (93.5% vs. 85.5%), especially for liver metastases.[7]
⁶⁸Ga-DOTANOC vs. ⁶⁸Ga-DOTATATE 20 patients with NETsComparable diagnostic accuracy, but ⁶⁸Ga-DOTATATE showed higher lesion uptake (SUVmax).[8]
⁶⁸Ga-DOTATATE vs. ⁶⁸Ga-DOTA-LAN 12 patients with NETs⁶⁸Ga-DOTATATE demonstrated superior image quality and a significantly higher lesion detection rate (94% vs. 44% of defined lesions).[9]

Ga-68 DOTA-Peptides vs. Alternative Imaging Modalities

The clinical validation of Ga-68 DOTA-peptides has been firmly established through comparisons with other imaging techniques, most notably SPECT and, more recently, PET/MRI and other PET tracers like ¹⁸F-FDG.

A systematic review comparing PET tracers (including ⁶⁸Ga-DOTATATE/TOC) with SPECT agents (¹¹¹In-DTPA-Octreotide and ⁹⁹mTc-EDDA/HYNIC-TOC) concluded that PET tracers are more suitable for the identification of NETs, demonstrating a higher true positive rate.[3] One study with 84 patients showed that ⁶⁸Ga-DOTA-TOC PET had a sensitivity of 97%, a specificity of 92%, and an accuracy of 96%, which was vastly superior to SPECT agents.[2][4]

When comparing hybrid imaging modalities, a prospective study of 29 patients found that PET/MRI had a higher concordance rate for lesion detection with the union of all detected malignant lesions compared to PET/CT, particularly for bone and liver lesions.[10]

The comparison with ¹⁸F-FDG PET/CT is crucial for assessing tumor aggressiveness. A study involving 66 NET patients who underwent both ⁶⁸Ga-DOTA-TOC and ¹⁸F-FDG PET/CT showed that all patients were initially positive on ⁶⁸Ga-DOTA-TOC scans, while only 31% of the ¹⁸F-FDG PET studies were true-positive, indicating the complementary role of ¹⁸F-FDG in identifying more aggressive, dedifferentiated tumors.[11]

ComparisonPatient CohortKey FindingsReference
Ga-68 DOTA-Peptides (PET) vs. SPECT Agents Systematic Review (19 articles)PET tracers demonstrated a higher true positive rate for NET detection compared to SPECT agents.[3]
⁶⁸Ga-DOTA-TOC PET vs. SPECT and CT 84 patients with suspected or known NETs⁶⁸Ga-DOTA-TOC PET showed significantly higher diagnostic accuracy (96%) compared to both SPECT and CT.[4]
[⁶⁸Ga]Ga-DOTATATE PET/MRI vs. PET/CT 29 patients with suspected or known NETsPET/MRI showed a significantly higher concordance rate with the reference standard for lesion detection than PET/CT, especially in bone and liver.[10]
⁶⁸Ga-DOTA-TOC PET/CT vs. ¹⁸F-FDG PET/CT 66 patients with NETsAll patients were ⁶⁸Ga-DOTA-TOC positive, while ¹⁸F-FDG was positive in a smaller subset, often indicating more aggressive disease.[11]

Experimental Protocols in Clinical Trials

The validation of Ga-68 DOTA-peptides relies on standardized and reproducible experimental protocols. Below is a synthesized methodology based on common practices reported in clinical trials.

Patient Preparation
  • Medication Adjustment: For patients on long-acting somatostatin analogs (e.g., lanreotide, octreotide LAR), imaging should be scheduled just before the next dose.[12] Short-acting analogs should be discontinued for 24 hours before imaging, if clinically feasible.[12]

  • Fasting and Hydration: No fasting is generally required. Patients are encouraged to be well-hydrated.[12]

  • Exclusion Criteria: Common exclusion criteria include severe renal impairment (serum creatinine > 3.0 mg/dL), pregnancy, and inability to lie still for the duration of the scan.[13]

Radiopharmaceutical Preparation and Quality Control
  • Radiolabeling: ⁶⁸Ga-DOTATATE is typically synthesized using an automated labeling module coupled to a ⁶⁸Ge/⁶⁸Ga generator.[1] The process involves eluting ⁶⁸GaCl₃ from the generator and reacting it with the DOTA-peptide precursor in a buffered solution.[14]

  • Quality Control: Quality control of the final product is crucial and should be performed before patient administration.[1] This includes:

    • Radiochemical Purity: Assessed by instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC). The radiochemical purity should typically be >95%.[15]

    • pH: The pH of the final product should be suitable for intravenous injection (typically between 4.5 and 8.5).

    • ⁶⁸Ge Breakthrough: Measured to ensure it is below the pharmacopeial limit (e.g., <0.001%).[15]

    • Sterility and Endotoxins: The final product must be sterile and meet the limits for bacterial endotoxins.[15]

PET/CT Imaging Protocol
  • Administration: A typical adult dose of 100–150 MBq of the Ga-68 DOTA-peptide is administered intravenously, followed by a saline flush.[4][11][12]

  • Uptake Phase: The uptake period between injection and scanning is typically 45 to 90 minutes.[11][12][16] Patients are advised to drink water and void frequently during this time to reduce radiation exposure to the bladder.[12]

  • Image Acquisition:

    • A low-dose CT scan is first acquired for attenuation correction and anatomical localization.

    • This is followed by the PET scan, typically covering the area from the skull base to the mid-thigh.

    • The acquisition time per bed position is usually 2-3 minutes.

Data Analysis
  • Visual Interpretation: PET images are visually assessed for focal areas of radiotracer uptake that are higher than the surrounding background and do not correspond to physiological uptake.

  • Quantitative Analysis: The intensity of radiotracer uptake in lesions is quantified using the Standardized Uptake Value (SUV), typically reported as SUVmax (the maximum pixel value within a region of interest).

Visualizing the Process

To further clarify the key processes involved in the clinical validation of Ga-68 DOTA-peptides, the following diagrams illustrate the signaling pathway and the experimental workflow.

Signaling_Pathway Mechanism of Ga-68 DOTA-Peptide Imaging cluster_blood Bloodstream cluster_tumor Neuroendocrine Tumor Cell Ga68_DOTA_Peptide Ga-68 DOTA-Peptide SSTR Somatostatin Receptor (SSTR) Ga68_DOTA_Peptide->SSTR Binding Internalization Internalization & Radionuclide Decay SSTR->Internalization Receptor-mediated endocytosis PET_Signal Positron Emission & Gamma Ray Detection Internalization->PET_Signal Ga-68 decay Clinical_Trial_Workflow Clinical Trial Workflow for Ga-68 DOTA-Peptide Validation cluster_pre_imaging Pre-Imaging Phase cluster_imaging Imaging Phase cluster_post_imaging Post-Imaging & Analysis Phase Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Patient_Prep Patient Preparation (e.g., medication withdrawal) Informed_Consent->Patient_Prep Radiosynthesis Radiopharmaceutical Synthesis & Quality Control Patient_Prep->Radiosynthesis Administration Tracer Administration (Intravenous Injection) Radiosynthesis->Administration PET_CT_Scan PET/CT Scan Acquisition Administration->PET_CT_Scan Image_Reconstruction Image Reconstruction & Processing PET_CT_Scan->Image_Reconstruction Data_Analysis Data Analysis (Visual & Quantitative) Image_Reconstruction->Data_Analysis Comparison Comparison with Alternative Imaging/Standard of Truth Data_Analysis->Comparison Reporting Reporting of Results (Sensitivity, Specificity, etc.) Comparison->Reporting

References

A Comparative Guide to Eutectic Gallium-Indium (EGaIn) and Galinstan for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of flexible electronics, soft robotics, and novel drug delivery systems, liquid metals are emerging as materials of significant interest. Among the most promising candidates are eutectic gallium-indium (EGaIn) and Galinstan. This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and biocompatibility of these two alloys, supported by experimental data and detailed protocols to assist researchers in selecting the optimal material for their specific applications.

Overview of EGaIn and Galinstan

EGaIn is a binary alloy of this compound and indium, while Galinstan is a ternary alloy composed of this compound, indium, and tin.[1] Both are notable for being liquid at or near room temperature, a property that stems from the formation of a eutectic system. This characteristic, combined with their metallic nature, imparts unique properties that are highly desirable in various scientific and biomedical applications.[1][2]

Quantitative Comparison of Physicochemical Properties

The selection of a liquid metal for a particular application is heavily dependent on its specific physical and chemical characteristics. The following table summarizes the key quantitative properties of EGaIn and Galinstan, providing a direct comparison for easy reference.

PropertyEutectic this compound-Indium (EGaIn)Galinstan
Composition ~75.5% Ga, 24.5% In (by weight)[3][4]~68.5% Ga, 21.5% In, 10% Sn (by weight)[5]
Melting Point ~15.7 °C[3][4]~11 °C (eutectic) to -19 °C (commercial)[5]
Density ~6.25 g/cm³[3][4]~6.44 g/cm³[5]
Viscosity ~1.99 mPa·s[6]~2.4 mPa·s[5]
Thermal Conductivity ~25.4 W/(m·K)[6]~16.5 W/(m·K)[5]
Electrical Conductivity ~3.4 x 10⁶ S/m[6][7]~3.46 x 10⁶ S/m[5]
Surface Tension ~0.624 N/m (in air, with oxide layer)[4]~0.535 - 0.718 N/m[5]

Experimental Protocols

To ensure reproducibility and accuracy in research, detailed experimental methodologies are crucial. This section outlines the protocols for preparing the alloys and measuring their key properties.

Alloy Synthesis

The synthesis of both EGaIn and Galinstan is a straightforward process involving the melting and mixing of the constituent metals.

cluster_synthesis Alloy Synthesis Workflow start Start weigh Weigh Constituent Metals start->weigh melt Melt in Inert Atmosphere (e.g., Argon) weigh->melt mix Mechanically Stir Until Homogeneous melt->mix cool Cool to Room Temperature mix->cool store Store in Inert Environment cool->store end End store->end

A simplified workflow for the synthesis of EGaIn and Galinstan.

EGaIn Synthesis Protocol: [8][9]

  • Weighing: Accurately weigh 75.5% this compound and 24.5% indium using a high-precision balance.

  • Melting and Mixing: Place the metals in a clean, inert container (e.g., a glass beaker or ceramic crucible). Heat the container gently to a temperature above the melting point of indium (156.6°C) in an inert atmosphere, such as a glovebox filled with argon, to prevent oxidation.

  • Homogenization: Stir the molten metals mechanically until a homogeneous alloy is formed.

  • Cooling and Storage: Allow the alloy to cool to room temperature. Store the resulting EGaIn in a sealed container under an inert atmosphere to minimize oxidation.

Galinstan Synthesis Protocol: [10][11]

  • Weighing: Weigh out 68.5% this compound, 21.5% indium, and 10.0% tin.

  • Melting and Mixing: In an inert atmosphere, heat the tin in a suitable container until it melts (melting point of tin is 231.9°C). Add the indium and then the this compound to the molten tin.

  • Homogenization: Stir the mixture thoroughly to ensure a uniform alloy.

  • Cooling and Storage: Cool the alloy to room temperature and store it in a sealed, inert environment.

Property Measurement Protocols

The electrical conductivity of these nonmagnetic liquid metals can be determined using the electromagnetic (eddy-current) method as described in ASTM E1004 .[1][12][13][14]

  • Instrumentation: Utilize a commercially available eddy-current conductivity instrument with a probe suitable for liquids.

  • Calibration: Calibrate the instrument using certified conductivity standards that bracket the expected conductivity of the liquid metal.

  • Sample Preparation: Place the liquid metal sample in a non-conductive, clean container of sufficient size to avoid edge effects. Ensure the sample is at a stable, known temperature.

  • Measurement: Immerse the probe into the liquid metal, ensuring no air bubbles are trapped on the probe surface. Record the conductivity reading once it has stabilized.

  • Temperature Correction: If the measurement temperature is different from the standard reference temperature (usually 20°C), apply a temperature correction factor as specified by the instrument manufacturer or relevant standards.

A rotational viscometer is a suitable instrument for measuring the viscosity of low-viscosity fluids like EGaIn and Galinstan.[15][16][17][18]

  • Instrument Setup: Select a rotational viscometer equipped with a low-viscosity spindle (e.g., a cylindrical or disc-shaped spindle). Ensure the viscometer is level and calibrated.

  • Sample Preparation: Place a known volume of the liquid metal into a temperature-controlled sample cup. Allow the sample to reach thermal equilibrium at the desired measurement temperature.

  • Measurement:

    • Immerse the spindle into the liquid metal to the specified depth.

    • Select a rotational speed that results in a torque reading within the optimal range for the instrument (typically 20-80% of the full-scale range).

    • Allow the reading to stabilize before recording the viscosity value.

    • Perform measurements at multiple rotational speeds to assess if the fluid exhibits Newtonian behavior.

  • Data Recording: Record the viscosity (in mPa·s), temperature, spindle type, and rotational speed for each measurement.

The sessile drop method is a common and accurate technique for determining the surface tension of liquids.[19][20][21][22]

  • Apparatus: Use a contact angle goniometer equipped with a high-resolution camera, a light source, and a precision syringe for dispensing droplets.

  • Sample Preparation: Place a small, clean, and flat substrate onto the sample stage.

  • Droplet Formation: Carefully dispense a small droplet of the liquid metal from the syringe onto the substrate. The droplet should be large enough to be influenced by gravity but not so large that it becomes unstable.

  • Image Capture: Capture a high-resolution image of the sessile drop.

  • Analysis: Use image analysis software to fit the profile of the droplet to the Young-Laplace equation. The software will calculate the surface tension based on the shape of the drop. It is crucial to perform this in a controlled atmosphere to account for the rapid oxidation of these alloys in air.

The transient hot wire method is a precise technique for measuring the thermal conductivity of liquids.[23][24][25][26][27]

  • Apparatus: A transient hot wire apparatus consists of a thin platinum wire suspended in a cell containing the liquid sample.

  • Sample Preparation: Fill the measurement cell with the liquid metal, ensuring the hot wire is fully immersed.

  • Measurement:

    • A step-wise electrical current is passed through the wire, causing it to heat up.

    • The temperature rise of the wire is measured as a function of time by monitoring its electrical resistance.

    • The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.

  • Data Analysis: The short duration of the measurement minimizes the effects of convection, leading to accurate thermal conductivity values.

Biocompatibility and Considerations for Drug Development

For applications in drug delivery and medical devices, biocompatibility is a paramount concern. Both EGaIn and Galinstan are generally considered to have low toxicity.[1][2] However, a thorough biocompatibility assessment is essential for any material intended for in vivo use.

cluster_biocompatibility Biocompatibility Assessment Workflow (ISO 10993) start Start: Material Characterization in_vitro In Vitro Testing (ISO 10993-5: Cytotoxicity) start->in_vitro sensitization In Vitro/In Vivo Testing (ISO 10993-10: Sensitization) in_vitro->sensitization hemocompatibility Hemocompatibility Testing sensitization->hemocompatibility in_vivo In Vivo Testing (as required) hemocompatibility->in_vivo risk_assessment Toxicological Risk Assessment in_vivo->risk_assessment end End: Biocompatible? risk_assessment->end

A generalized workflow for assessing the biocompatibility of materials.

The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[28][29] Key tests for these liquid metals would include:

  • ISO 10993-5: Tests for in vitro cytotoxicity: This standard outlines methods to assess the toxicity of a material to cultured cells.[2][29][30][31][32] The elution test, where an extract of the material is placed in contact with cells, is a common approach.

  • ISO 10993-10: Tests for irritation and skin sensitization: This standard provides protocols to evaluate the potential of a material to cause skin irritation or an allergic reaction.[28][33][34][35][36]

It is important to note that the oxide layer that forms on these alloys can influence their interaction with biological systems. Furthermore, the potential for ion leaching into the surrounding environment should be carefully evaluated as part of the risk assessment.

Selecting the Right Liquid Metal for Your Application

The choice between EGaIn and Galinstan will depend on the specific requirements of the application.

cluster_selection Liquid Metal Selection Framework for Biomedical Applications start Application Requirement melting_point Lowest Possible Melting Point? start->melting_point thermal_req High Thermal Conductivity Needed? melting_point->thermal_req No galinstan Select Galinstan melting_point->galinstan Yes binary_alloy Binary Alloy Preferred? thermal_req->binary_alloy No egain Select EGaIn thermal_req->egain Yes binary_alloy->egain Yes binary_alloy->galinstan No

A decision-making framework for selecting between EGaIn and Galinstan.
  • Choose Galinstan when:

    • The lowest possible melting point is critical.

    • The application can tolerate a ternary alloy system.

  • Choose EGaIn when:

    • A slightly higher melting point is acceptable.

    • Higher thermal conductivity is a primary requirement.

    • A simpler, binary alloy system is preferred for reasons of regulatory approval or to minimize potential interactions.

Conclusion

Both EGaIn and Galinstan offer a unique combination of metallic and fluidic properties that make them highly attractive for a range of advanced applications, including those in drug development and medical devices. A thorough understanding of their individual characteristics, as detailed in this guide, is essential for researchers and scientists to make informed decisions and drive innovation in their respective fields. The provided experimental protocols offer a starting point for the consistent and reliable characterization of these fascinating materials. As with any novel material, a comprehensive and application-specific risk assessment is crucial before in-human use.

References

evaluating the effectiveness of gallium compounds as antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, gallium compounds have emerged as a promising class of therapeutics with a unique mechanism of action. This guide provides an objective comparison of the antimicrobial efficacy of various this compound compounds against other alternatives, supported by experimental data. It also offers detailed methodologies for key experiments and visual representations of underlying mechanisms and workflows to aid researchers in this critical field.

Disrupting Bacterial Iron Metabolism: The Core Mechanism

This compound's antimicrobial prowess lies in its ability to mimic ferric iron (Fe³⁺).[1][2][3][4] Bacteria require iron for essential metabolic processes, including DNA synthesis and cellular respiration.[1][3] Due to their similar ionic radii and chemical properties, this compound ions (Ga³⁺) can be taken up by bacteria through their iron acquisition systems.[1][2][3][4] However, unlike iron, this compound is redox-inactive, meaning it cannot be reduced from Ga³⁺ to Ga²⁺ under physiological conditions.[1] This "Trojan horse" strategy allows this compound to be incorporated into iron-dependent enzymes, rendering them inactive and ultimately disrupting vital bacterial functions, leading to growth inhibition or cell death.[1][2][3] This mechanism makes the development of resistance more challenging for bacteria, as it would also require them to compromise their essential iron uptake pathways.[1]

Visualizing the Mechanism: this compound's Trojan Horse Strategy

Gallium_Mechanism cluster_bacterium Bacterial Cell Fe_uptake Iron Uptake System Enzymes Functional Iron-Containing Enzymes Fe_uptake->Enzymes Fe³⁺ Ga_uptake This compound (Ga³⁺) Uptake Metabolism Essential Iron-Dependent Metabolic Pathways (e.g., DNA synthesis, Respiration) Growth Bacterial Growth and Proliferation Metabolism->Growth Enzymes->Metabolism Inactive_Enzymes Inactive This compound-Substituted Enzymes Ga_uptake->Inactive_Enzymes Ga³⁺ Inhibition Inhibition of Metabolic Pathways Inactive_Enzymes->Inhibition Cell_Death Bacterial Growth Inhibition / Cell Death Inhibition->Cell_Death Fe Iron (Fe³⁺) Fe->Fe_uptake Uptake Ga This compound (Ga³⁺) Ga->Fe_uptake Mimics Fe³⁺ and enters via iron transporters

Caption: this compound's mechanism of action, mimicking iron to disrupt bacterial metabolism.

Quantitative Comparison of Antimicrobial Activity

The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

This compound Compounds vs. Other Antimicrobials

The following tables summarize the MIC values of various this compound compounds against common bacterial pathogens, compared to silver nanoparticles and conventional antibiotics. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Compounds against Gram-Negative Bacteria (µg/mL)

Compound/AgentPseudomonas aeruginosaEscherichia coliAcinetobacter baumannii
This compound Nitrate 512[5]256[5]512[5]
This compound Maltolate >6000[6]--
This compound Protoporphyrin 0.5 - 8 µM[7]-0.5 - 8 µM[7]
Silver Nanoparticles 1.25 - 101.25 - 55 - 20
Ciprofloxacin 0.25 - 1≤0.015 - 10.12 - 2
Gentamicin 0.5 - 80.25 - 40.5 - 8

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Compounds against Gram-Positive Bacteria (µg/mL)

Compound/AgentStaphylococcus aureusMethicillin-resistantS. aureus (MRSA)Enterococcus faecalis
This compound Nitrate 512[5]512[5]256[5]
This compound Maltolate 50 - 200 µM[8]50 - 200 µM[8]-
This compound Protoporphyrin -0.23 µM[[“]]-
Silver Nanoparticles 2.5 - 102.5 - 205 - 25
Vancomycin 0.5 - 21 - 41 - 4
Linezolid 1 - 41 - 41 - 4

Note: MIC values for silver nanoparticles and antibiotics are representative ranges from various literature sources and may vary depending on the specific strain and testing conditions.

Biofilm Inhibition: A Key Advantage

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[10] this compound compounds have demonstrated significant efficacy in both preventing biofilm formation and eradicating established biofilms.[10] This is a crucial advantage in treating chronic and device-associated infections.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols are essential. The following sections outline the methodologies for determining MIC, MBC, and biofilm inhibition.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

1. Preparation of Antimicrobial Agent Stock Solution:

  • Dissolve the this compound compound or other antimicrobial agent in a suitable solvent to create a high-concentration stock solution.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Broth Microdilution:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB.

  • The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).

4. Incubation:

  • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.[13][14]

1. Subculturing from MIC Plate:

  • From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).

2. Incubation:

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms.[15][16][17][18]

1. Biofilm Formation:

  • In a flat-bottomed 96-well microtiter plate, add 100 µL of a standardized bacterial suspension (e.g., 1 x 10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth).

  • Add 100 µL of the test compound at various concentrations to the wells. Include a growth control (no compound).

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

2. Washing:

  • Gently aspirate the planktonic cells from each well.

  • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

3. Staining:

  • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

4. Washing and Solubilization:

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Incubate at room temperature for 15-30 minutes with gentle shaking.

5. Quantification:

  • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottomed 96-well plate.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated relative to the growth control.

Visualizing Experimental Workflows

Antimicrobial_Susceptibility_Testing_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay cluster_biofilm Biofilm Inhibition Assay A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate plate with bacterial suspension A->C B Serial Dilution of Antimicrobial Agent in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells of MIC plate onto agar E->F Proceed to MBC G Incubate agar plates at 35°C for 18-24 hours F->G H Count Colonies (CFU) G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I J Incubate bacteria with test compound in 96-well plate K Wash to remove planktonic cells J->K L Stain with Crystal Violet K->L M Solubilize stain L->M N Measure Absorbance M->N

Caption: Workflow for key antimicrobial susceptibility assays.

Conclusion

This compound compounds represent a promising and innovative approach to combatting bacterial infections, particularly those caused by multidrug-resistant pathogens and those involving biofilms. Their unique iron-mimicry mechanism of action sets them apart from traditional antibiotics. While further research and clinical trials are necessary to fully establish their therapeutic potential, the existing data strongly supports their continued investigation as a valuable addition to the antimicrobial arsenal. This guide provides a foundational understanding for researchers and drug developers to evaluate and explore the potential of this compound-based antimicrobials.

References

Performance Validation of Gallium-Based Transparent Conducting Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of gallium-based transparent conducting oxides (TCOs), specifically this compound oxide (Ga₂O₃) and this compound-doped zinc oxide (GZO), with established alternatives such as indium tin oxide (ITO) and aluminum-doped zinc oxide (AZO). The information presented is supported by experimental data from various studies, offering insights into the electrical and optical properties crucial for applications in optoelectronics, sensors, and other advanced devices.

Comparative Performance Data

The following tables summarize the key performance metrics for various TCOs. It is important to note that the properties of thin films are highly dependent on the deposition method and its parameters. Therefore, the context of the experimental conditions is provided for a more accurate comparison.

Table 1: Performance Metrics of this compound-Based TCOs and Alternatives

MaterialDeposition MethodResistivity (ρ) [Ω·cm]Carrier Concentration (n) [cm⁻³]Hall Mobility (μ) [cm²/Vs]Average Transmittance (Visible Range) [%]Figure of Merit (ΦTC) x 10⁻³ [Ω⁻¹]
Sn-doped Ga₂O₃ MOCVD1.64 x 10⁻²2.17 x 10¹⁸175.61>90-
Sn-doped Ga₂O₃ RF Magnetron Sputtering1.60 x 10⁻⁴9.72 x 10¹⁸45.05>82-
GZO (Ga-doped ZnO) RF Magnetron Sputtering2.45 x 10⁻⁴-->90-
ITO (Indium Tin Oxide) RF Magnetron Sputtering1.44 x 10⁻⁴ - 2.08 x 10⁻⁴--~85-90-
AZO (Al-doped ZnO) RF Magnetron Sputtering9.7 x 10⁻⁴--~857.48

Note: The Figure of Merit (ΦTC) by Haacke is calculated as T¹⁰/Rsh, where T is the transmittance and Rsh is the sheet resistance. A direct comparison of ΦTC requires sheet resistance values which are not always reported alongside resistivity.

Experimental Protocols

Detailed methodologies for the deposition and characterization of TCO films are crucial for result reproducibility and performance validation.

Deposition Techniques

1. Pulsed Laser Deposition (PLD) of Ga₂O₃ Thin Films

  • Target: Stoichiometric ceramic Ga₂O₃ target (99.99% purity). For doped films, a target with the desired dopant concentration (e.g., 1 wt.% SiO₂) is used.

  • Substrate: c-plane sapphire (Al₂O₃) is commonly used.

  • Laser Source: KrF excimer laser (λ = 248 nm).

  • Laser Fluence: 2-3 J/cm².

  • Repetition Rate: 10 Hz.

  • Substrate Temperature: 550-800 °C. The temperature is a critical parameter influencing the crystallinity and properties of the film.

  • Background Gas: A mixture of oxygen (O₂) and argon (Ar) at a pressure of 8-13 Pa. The O₂/Ar ratio is varied to control the oxygen vacancies and, consequently, the film's conductivity.

  • Target-Substrate Distance: Typically around 50 mm.

2. RF Magnetron Sputtering of GZO and AZO Thin Films

  • Target: A ceramic target of ZnO with the desired dopant, for instance, ZnO:Ga₂O₃ (95:5 wt.%) for GZO or ZnO:Al₂O₃ (98:2 wt.%) for AZO.

  • Substrate: Glass or silicon wafers.

  • Sputtering Gas: High-purity Argon (Ar).

  • RF Power: 100-150 W.

  • Working Pressure: 0.4 - 2 Pa.

  • Substrate Temperature: Room temperature to 350 °C. Higher temperatures generally improve film quality and conductivity.

  • Target-Substrate Distance: 7-12 cm.

3. Metal-Organic Chemical Vapor Deposition (MOCVD) of Sn-doped Ga₂O₃

  • Precursors: Trimethylthis compound (TMGa) as the this compound source and Tetraethyltin (TESn) or similar as the tin source. Oxygen (O₂) is used as the oxidant.

  • Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).

  • Substrate: Sapphire (Al₂O₃).

  • Growth Temperature: 600-900 °C.

  • Reactor Pressure: 20-100 Torr.

  • Doping Control: The molar flow rate of the tin precursor is adjusted to control the doping concentration in the film.

Characterization Techniques

1. Electrical Properties Measurement

  • Four-Point Probe: This technique is used to measure the sheet resistance (Rsh) of the TCO films. A linear array of four equally spaced probes is brought into contact with the film. A known current is passed through the outer two probes, and the voltage is measured between the inner two probes. The sheet resistance is then calculated from these values. The resistivity (ρ) can be determined if the film thickness (t) is known (ρ = Rsh × t).

  • Hall Effect Measurement: This measurement provides information on the carrier type (n-type or p-type), carrier concentration (n), and Hall mobility (μ). A magnetic field is applied perpendicular to the direction of current flow through the TCO film. The resulting Lorentz force on the charge carriers creates a transverse voltage (Hall voltage), which is measured.

2. Optical Properties Measurement

  • UV-Vis Spectroscopy: This technique is used to measure the optical transmittance and absorbance of the TCO films as a function of wavelength. A spectrophotometer passes a beam of light through the film, and the intensity of the transmitted light is measured by a detector. The transmittance spectrum provides information about the transparency of the film in the visible region and the location of the absorption edge, from which the optical bandgap can be estimated.

Visualizations

Experimental Workflow for TCO Deposition and Characterization

Experimental_Workflow cluster_deposition Deposition cluster_characterization Characterization cluster_analysis Performance Analysis Deposition_Method Choose Deposition Method (PLD, Sputtering, MOCVD) Substrate_Prep Substrate Preparation (Cleaning) Deposition_Method->Substrate_Prep Film_Deposition Thin Film Deposition Substrate_Prep->Film_Deposition Electrical_Char Electrical Characterization (Four-Point Probe, Hall Effect) Film_Deposition->Electrical_Char Optical_Char Optical Characterization (UV-Vis Spectroscopy) Film_Deposition->Optical_Char Structural_Char Structural Analysis (XRD, SEM) Film_Deposition->Structural_Char Data_Analysis Data Analysis and Comparison Electrical_Char->Data_Analysis Optical_Char->Data_Analysis FOM_Calc Figure of Merit Calculation Data_Analysis->FOM_Calc TCO_Comparison cluster_this compound This compound-Based TCOs cluster_alternatives Established Alternatives cluster_metrics Key Metrics TCO_Material TCO Material Ga2O3 This compound Oxide (Ga₂O₃) - Undoped - Sn-doped TCO_Material->Ga2O3 GZO This compound Zinc Oxide (GZO) TCO_Material->GZO ITO Indium Tin Oxide (ITO) TCO_Material->ITO AZO Aluminum Zinc Oxide (AZO) TCO_Material->AZO Performance_Metrics Performance Metrics Ga2O3->Performance_Metrics Compare GZO->Performance_Metrics Compare ITO->Performance_Metrics Compare AZO->Performance_Metrics Compare Resistivity Resistivity Performance_Metrics->Resistivity Mobility Mobility Performance_Metrics->Mobility Carrier_Conc Carrier Conc. Performance_Metrics->Carrier_Conc Transmittance Transmittance Performance_Metrics->Transmittance FOM Figure of Merit Performance_Metrics->FOM

comparative study of gallium recovery methods from industrial waste

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Gallium Recovery Methods from Industrial Waste

The escalating demand for this compound in the electronics and semiconductor industries has spurred significant research into its recovery from various industrial waste streams. This guide provides a comparative analysis of prominent methods for this compound reclamation, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the art. The following sections detail the performance of different recovery techniques, supported by quantitative data and experimental protocols, to facilitate an objective comparison.

Performance Comparison of this compound Recovery Methods

The efficacy of this compound recovery is highly dependent on the nature of the industrial waste and the chosen extraction method. Hydrometallurgical processes are the most widely studied and applied due to their effectiveness at ambient temperatures and pressures. Pyrometallurgical and bioleaching methods offer alternative routes with specific advantages and disadvantages. A summary of the performance of these methods across different waste sources is presented below.

Table 1: Comparative Performance of this compound Recovery Methods from Electronic Waste

Recovery MethodWaste SourceReagents/ConditionsRecovery Efficiency (%)Purity of Recovered this compound (%)Reference
Hydrometallurgy
Acid Leaching + Solvent ExtractionGaAs Etching Waste0.5 M Cyanex 272 in kerosene, pH 2, 5 min99.5 (four-stage)99.95[1]
Acid Leaching + Ion ExchangeGaAs ScrapLeaching: 2.0 N HNO₃, 30°C, 1h. Elution: 0.1 M H₂SO₄98 (dissolution)99.3[2]
Oxidation + Alkaline LeachingGaN from LEDs2 mol/dm³ NaOH, S/L ratio 50 g/dm³, 90°C, 180 min92.6599.97 (as Ga₂O₃)[3]
Pressurized Acid LeachingGaN WasteHCl, 200°C, 15 atm~98Not specified[3]
Oxidative LeachingCIGS PVsNitric acid, precipitation with MgO, heating to 800°C98.08Not specified[3]
Pyrometallurgy
PyrolysisLEDsNot specified95Not specified[4][5]
Vacuum Metallurgy SeparationLEDsNot specified90Not specified[4][5]
Bioleaching
Indirect BioleachingNot specifiedMicroorganisms70Not specified[6]

Table 2: Comparative Performance of this compound Recovery Methods from Bayer Liquor

Recovery MethodReagents/ConditionsAdsorption Capacity (mg/g)Recovery/Elution Efficiency (%)Reference
Ion Exchange
Chitosan-based this compound-imprinted ResinEluent: 2 mol L⁻¹ HCl8.93Desorption: 87[7]
Amidoxime-based ResinEluent: 1 mol/L HCl17.6 (in Bayer liquor), 26.9 (simulated)>85[8]
Puromet MTS9701 ResinVaries with liquor type (Green, Spent, Aluminate)Not specifiedMax absolute recovery with green liquor[9]
Solvent Extraction
Kelex 100 systemNot specifiedNot applicable~80[10]
LIX 63 and Versatic 10pH 3.0Not applicable92[11]

Table 3: Comparative Performance of this compound Recovery Methods from Other Industrial Wastes

| Recovery Method | Waste Source | Reagents/Conditions | Recovery Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | | Hydrometallurgy | | | | | | Two-stage Leaching + Foam Extraction | Coal Fly Ash | Hydrochloric acid | 90-95 |[4][12] | | Alkaline Sintering + Acid Leaching | this compound-enriched Tuff | Sintering: Na₂CO₃, 860°C, 30 min. Leaching: 4 M HCl, 40°C | 93.4 |[13] | | Hydrothermal Leaching | Brown Corundum Fly Ash | 210 g/L KOH, L/S ratio 25 mL/g, 160°C, 1h | 95.91 |[14] | | Two-stage Acid Leaching | Zinc Powder Replacement Residue | Stage 1: 15 g/L H₂SO₄. Stage 2: 150 g/L H₂SO₄, 150°C, ultrasonication | 95.53 |[14] | | Acid Leaching + Anion Exchange | Carbon Concentrate Ash | Leaching: 6 M HCl. Resin: Purolite A300/A500 | 98 (dissolution) |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are the experimental protocols for key this compound recovery methods cited in the tables above.

This compound Recovery from GaAs Etching Waste via Solvent Extraction
  • Leaching: The simulated waste GaAs etching solution is prepared by dissolving this compound trichloride and arsenic trisulfide powders in an ammonia solution. The pH is then adjusted to 2 with nitric acid.

  • Solvent Extraction: The leachate is extracted with a 0.5 M solution of Cyanex 272 in kerosene. The extraction is performed at a 0.1 organic-to-aqueous (O/A) ratio for 5 minutes. For higher recovery, a four-stage extraction process can be employed.

  • Stripping: The this compound-loaded organic phase is stripped using 0.5 M hydrochloric acid at a 1 O/A ratio for 3 minutes to recover the this compound into the aqueous phase.

  • Arsenic Removal: Arsenic is removed from the raffinate (the aqueous solution after extraction) by precipitation with the addition of iron sulfate heptahydrate.[1]

This compound Recovery from GaN in LEDs via Oxidation and Alkaline Leaching
  • Pre-treatment: The GaN-containing waste from the LED industry undergoes an oxidation process through calcination. This step converts GaN to the alkali-soluble Ga₂O₃.

  • Leaching: The calcined material is then leached with a 2 mol/dm³ NaOH solution. The leaching is conducted at a solid-to-liquid (S/L) ratio of 50 g/dm³ at a temperature of 90°C for 180 minutes. This selectively dissolves the this compound oxide.[3]

This compound Recovery from Bayer Liquor using Ion Exchange
  • Adsorption: Bayer liquor is brought into contact with an ion-exchange resin (e.g., a chitosan-based this compound-imprinted resin or an amidoxime-based resin). The mixture is agitated for a specified duration (e.g., 60-140 minutes) to allow for the adsorption of this compound ions onto the resin.

  • Separation: The resin is then separated from the Bayer liquor through filtration.

  • Elution (Stripping): The this compound-loaded resin is treated with an acidic solution, such as 1-2 mol/L hydrochloric acid, to desorb the this compound and create a concentrated this compound solution.[7][8]

Visualizing this compound Recovery Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described this compound recovery processes.

Gallium_Recovery_from_GaAs_Waste cluster_leaching Leaching cluster_extraction Solvent Extraction cluster_separation Phase Separation cluster_stripping Stripping & Final Product GaAs_Waste GaAs Etching Waste Leaching_Step Leaching with Ammonia & Nitric Acid GaAs_Waste->Leaching_Step Solvent_Extraction Solvent Extraction (Cyanex 272) Leaching_Step->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Stripping Stripping with HCl Phase_Separation->Stripping Organic Phase Raffinate Raffinate (Aqueous Phase) with Arsenic Phase_Separation->Raffinate Aqueous Phase Pure_Gallium_Solution Pure this compound Solution Stripping->Pure_Gallium_Solution Arsenic_Removal Arsenic Removal Raffinate->Arsenic_Removal

Caption: Workflow for this compound Recovery from GaAs Waste.

Gallium_Recovery_from_LED_Waste LED_Waste GaN-containing LED Waste Oxidation Oxidation (Calcination) LED_Waste->Oxidation Alkaline_Leaching Alkaline Leaching (NaOH) Oxidation->Alkaline_Leaching Filtration Filtration Alkaline_Leaching->Filtration Gallium_Solution This compound-rich Solution Filtration->Gallium_Solution Solid_Residue Solid Residue Filtration->Solid_Residue Further_Processing Further Processing (e.g., Precipitation, Electrowinning) Gallium_Solution->Further_Processing Pure_Gallium_Product Pure this compound Product Further_Processing->Pure_Gallium_Product Gallium_Recovery_from_Bayer_Liquor Bayer_Liquor Bayer Liquor Adsorption Adsorption Bayer_Liquor->Adsorption Ion_Exchange_Resin Ion Exchange Resin Ion_Exchange_Resin->Adsorption Separation Separation (Filtration) Adsorption->Separation Loaded_Resin This compound-Loaded Resin Separation->Loaded_Resin Treated_Liquor Treated Bayer Liquor Separation->Treated_Liquor Elution Elution (Stripping) with Acid Loaded_Resin->Elution Concentrated_this compound Concentrated this compound Solution Elution->Concentrated_this compound Regenerated_Resin Regenerated Resin Elution->Regenerated_Resin

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Gallium Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. Gallium, a metal with a low melting point and unique properties, requires specific handling and disposal protocols to mitigate risks and adhere to regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Before disposal, it is crucial to handle this compound and its waste products with care. Adherence to safety protocols minimizes exposure and prevents accidental releases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize potential inhalation exposure.[1][2]

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, acids, halogens, and certain metals like aluminum, as it can be corrosive.[3][4]

Step-by-Step this compound Disposal Plan

All waste containing this compound should be treated as hazardous waste unless determined otherwise by a qualified safety professional.[1] Do not dispose of this compound or its compounds down the drain or in regular trash.[1][5]

Step 1: Waste Identification and Classification this compound waste must be classified to ensure proper disposal. While solid this compound metal is not specifically listed as a hazardous waste by the EPA, it is regulated as a hazardous material for transportation by the Department of Transportation (DOT).[4][5] Waste streams containing this compound may be classified as hazardous if they exhibit characteristics such as corrosivity.[6] Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the this compound compound you are using.[1]

Step 2: Waste Segregation and Collection Segregate this compound waste at the point of generation to prevent mixing with other waste streams.

  • Solid Waste: Collect solid this compound, contaminated materials (like gloves, wipes), and residues in a designated, leak-proof container with a secure lid.[1]

  • Liquid Waste: If this compound is in a liquid state or mixed with solvents, collect it in a compatible, sealed container. Do not mix with other solvent wastes unless approved by your EHS department.[1]

  • Sharps: Any contaminated sharp objects must be placed in a designated sharps container.[1]

Step 3: Container Labeling Proper labeling is critical for safety and compliance. All this compound waste containers must be clearly labeled with:[1]

  • The words "Hazardous Waste"

  • The full chemical name ("this compound") and any other components in the waste stream

  • The associated hazards (e.g., Corrosive)[1]

Step 4: Storage Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from general traffic and incompatible materials.

Step 5: Disposal and Recycling Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for collection and disposal.[1][4] They will ensure the waste is managed in accordance with all local, regional, and national regulations.[3]

Consider recycling as a sustainable alternative. This compound can be recovered from various sources, including manufacturing scrap and end-of-life electronics, which reduces environmental impact and conserves a valuable resource.[7]

Handling this compound Spills

In the event of a spill, prompt and correct action is necessary to prevent contamination and exposure.

  • De-energize Equipment: this compound is electrically conductive. Before cleanup, ensure any equipment the spill may have contacted is de-energized.[8]

  • Isolate the Area: Cordon off the spill area to prevent personnel from entering.

  • Solidify the this compound: For spills of liquid this compound, pour cold water (a few degrees Celsius) on the spill to freeze it.[8]

  • Mechanical Cleanup: Once frozen, use spatulas or other tools to mechanically lift the solidified this compound.[8] Since this compound is insoluble in water, this method should not generate contaminated water.[8]

  • Final Cleaning: Clean the surface with soap and water or a commercial cleanser.[8]

  • Dispose of Waste: Collect all spilled material and cleanup supplies (gloves, wipes, etc.) and manage them as hazardous waste as described above.[9]

Key this compound Data

The following table summarizes essential quantitative data and regulatory information for this compound, providing a quick reference for safe handling and disposal.

ParameterValue / InformationSource(s)
Physical Properties
Melting Point29.7 °C / 85.5 °F[3]
Boiling Point2400 °C / 4352 °F[3]
Density5.91 g/cm³ at 20 °C[10]
AppearanceSilvery metal, may be solid or liquid[3]
Toxicity & Hazards
Oral ToxicityCategory 4: Harmful if swallowed[3][10]
Skin/Eye HazardCauses severe skin burns and eye damage[5]
Aquatic HazardHarmful to aquatic life with long-lasting effects[10]
Regulatory Information
DOT Shipping NameThis compound[3][5]
DOT Hazard Class8 (Corrosive)[5]
DOT UN NumberUN2803[3][5]
EPA Hazardous Waste CodeNot explicitly listed; may be hazardous by characteristic (e.g., corrosivity)[6]
Reportable Quantity (RQ)No RQ for stable metal; applies to radioactive isotopes[8][11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste in a laboratory setting.

GalliumDisposalWorkflow cluster_prep Waste Generation & Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposition A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Place in Designated, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Hazards D->E F Store in Secure Satellite Accumulation Area E->F G Consult Institutional EHS Department F->G H Arrange Pickup by Licensed Waste Contractor G->H For Disposal I Explore Recycling Options with EHS/Contractor G->I For Recycling spill Spill Occurs spill_proc Follow Spill Cleanup Protocol: 1. De-energize 2. Solidify (Cool) 3. Mechanically Remove 4. Decontaminate Area spill->spill_proc Collect as Waste spill_proc->C Collect as Waste

Caption: A workflow for the safe collection, storage, and disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.